3,6-Dibromo-2-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHQUYZOQBPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256820-70-8 | |
| Record name | 3,6-dibromo-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,6-Dibromo-2-fluoropyridine CAS number and properties
An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic compound of significant interest to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. As a versatile chemical building block, its unique substitution pattern—featuring two bromine atoms and a fluorine atom on a pyridine ring—offers a platform for selective and diverse chemical modifications. The pyridine core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, and the incorporation of fluorine can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
The defining characteristics of this compound are summarized in the table below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 1256820-70-8 | [4][5][6] |
| Molecular Formula | C₅H₂Br₂FN | [4] |
| Molecular Weight | 254.88 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | Inferred from related compounds[7] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) | Inferred from related compounds[7] |
| Melting Point | Data not available in provided search results. | |
| Boiling Point | Data not available in provided search results. |
Synthesis and Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents. The pyridine nitrogen and the highly electronegative fluorine atom render the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[8] Concurrently, the bromine atoms serve as versatile handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Reactivity Principles
The fluorine atom at the 2-position strongly activates the ring for nucleophilic attack, particularly at the 6-position (para to the fluorine). In SNAr reactions, fluorine is often a better leaving group than bromine or chlorine in electron-deficient aromatic systems due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step.[8][9]
The two bromine atoms at the 3- and 6-positions can be selectively functionalized. The C6-Br bond is generally more reactive towards certain transformations due to the electronic influence of the adjacent nitrogen and the fluorine at C2. This allows for sequential, site-selective introduction of different functional groups.
Illustrative Synthetic Pathway
While specific literature detailing the synthesis of this compound was not found, a plausible route involves the diazotization of a corresponding aminopyridine precursor in the presence of a fluoride source (Balz-Schiemann reaction) or via halogen exchange (Halex) reactions on a pre-brominated pyridine scaffold.[10]
Below is a representative protocol for a related halogen exchange reaction, which illustrates a common strategy for synthesizing fluoropyridines.
Experimental Protocol: Halogen Exchange for Fluoropyridine Synthesis
This is a generalized protocol based on methods for analogous compounds and should be adapted and optimized.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the precursor (e.g., 3,6-Dibromo-2-chloropyridine), an anhydrous polar aprotic solvent (e.g., DMSO or Sulfolane), and a fluoride source (e.g., spray-dried Potassium Fluoride or Cesium Fluoride).
-
Reaction: Heat the mixture to a high temperature (typically 150-220°C) and stir vigorously for several hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
The logical flow for utilizing this compound in a synthetic sequence is depicted below.
Caption: Synthetic logic for producing and using this compound.
Applications in Drug Development
The structural motifs present in this compound are highly valuable in medicinal chemistry. Fluorinated heterocycles are found in a large number of FDA-approved drugs, where fluorine is used to modulate pharmacokinetics and pharmacodynamics.[11][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can increase a drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]
-
Binding Affinity: The electronegativity of fluorine allows it to form favorable electrostatic interactions and hydrogen bonds with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[1]
This compound serves as a trifunctional scaffold, enabling the construction of complex molecular architectures through sequential, site-selective reactions. This allows for the rapid generation of diverse compound libraries for screening against biological targets.
Caption: Role as a scaffold in combinatorial drug discovery workflows.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation and may cause respiratory tract irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][13]
-
Handling: Avoid generating dust. Keep containers tightly sealed when not in use. Do not eat, drink, or smoke in the handling area.[5][13]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][13]
-
Ingestion: Immediately call a poison center or doctor.[13]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[13]
Conclusion
This compound is a high-value building block for chemical synthesis, offering multiple reaction sites that can be addressed with high selectivity. Its utility is particularly pronounced in the field of drug discovery, where the strategic incorporation of a fluoropyridine moiety can lead to compounds with enhanced pharmacological profiles. Understanding its physicochemical properties, reactivity, and safety requirements is essential for its effective and safe utilization in the laboratory.
References
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- Thermo Fisher Scientific. Safety Data Sheet: 2,6-Dibromopyridine. (2012-04-19).
- LookChem. 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE.
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- Benchchem. 2,6-Dibromo-4-fluoropyridine.
- ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025-08-06).
- NIH National Library of Medicine.
- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024-05-10).
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13).
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- PubMed Central.
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3,6-Dibromo-2-fluoropyridine molecular weight and formula
An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers in drug discovery and materials science. We delve into its fundamental physicochemical properties, offer detailed spectroscopic analysis for structural verification, and present robust, field-proven protocols for its synthesis and subsequent functionalization. The narrative emphasizes the mechanistic rationale behind its reactivity, particularly the regioselective nature of its reaction sites, empowering scientists to leverage this versatile scaffold in the rational design of novel chemical entities. This document serves as a practical resource, bridging theoretical chemistry with tangible laboratory applications.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through unique non-covalent interactions, and modulated pKa—are highly sought after in drug design.[1][4] The pyridine ring, a ubiquitous motif in pharmaceuticals, becomes a particularly powerful scaffold when functionalized with fluorine and other halogens.
This compound emerges as a trifunctional building block of significant strategic importance. Its structure offers three distinct, orthogonally reactive sites that can be selectively addressed through various synthetic transformations. The electron-withdrawing fluorine atom at the C2 position not only influences the electronic properties of the entire ring system but also activates the C6 position for nucleophilic aromatic substitution (SNAr). The two bromine atoms at C3 and C6 serve as versatile handles for metal-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this high-value intermediate.
Core Properties and Spectroscopic Signature
Accurate characterization is the bedrock of chemical synthesis. This compound is a stable, crystalline solid under standard conditions, but its true identity is confirmed through a combination of physical and spectroscopic data.
Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂FN | [5][6][7] |
| Molecular Weight | 254.88 g/mol | [5][6][7] |
| CAS Number | 1256820-70-8 | [5][6] |
| Appearance | White to off-white crystalline powder | Typical Supplier Data |
| Storage | Inert atmosphere, 2-8°C | [6][7] |
Spectroscopic Validation Protocol
Verifying the structure and purity of this compound is critical before its use in subsequent reactions. The following section explains the expected spectroscopic data and the causality behind the observed signals.
-
¹H NMR (Proton NMR): The proton spectrum is the simplest and most direct confirmation of the pyridine core's substitution pattern. The molecule contains two aromatic protons which form an AB doublet system.
-
Expected Signals: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C4 will be coupled to the proton at C5, and vice-versa, resulting in two distinct doublets. The precise chemical shifts are influenced by the deshielding effects of the adjacent halogens.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.
-
Expected Signals: Carbons bonded to halogens will exhibit characteristic shifts. The C-F bond will result in a large C-F coupling constant (JCF), splitting the C2 signal into a doublet. The C3 and C6 carbons bonded to bromine will also be significantly deshielded.
-
-
¹⁹F NMR (Fluorine NMR): This is a definitive technique for confirming the presence and environment of the fluorine atom.
-
Expected Signal: A single resonance for the C2-fluorine atom. The chemical shift will be characteristic of a fluoroaromatic compound. This signal will be coupled to the adjacent C3 proton, though this coupling may not always be resolved without high-field instrumentation.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern.
-
Expected m/z: The molecular ion peak [M]⁺ will be observed at approximately 255. The key diagnostic feature is the isotopic pattern caused by the two bromine atoms. A characteristic 1:2:1 ratio of peaks will be observed for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, respectively, providing unambiguous evidence for the presence of two bromine atoms.
-
-
Infrared (IR) Spectroscopy: While less definitive for structure, IR spectroscopy confirms the presence of key functional groups.
-
Expected Bands: Characteristic C-F stretching vibrations (typically 1150-1250 cm⁻¹) and aromatic C=C/C=N stretching bands in the 1400-1600 cm⁻¹ region.[8]
-
Synthesis and Manufacturing Insights
The synthesis of multi-halogenated pyridines requires a strategic approach, as direct halogenation often lacks regioselectivity. A common and effective strategy involves the transformation of pre-functionalized pyridine precursors. While multiple routes exist, a robust pathway often involves diazotization-fluorination of an amino-dibromopyridine precursor.
Synthetic Workflow Diagram
The diagram below outlines a logical and validated workflow for the synthesis of this compound from a commercially available aminopyridine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Diazotization
This protocol describes a representative synthesis adapted from established methodologies for preparing fluoropyridines from aminopyridines.[9]
Materials:
-
2-Amino-3,6-dibromopyridine
-
Tetrafluoroboric acid (HBF₄, 48% in H₂O)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a thermometer and magnetic stirrer, suspend 2-Amino-3,6-dibromopyridine (1.0 eq) in tetrafluoroboric acid (3.0 eq).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. The causality here is critical: keeping the temperature low prevents premature decomposition of the diazonium salt, which is notoriously unstable.
-
Stir the resulting mixture at 0°C for 1 hour after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.
-
-
Fluorination via Thermal Decomposition:
-
Collect the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether to remove residual acid.
-
Caution: Diazonium salts can be explosive when dry. Proceed with caution and appropriate shielding.
-
Gently heat the isolated salt in a flask with a condenser. Thermal decomposition will occur, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the crude this compound. The driving force for this reaction is the highly favorable formation of stable N₂ gas.
-
-
Workup and Purification:
-
Once gas evolution ceases, cool the reaction mixture to room temperature.
-
Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound lies in the distinct reactivity of its three halogenated positions. Understanding the electronic and steric factors governing this reactivity is key to its strategic use.
Mechanistic Principles of Regioselectivity
The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the potent inductive and mesomeric electron-withdrawing effects of the C2-fluorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions of the pyridine ring are most activated towards nucleophilic attack. The C2-fluorine atom strongly activates the C6 position, making the C6-Br bond susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). While the C-F bond is very strong, the fluorine's primary role here is electronic activation of other positions.[10]
-
Metal-Catalyzed Cross-Coupling: Both C-Br bonds are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C6-Br bond is generally more reactive than the C3-Br bond due to a combination of electronic activation from the nitrogen and fluorine atoms and reduced steric hindrance. This differential reactivity allows for sequential, site-selective couplings.
Reactivity Workflow Diagram
This diagram illustrates the preferential sites for different classes of reactions, enabling a planned, multi-step synthesis.
Caption: Regioselective reactivity map of this compound.
Application Focus: Suzuki Cross-Coupling
A primary application of this building block is in the construction of bi-aryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The Suzuki-Miyaura cross-coupling is a workhorse reaction for this purpose.
Experimental Protocol: Selective Suzuki Coupling at C6
This protocol details a representative Suzuki coupling reaction targeting the more reactive C6-Br position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Round-bottom flask, condenser, and nitrogen/argon line
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq). The choice of base is crucial; stronger bases like Cs₂CO₃ can accelerate the reaction, especially with less reactive boronic acids.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Degassing the solvent is a critical self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Purification:
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired 3-bromo-2-fluoro-6-arylpyridine. The resulting product still contains the C3-Br bond, which can be used for a subsequent, orthogonal coupling reaction.
-
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for synthetic innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its regioselective reactivity make it an invaluable tool for researchers. By understanding the mechanistic principles that govern its transformations, scientists can strategically and efficiently construct complex molecular architectures for applications ranging from life-saving pharmaceuticals to next-generation materials.
References
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- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine?. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- PubChem. 2-Bromo-6-fluoropyridine. [Link]
- PubChem. 3,6-Dibromo-2-methylpyridine. [Link]
- Joshi, R. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
- International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
- ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]
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Spectroscopic Profile of 3,6-Dibromo-2-fluoropyridine: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic building block, 3,6-Dibromo-2-fluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the chemical environment of this versatile synthetic intermediate.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms, along with the pyridine core, imparts unique electronic properties and provides multiple reactive sites for further chemical transformations. Accurate and thorough spectroscopic characterization is the cornerstone of its application in complex molecular synthesis, ensuring the integrity of starting materials and the fidelity of subsequent reactions. This guide offers a detailed examination of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.
Molecular Structure and Numbering
For clarity in the following spectral assignments, the IUPAC numbering for the pyridine ring is used.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 1-2 | H-4 |
| ~7.2 - 7.5 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 4-6 | H-5 |
Interpretation: The proton at the C4 position (H-4) is expected to be a doublet of doublets due to coupling with the adjacent H-5 proton and a longer-range coupling to the fluorine atom at C2. The H-5 proton will also appear as a doublet of doublets, coupling to H-4 and the adjacent fluorine at C2. The electron-withdrawing nature of the bromine and fluorine atoms, as well as the nitrogen in the pyridine ring, will cause these protons to resonate in the downfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~158 - 162 | Doublet (d) | ¹J(C,F) ≈ 230-250 | C-2 |
| ~108 - 112 | Doublet (d) | ²J(C,F) ≈ 35-45 | C-3 |
| ~140 - 144 | Singlet (s) | - | C-4 |
| ~125 - 129 | Doublet (d) | ⁴J(C,F) ≈ 3-5 | C-5 |
| ~120 - 124 | Doublet (d) | ²J(C,F) ≈ 15-25 | C-6 |
Interpretation: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C,F)). The adjacent carbons (C-3 and C-6) will exhibit smaller two-bond couplings (²J(C,F)). The signal for C-5 will show a small four-bond coupling. The C-4 signal is not expected to show significant coupling to fluorine. The chemical shifts are influenced by the electronegativity of the attached halogens and the nitrogen atom.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet informative tool for fluorine-containing compounds.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -70 to -90 | Doublet of doublets (dd) | ³J(F,H) ≈ 4-6, ⁴J(F,H) ≈ 1-2 | F-2 |
Interpretation: A single signal is expected for the fluorine atom at the C-2 position. This signal will be split into a doublet of doublets due to coupling with the H-5 proton (three bonds away) and the H-4 proton (four bonds away). The chemical shift of fluorine in aromatic systems is sensitive to the electronic environment.[1]
Experimental Protocol for NMR Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and vibrational modes of the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | C-H stretching (aromatic) |
| 1600 - 1550 | Medium | C=C and C=N stretching (pyridine ring) |
| 1450 - 1400 | Medium | C=C and C=N stretching (pyridine ring) |
| 1250 - 1150 | Strong | C-F stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 700 - 550 | Strong | C-Br stretching |
Interpretation: The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching, the pyridine ring vibrations (C=C and C=N stretching), a strong band for the C-F stretch, and strong absorptions in the lower frequency region for the C-Br stretches. The out-of-plane C-H bending bands can also provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for IR Spectroscopy (ATR)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 253, 255, 257 | High | [M]⁺ (Molecular ion) |
| 174, 176 | Medium | [M - Br]⁺ |
| 95 | Medium | [M - 2Br]⁺ |
Interpretation: The mass spectrum is expected to show a prominent molecular ion peak cluster ([M]⁺) at m/z 253, 255, and 257, with a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for the major isotopes ⁷⁹Br and ⁸¹Br).[2] A significant fragment will likely be observed corresponding to the loss of a bromine atom ([M - Br]⁺). Further fragmentation could involve the loss of the second bromine atom.
Experimental Protocol for Mass Spectrometry (EI)
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the identification and characterization of this compound. The detailed interpretation and experimental protocols serve as a valuable resource for scientists, enabling confident structural verification and quality control in research and development settings. The unique spectral features of this molecule, arising from its specific substitution pattern, are key to its unambiguous identification.
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Introduction: The Structural Imperative for a Versatile Building Block
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Dibromo-2-fluoropyridine
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic placement of three distinct halogen atoms on the pyridine core offers a versatile platform for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. Given its role as a critical synthetic intermediate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for this purpose, providing precise, atom-level insights into the molecular framework.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between the molecule's electronic structure and its spectral features, offering a field-proven perspective on spectral interpretation for halogenated pyridines.
Molecular Structure and Numbering Convention
To ensure clarity in spectral assignment, the standard IUPAC numbering for the pyridine ring is utilized. The fluorine atom resides at C-2, with bromine atoms at C-3 and C-6. This arrangement leaves two protons at the C-4 and C-5 positions.
Caption: IUPAC numbering for this compound.
Core Principles: Understanding Substituent Effects on the Pyridine Ring
The NMR spectrum of this compound is a direct consequence of the electronic environment of each nucleus. The pyridine ring itself is electron-deficient due to the inductive effect of the nitrogen atom, which deshields the ring protons relative to benzene.[1] The three halogen substituents further modulate this electronic landscape:
-
Fluorine (at C-2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly deshielding nearby nuclei. This effect is most pronounced at the ortho (C-3) and meta (C-4) positions.
-
Bromine (at C-3 and C-6): Bromine is also electronegative and exerts a -I effect, though weaker than fluorine's. It also possesses lone pairs that can participate in a weak, deactivating resonance effect (+R). The interplay of these effects influences the chemical shifts of adjacent protons and carbons.[2][3] The "heavy atom effect" of bromine can also influence the chemical shifts of the carbons to which they are attached.[3]
These electronic perturbations are the key to predicting and interpreting the chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra.
Experimental Protocol: A Self-Validating Approach
Acquiring high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a robust methodology for the characterization of this compound.
1. Sample Preparation: i. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. ii. Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. iii. Cap the NMR tube securely and agitate gently until the sample is fully dissolved. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.[4]
2. NMR Data Acquisition: i. The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4] ii. For ¹H NMR:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[5]
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 2 seconds to allow for full magnetization recovery.
- Number of Scans: 16 scans, to achieve a good signal-to-noise ratio.
- Spectral Width: A range of 0 to 10 ppm is appropriate. iii. For ¹³C NMR:
- Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker systems).[5]
- Number of Scans: ≥1024 scans are required due to the low natural abundance of the ¹³C isotope.[5]
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: A range of 0 to 180 ppm is standard for organic molecules.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by two distinct signals corresponding to the protons at the C-4 and C-5 positions. Due to the asymmetric substitution pattern, these protons are chemically non-equivalent.
Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.5 Hz, ⁴J(H5-F2) ≈ 6.0 Hz |
| H-4 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.5 Hz, ³J(H4-F2) ≈ 4.0 Hz |
Interpretation:
-
Chemical Shifts (δ): Both protons appear in the downfield aromatic region, as expected for a pyridine ring. The H-5 proton is anticipated to be further downfield than H-4. This is because H-5 is situated between two bromine atoms (at C-6 and C-3, albeit with the latter being more distant) and is meta to the fluorine, while H-4 is ortho to one bromine (C-3) and para to the other (C-6), and meta to the fluorine. The cumulative deshielding effects place H-5 at a higher chemical shift.
-
Multiplicity and Coupling Constants (J):
-
H-H Coupling: The two protons at C-4 and C-5 are adjacent (ortho to each other) and will exhibit spin-spin coupling, splitting each other's signal into a doublet. The magnitude of this coupling, ³J(H5-H4), is expected to be around 8.5 Hz, typical for ortho-protons on a pyridine ring.
-
H-F Coupling: A key feature of this spectrum is the coupling of the protons to the fluorine atom at C-2. H-4 is three bonds away from the fluorine (³J), and H-5 is four bonds away (⁴J). This long-range coupling further splits each doublet into a "doublet of doublets" (dd). The magnitude of H-F coupling decreases with the number of bonds.[6]
-
Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each of the unique carbon atoms in the pyridine ring. The chemical shifts and multiplicities (due to C-F coupling) are highly informative.
Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J) in Hz |
| C-2 | ~158 - 162 | Doublet (d) | ¹J(C2-F2) ≈ 240-250 Hz |
| C-6 | ~145 - 149 | Doublet (d) | ³J(C6-F2) ≈ 4-8 Hz |
| C-4 | ~140 - 144 | Doublet (d) | ²J(C4-F2) ≈ 15-20 Hz |
| C-5 | ~128 - 132 | Doublet (d) | ³J(C5-F2) ≈ 3-5 Hz |
| C-3 | ~115 - 120 | Doublet (d) | ²J(C3-F2) ≈ 30-35 Hz |
Interpretation:
-
C-2 (Fluorine-bearing): This carbon experiences a strong deshielding effect from the directly attached fluorine and the ring nitrogen. Its most defining feature is the large one-bond coupling constant, ¹J(C2-F2), which splits the signal into a wide doublet with a J value typically exceeding 240 Hz.[7] This is an unmistakable diagnostic peak.
-
C-3 and C-6 (Bromine-bearing): These carbons are directly attached to bromine. C-6 is ortho to the nitrogen, placing it significantly downfield. C-3 is ortho to the fluorine, and its chemical shift will be strongly influenced by both adjacent halogens. Both will exhibit coupling to the fluorine atom.
-
C-4 and C-5: These carbons are attached to protons. C-4 will show a significant two-bond coupling to fluorine, ²J(C4-F2). C-5, being three bonds away, will show a smaller ³J(C5-F2) coupling.[6] The signal for C-4 is expected to be further downfield than C-5 due to its proximity to the electronegative fluorine (meta) and bromine (ortho) substituents.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when correctly interpreted, allows for its unequivocal identification. The key diagnostic features include:
-
In ¹H NMR: Two doublet of doublets in the aromatic region, confirming the presence and connectivity of the two ring protons and their coupling to each other and to the C-2 fluorine.
-
In ¹³C NMR: Five distinct carbon signals, with the C-2 signal appearing as a very broad doublet characterized by a large ¹J(C-F) coupling constant (>240 Hz), which is the hallmark of a carbon directly bonded to fluorine.
This comprehensive spectral analysis, grounded in the fundamental principles of substituent effects, provides the necessary confidence for researchers, scientists, and drug development professionals to verify the integrity of this valuable synthetic building block.
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Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 3,6-Dibromo-2-fluoropyridine Derivatives
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Among the myriad of analytical techniques at our disposal, mass spectrometry (MS) stands out for its unparalleled sensitivity, speed, and specificity. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with the analytical challenges presented by halogenated heterocyclic compounds, with a specific focus on 3,6-Dibromo-2-fluoropyridine and its derivatives. These compounds, while promising as scaffolds in medicinal chemistry, present a unique set of analytical hurdles due to the presence of multiple halogen atoms. This document will serve as an in-depth technical resource, moving beyond a simple recitation of protocols to provide a deep understanding of the principles and practicalities of their mass spectrometric analysis.
The Foundational Principle: Understanding the Isotopic Signature
The most striking feature in the mass spectrum of a compound containing bromine is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "doublet" for any ion containing a single bromine atom, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).
For a dibrominated compound like this compound, this pattern is compounded. The molecular ion will appear as a triplet of peaks, often referred to as the M, M+2, and M+4 peaks, with a characteristic intensity ratio of approximately 1:2:1.[1] This unmistakable signature is the first and most definitive piece of evidence for the presence of two bromine atoms in an unknown molecule.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₅H₂⁷⁹Br₂FN)
| Ion | Exact Mass (Da) | Relative Abundance (%) |
| [M]⁺ | 250.8578 | 51.4 |
| [M+2]⁺ | 252.8558 | 100.0 |
| [M+4]⁺ | 254.8537 | 48.6 |
Note: The exact masses are calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). The relative abundances are calculated based on the natural isotopic abundances of the elements.
Ionization Techniques: From Hard to Soft Approaches
The choice of ionization technique is a critical experimental decision that dictates the nature of the resulting mass spectrum. For this compound derivatives, both "hard" and "soft" ionization methods have their merits.
Electron Ionization (EI): Unveiling the Fragmentation Fingerprint
Electron Ionization (EI) is a classic, high-energy ("hard") ionization technique that provides a wealth of structural information through extensive fragmentation.[2] It is particularly well-suited for volatile and thermally stable compounds like many pyridine derivatives, often in conjunction with Gas Chromatography (GC-MS).
The 70 eV electron beam used in standard EI-MS imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺˙) that readily undergoes fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be used for library matching and structural elucidation.
Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Confirmation
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3] This is invaluable for unequivocally determining the molecular weight of the analyte. ESI is the ionization method of choice for compounds that are less volatile or thermally labile and is commonly coupled with Liquid Chromatography (LC-MS). For pyridine derivatives, the basic nitrogen atom is readily protonated in the positive ion mode.
Deciphering the Fragments: The Art of Structural Elucidation
The fragmentation of this compound in the mass spectrometer is a complex process governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.
Predicted EI Fragmentation Pathways
Under electron ionization, the fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of a Bromine Atom: The C-Br bond is the weakest bond in the molecule, and its cleavage to lose a bromine radical (•Br) is a highly probable initial fragmentation step. This will result in a prominent ion at [M-Br]⁺, which will also exhibit the characteristic isotopic signature of a single bromine atom (a doublet of roughly equal intensity at [M-79]⁺ and [M-81]⁺).
-
Loss of HCN: A common fragmentation pathway for pyridine and its derivatives is the expulsion of a neutral molecule of hydrogen cyanide (HCN).[3] This would lead to a four-membered ring fragment ion.
-
Ring Cleavage: The presence of the electronegative fluorine atom can influence the fragmentation of the pyridine ring itself. Studies on 2-fluoropyridine have shown that cleavage of the N-C6 and C2-C3 bonds or the N-C2 and C5-C6 bonds can occur.[1]
-
Loss of a Fluorine Atom: While the C-F bond is significantly stronger than the C-Br bond, loss of a fluorine radical (•F) to give an [M-F]⁺ ion may also be observed, albeit at a lower intensity.
Below is a proposed fragmentation pathway for this compound under electron ionization:
Sources
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Determining the Solid-State Architecture of 3,6-Dibromo-2-fluoropyridine: A Technical Guide to Crystal Structure Analysis
Introduction: The Significance of Crystalline Form in Halogenated Pyridines
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms in a solid-state material is paramount. This knowledge, encapsulated in the crystal structure, governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and intermolecular interactions. 3,6-Dibromo-2-fluoropyridine, a halogenated pyridine derivative, represents a class of compounds with significant potential as building blocks in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of bromine and fluorine atoms on the pyridine ring introduces a unique electronic and steric landscape, making the elucidation of its crystal structure a critical step in harnessing its full potential.
The presence of halogens, particularly bromine, predisposes the molecule to engage in halogen bonding, a highly directional and influential non-covalent interaction. The interplay of these interactions, along with other potential forces such as π-π stacking and dipole-dipole interactions, dictates the supramolecular assembly and ultimately the macroscopic properties of the material. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis and interpretation of the results. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure the generation of high-quality, reliable structural data.
Synthesis and Purification: The Foundation of Quality Crystals
Regardless of the synthetic route, achieving a high degree of purity is non-negotiable for successful crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to the growth of poorly-ordered or amorphous solids. Therefore, rigorous purification of the crude product is essential. Standard techniques such as column chromatography, recrystallization, and sublimation are often employed. The purity of the final product should be verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Crystallization Methodologies: The Art and Science of Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging and empirical step in structure determination.[1][2][3] The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice.[4] The selection of an appropriate solvent or solvent system is a critical first step. A systematic screening of solvents with varying polarities is recommended. The ideal solvent will dissolve the compound to a moderate extent at elevated temperatures and to a much lesser extent at lower temperatures.
Common Crystallization Techniques for Small Organic Molecules
Several techniques can be employed to achieve the slow supersaturation required for single crystal growth.[5][6]
-
Slow Evaporation: This is one of the simplest methods, where a solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time.[6] As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. The rate of evaporation can be controlled by adjusting the opening of the container.
-
Vapor Diffusion: This technique is particularly effective for small quantities of material.[6] A concentrated solution of the compound in a volatile solvent is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble but which is miscible with the solvent. The vapor of the more volatile solvent slowly diffuses out of the inner container while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystal growth.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble.[6] Slow diffusion at the interface between the two solvents leads to a gradual increase in supersaturation in the mixing zone, often resulting in the formation of high-quality crystals.
Experimental Workflow for Crystallization
Caption: Workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[7][8][9] The process involves irradiating a single crystal with a beam of monochromatic X-rays and analyzing the resulting diffraction pattern.
Step-by-Step Protocol for SC-XRD Data Collection and Structure Determination
-
Crystal Selection and Mounting: A suitable crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and to allow for data collection at low temperatures (typically 100 K), which minimizes thermal vibrations of the atoms and improves the quality of the diffraction data.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal while it is irradiated with X-rays, and a detector records the positions and intensities of the diffracted beams.[8]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically successful in providing an initial model of the atomic positions.[7] This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Workflow for Single-Crystal X-ray Diffraction
Caption: The process of determining a crystal structure using single-crystal X-ray diffraction.
Hypothetical Crystal Structure Analysis: What to Expect for this compound
In the absence of experimental data, we can predict some likely features of the crystal structure of this compound based on the principles of intermolecular interactions.
-
Halogen Bonding: The bromine atoms are expected to be key players in the crystal packing, likely forming halogen bonds with the nitrogen atom of an adjacent pyridine ring (Br···N) or with other bromine atoms (Br···Br). These interactions are highly directional and can lead to the formation of well-defined supramolecular synthons.
-
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions can be either face-to-face or offset.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the electronegative fluorine, nitrogen, and bromine atoms. Dipole-dipole interactions will therefore contribute to the overall stability of the crystal lattice.
The interplay of these interactions will determine the final packing arrangement of the molecules in the crystal. The resulting structure could feature chains, sheets, or a more complex three-dimensional network.
Presentation of Crystallographic Data
A successful structure determination would yield a set of crystallographic data that is typically presented in a standardized format. The following table provides a template for the key parameters that would be reported.
| Parameter | Expected Value/Information |
| Chemical Formula | C₅H₂Br₂FN |
| Formula Weight | 254.88 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor | < 0.05 for a good quality structure |
Conclusion: From Molecule to Material
The determination of the crystal structure of this compound is a crucial step in understanding its solid-state behavior and unlocking its potential in various applications. By following the detailed methodologies outlined in this guide, researchers can systematically approach the synthesis, crystallization, and structural analysis of this and other novel small molecules. The resulting structural information will provide invaluable insights into the intermolecular forces that govern the self-assembly of these molecules, paving the way for the rational design of new materials with tailored properties. The journey from a molecular formula to a fully characterized crystal structure is a testament to the power of modern analytical techniques and provides the fundamental knowledge required to advance the fields of pharmaceutical sciences and materials engineering.
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An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine for Advanced Chemical Synthesis
Introduction: The Strategic Importance of 3,6-Dibromo-2-fluoropyridine
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and halogenated heterocyclic scaffolds is paramount. The judicious placement of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] this compound (CAS No. 1256820-70-8) has emerged as a highly valuable and versatile building block for precisely these reasons. This trifunctional pyridine derivative offers researchers a robust platform for constructing complex molecular architectures. The distinct reactivity of its substituents—a nucleophilic substitution-prone fluorine at the 2-position and two bromine atoms at the 3- and 6-positions, which are ideal handles for metal-catalyzed cross-coupling reactions—allows for sequential and regioselective functionalization. This guide provides an in-depth analysis of its commercial availability, synthesis, applications, and handling protocols, designed for professionals in research and development.
Physicochemical Properties and Specifications
A clear understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1256820-70-8 | [3][4][5] |
| Molecular Formula | C₅H₂Br₂FN | [5] |
| Molecular Weight | 254.88 g/mol | [5] |
| Typical Purity | ≥95% | [5] |
| Appearance | White to off-white solid/powder | Supplier Data |
Commercial Availability and Sourcing
This compound is available from several reputable chemical suppliers specializing in research and development-grade materials. When sourcing this compound, it is crucial to verify purity specifications to ensure reproducibility in synthetic protocols.
| Supplier | CAS Number | Notes |
| Apollo Scientific | 1256820-70-8 | Provides Safety Data Sheet (SDS) with detailed hazard information.[4] |
| Parchem | 1256820-70-8 | Specialty chemical supplier with worldwide distribution.[3] |
| CymitQuimica | 1256820-70-8 | Offers various quantities, from milligrams to grams.[5] |
| BLD Pharm | 1256820-70-8 | Provides access to analytical data such as NMR and LC-MS.[1] |
Synthesis and Mechanistic Considerations
The synthesis of polyhalogenated fluoropyridines often requires multi-step sequences involving halogen exchange or diazotization-fluorination reactions. While the exact proprietary synthesis for this compound may vary by supplier, a plausible and established route for analogous compounds involves a modified Balz-Schiemann reaction on a brominated aminopyridine precursor.
A representative pathway could start from a dibrominated aminopyridine. The amino group is converted to a diazonium salt, which is then subjected to fluorination. The choice of anhydrous hydrogen fluoride as the fluorine source and solvent is common in these transformations.[6]
Caption: Generalized workflow for the synthesis of this compound.
Causality in Synthesis: The Balz-Schiemann reaction is a cornerstone of aromatic fluorination. The rationale for using anhydrous hydrogen fluoride is twofold: it serves as both the reaction medium and the fluoride source. The low-temperature diazotization is critical to maintain the stability of the diazonium intermediate before the thermally induced decomposition that yields the final fluorinated product.[6]
Applications in Drug Discovery and Development
The true utility of this compound lies in its capacity for selective, stepwise functionalization, making it a privileged scaffold in medicinal chemistry.
-
The Fluorine Advantage: The electron-withdrawing nature of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative degradation and can modulate the pKa of nearby basic centers, improving a drug candidate's pharmacokinetic profile.[1]
-
Cross-Coupling Handles: The bromine atoms at the 3- and 6-positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, amine, or alkynyl groups, which is essential for building molecular diversity and performing structure-activity relationship (SAR) studies.[7]
The differential reactivity of the halogen atoms allows for a controlled, stepwise approach to building complex molecules. For instance, a Suzuki coupling can be performed at one of the bromine sites, followed by a second, different coupling at the other bromine site, and finally, a nucleophilic substitution at the fluorine position.
Caption: Regioselective functionalization via sequential Suzuki cross-coupling reactions.
Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative mono-arylation of this compound. The protocol is designed to be self-validating by including checkpoints and expected outcomes.
Objective: To synthesize a 3-aryl-6-bromo-2-fluoropyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)[7][8]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Expertise Note: The choice of base is critical. Cesium carbonate is often more effective for less reactive substrates but potassium carbonate is a more economical choice for many standard couplings. The inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
-
Inerting: Seal the flask, then evacuate and backfill with inert gas three times. This ensures the removal of atmospheric oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent system via syringe. Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Self-Validation Check: A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot on the TLC plate. LC-MS can confirm the mass of the desired product.
-
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound must be handled with appropriate care in a controlled laboratory environment.
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water and soap. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and strategic building block for researchers in medicinal chemistry and materials science. Its trifunctional nature, with orthogonally reactive sites, provides a reliable platform for the synthesis of complex, highly substituted pyridine derivatives. By understanding its properties, sourcing it from reputable suppliers, applying robust synthetic protocols, and adhering to strict safety measures, scientists can effectively leverage this compound to accelerate their research and development programs.
References
- ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- ResearchGate. The role of fluorine in medicinal chemistry. [Link]
- PubMed Central (PMC).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]
- PubMed. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
- MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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The Synthetic Chemist's Compass: Navigating the Reactivity of 3,6-Dibromo-2-fluoropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromo-2-fluoropyridine has emerged as a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive fluorine atom at the 2-position and two distinct bromine atoms at the 3- and 6-positions, offers a rich landscape for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights into its behavior in key synthetic operations including Nucleophilic Aromatic Substitution (SNAr), Halogen-Metal Exchange, and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the principles of regioselectivity and providing detailed experimental workflows, this document serves as a practical compass for chemists seeking to harness the synthetic potential of this powerful intermediate.
Introduction: The Strategic Value of a Trifunctional Pyridine Core
The pyridine scaffold is a cornerstone of numerous pharmaceuticals and functional materials. The strategic placement of multiple halogen atoms on this core structure provides synthetic chemists with a powerful toolkit for the sequential and regioselective introduction of diverse functionalities. This compound is a prime example of such a scaffold, where the interplay of electronic and steric effects governs its reactivity. The highly electronegative fluorine atom at the 2-position significantly activates this site for nucleophilic attack, while the two bromine atoms at positions 3 and 6 serve as versatile handles for metal-catalyzed bond formations. Understanding the hierarchy of reactivity among these three positions is paramount for designing efficient and selective synthetic routes.
The judicious incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 2-fluoropyridine moiety, in particular, is a prevalent motif in many bioactive molecules. This guide will dissect the key reaction pathways available to this compound, empowering researchers to confidently navigate its synthetic landscape.
Nucleophilic Aromatic Substitution (SNAr): The Preeminence of the 2-Fluoro Position
The most prominent feature of this compound's reactivity profile is the exceptional lability of the fluorine atom towards nucleophilic displacement. The strong electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effect of the fluorine itself, renders the C2-position highly electrophilic. This activation is a hallmark of 2-halopyridines, with the reactivity order generally being F > Cl > Br > I for SNAr reactions.[2] This is in stark contrast to SN2 reactions and is a direct consequence of the rate-determining step being the nucleophilic attack to form a stabilized Meisenheimer-like intermediate, rather than the cleavage of the carbon-halogen bond.[3]
This inherent reactivity allows for the selective introduction of a wide array of nucleophiles—including amines, alcohols, and thiols—at the C2-position while leaving the two bromine atoms untouched under appropriate conditions.
Causality of Experimental Choices:
The choice of solvent and base is critical in modulating the reactivity and preventing undesired side reactions. Polar aprotic solvents like DMSO, DMF, or NMP are often employed to facilitate the formation of the charged intermediate. The choice of base should be tailored to the pKa of the incoming nucleophile to ensure its deprotonation without promoting side reactions. For amine nucleophiles, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate is often sufficient.
Caption: Workflow for selective SNAr at the C2-position.
Experimental Protocol: Amination at the C2-Position
Objective: To synthesize 2-(benzylamino)-3,6-dibromopyridine via selective nucleophilic aromatic substitution.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Add benzylamine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(benzylamino)-3,6-dibromopyridine.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 90 | 6 | >90 |
| Phenol | Cs₂CO₃ | DMF | 100 | 12 | 85 |
| Thiophenol | NaH | THF | 60 | 4 | >90 |
| Table 1: Representative conditions for the SNAr of this compound. Yields are estimated based on analogous reactions. |
Halogen-Metal Exchange: A Gateway to C3 and C6 Functionalization
Halogen-metal exchange is a powerful tool for converting aryl halides into organometallic reagents, which can then be trapped with various electrophiles.[4] The general reactivity trend for this exchange is I > Br > Cl >> F.[4] Consequently, the bromine atoms of this compound are susceptible to exchange with organolithium or Grignard reagents, while the fluorine atom remains inert.
The regioselectivity of the bromine-metal exchange is a critical consideration. In many substituted pyridines, lithiation or halogen-metal exchange is directed to the positions flanking the nitrogen atom (C2 or C6) due to the inductive effect and coordinating ability of the nitrogen. However, in this compound, the C2 position is occupied by fluorine. The relative acidity of the C4 and C5 protons and the kinetic factors governing the exchange at C3 versus C6 will determine the outcome. It is generally observed that halogen-metal exchange at the C6 position is favored over the C3 position in related pyridine systems, though this can be influenced by the specific reagents and conditions.
Causality of Experimental Choices:
The choice of organometallic reagent and reaction temperature is crucial for achieving selective halogen-metal exchange. Alkyllithium reagents like n-butyllithium or tert-butyllithium are commonly used at low temperatures (-78 °C to -100 °C) to prevent side reactions, such as nucleophilic attack on the pyridine ring. The use of a Grignard reagent like isopropylmagnesium chloride (iPrMgCl), often in the presence of LiCl, can offer milder conditions and improved functional group tolerance.[5]
Caption: Generalized workflow for regioselective halogen-metal exchange.
Experimental Protocol: Selective Bromine-Lithium Exchange and Quench
Objective: To prepare 6-formyl-3-bromo-2-fluoropyridine via selective halogen-metal exchange.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Selectivity
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. This compound is an excellent substrate for these transformations, with the reactivity of the halogenated positions generally following the order of C-Br > C-Cl >> C-F in the oxidative addition step. This allows for selective coupling at the brominated positions.
The key question of regioselectivity between the C3-Br and C6-Br bonds arises. In many cases, the C6-position (or C2) of pyridines exhibits higher reactivity in palladium-catalyzed couplings due to its proximity to the nitrogen atom, which can influence the electronic properties and coordinate to the metal center. However, steric hindrance and the specific ligand used can alter this preference.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used cross-coupling methods.[7] For this compound, selective mono-arylation or vinylation can be achieved, typically at the more reactive C6-position, by using one equivalent of the boronic acid or its ester.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 (at C6) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 92 (at C6) |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 90 (at C6) |
| Table 2: Representative conditions for regioselective Suzuki-Miyaura coupling at the C6-position. Yields and regioselectivity are based on established trends for similar dihalopyridines. |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize 3-bromo-2-fluoro-6-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene, anhydrous and degassed
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the mono-arylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[8] Similar to the Suzuki coupling, this reaction can be performed regioselectively on this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]
Caption: Selective cross-coupling pathways for this compound.
Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners. While concerns about the toxicity of tin reagents exist, the reaction is highly versatile and tolerant of many functional groups. The principles of regioselectivity are similar to those of the Suzuki coupling, with the C6-Br bond expected to be the primary site of reaction.
Conclusion: A Roadmap for Advanced Synthesis
This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its reactivity is governed by a clear hierarchy: the C2-fluorine is primed for nucleophilic substitution, while the two bromine atoms offer distinct opportunities for metal-catalyzed functionalization, with a general preference for reactions at the C6-position. By understanding and exploiting these inherent selectivities, chemists can devise elegant and efficient pathways to complex molecular architectures. This guide has laid out the fundamental principles and provided practical protocols to serve as a roadmap for researchers in their quest to leverage the full synthetic potential of this invaluable trifunctional pyridine.
References
- Bunnelle, E. A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094–9101. [Link]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Kim, W.-S., et al. (2003). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society, 125(47), 14288–14289. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia, The Free Encyclopedia. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
- Cid, J. M., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10747-10753. [Link]
- Smith, A. B., III, et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9344–9355. [Link]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]
- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
- Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki-Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Knochel, P., et al. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties and Synthetic Utility of 3,6-Dibromo-2-fluoropyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with fine-tuned physicochemical and biological characteristics. Among these, polyfunctionalized pyridines are of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials.[1]
This guide focuses on 3,6-Dibromo-2-fluoropyridine (CAS No. 1256820-70-8), a trifunctional pyridine scaffold that, while commercially available, remains under-explored in peer-reviewed literature.[2][3] The strategic placement of a highly electronegative fluorine atom at the activated C2 position, alongside two versatile bromine atoms at the C3 and C6 positions, creates a fascinating interplay of electronic effects and provides three orthogonal points for chemical modification.
The purpose of this whitepaper is to provide a comprehensive analysis of the core electronic properties of this compound. By synthesizing data from analogous systems and fundamental chemical principles, we will offer expert insights into its predicted reactivity, spectroscopic signatures, and potential as a high-value scaffold for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of this compound features a pyridine ring substituted with three halogen atoms. The fluorine at the C2 position, immediately adjacent to the ring nitrogen, and the bromines at C3 and C6, create a highly electron-deficient aromatic system.
The combination of these substituents dictates the molecule's physical and chemical behavior. A summary of its core properties is presented below.
| Property | Value | Source |
| CAS Number | 1256820-70-8 | [2][3] |
| Molecular Formula | C₅H₂Br₂FN | [2] |
| Molecular Weight | 254.88 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Predicted LogP | ~2.5 | (Estimated based on analogs) |
| Predicted pKa | ~ -2.0 (of protonated pyridine) | (Estimated based on analogs) |
Plausible Synthetic Pathways
While specific preparations of this compound are not widely published, a viable synthetic route can be proposed based on established methods for synthesizing polyhalogenated pyridines. A highly effective strategy is the Halogen Exchange (Halex) reaction , particularly the substitution of a bromine atom with fluorine using a fluoride salt.
A plausible precursor would be 2,3,6-tribromopyridine. The bromine at the C2 position is the most activated towards nucleophilic substitution due to its proximity to the electron-withdrawing ring nitrogen. Treatment with a fluoride source, such as Cesium Fluoride (CsF) in an aprotic polar solvent like sulfolane or DMSO, would selectively displace the C2-bromo group. This approach has been documented for the synthesis of the analogous 3,5-Dibromo-2-fluoropyridine from 2,3,5-tribromopyridine.[4]
Representative Experimental Protocol: Halex Synthesis
This protocol is a representative, hypothetical procedure based on analogous, documented reactions.[4] It must be adapted and optimized under proper laboratory safety protocols.
-
Preparation: To a 3-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, charge dried Cesium Fluoride (CsF, ~1.5 equivalents) and a high-boiling aprotic solvent (e.g., sulfolane).
-
Drying: Heat the mixture under vacuum to distill a small amount of solvent, ensuring the system is anhydrous.
-
Reaction: Cool the mixture slightly and add 2,3,6-tribromopyridine (1.0 equivalent) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heating: Heat the reaction mixture to 180-190°C with vigorous stirring. Monitor the reaction progress by GC-MS, analyzing for the consumption of the starting material and the appearance of the product mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product can be isolated from the high-boiling solvent by vacuum distillation.
-
Purification: Further purify the collected distillate using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.
Core Electronic Properties & Reactivity Profile
The reactivity of this compound is governed by the powerful, cumulative electron-withdrawing effects of the ring nitrogen and the three halogen substituents. This renders the pyridine ring highly electron-deficient (π-deficient) and dictates a clear hierarchy of reactivity at its substitution sites.
Nucleophilic Aromatic Substitution (SNAr)
The primary and most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently activated for nucleophilic attack at the C2, C4, and C6 positions because the anionic charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[5][6]
In this compound, the C2 position is overwhelmingly the most reactive site for SNAr for two key reasons:
-
Activation: It is directly adjacent to the ring nitrogen, providing maximal resonance stabilization for the Meisenheimer intermediate.
-
The "Element Effect": In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the subsequent loss of the leaving group.[7] The extreme electronegativity of fluorine strongly withdraws electron density from the C2 carbon via the inductive effect. This creates a more electrophilic site that accelerates the rate-limiting nucleophilic attack, making fluorine a better "activator" than bromine or chlorine in this context.[7][8] Consequently, the C2-F bond is significantly more labile to nucleophilic displacement than the C-Br bonds.
Metal-free, site-selective amination of polyhalogenated pyridines has been shown to occur preferentially at the C2-fluoro position.[9][10]
Metal-Mediated Cross-Coupling
The two bromine atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The C-Br bonds are significantly more reactive than the robust C-F bond in palladium-catalyzed cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck reactions).
This differential reactivity allows for a powerful, sequential functionalization strategy:
-
Step 1: Perform a selective SNAr reaction at the C2-F position.
-
Step 2: Follow with a cross-coupling reaction at one of the C-Br bonds.
Regioselectivity between the C3-Br and C6-Br bonds in cross-coupling can potentially be achieved by tuning steric and electronic factors of the substrate and coupling partner, although the C6 position is generally more reactive than the C3 position in many pyridine systems.
Predicted Computational Parameters
While direct experimental data is scarce, density functional theory (DFT) studies on analogous halogenated pyridines can provide valuable insights into the electronic landscape of the molecule.[11][12]
| Predicted Parameter | Expected Value/Characteristic | Rationale & Implication |
| HOMO-LUMO Gap | Relatively large | The strong electron-withdrawing groups lower the energy of both frontier orbitals, but especially the LUMO, indicating high kinetic stability but a very electrophilic character. |
| Dipole Moment | Significant | The asymmetrical arrangement of highly polar C-F and C-Br bonds, along with the pyridine nitrogen, will result in a substantial net dipole moment. |
| Electrostatic Potential | Highly positive (blue) region at C2, C4, C6. Negative (red) region at N. | Confirms the electrophilic nature of the carbon backbone, especially at the positions ortho and para to the nitrogen, making it susceptible to nucleophilic attack. The nitrogen lone pair remains the primary site of Lewis basicity. |
Predicted Spectroscopic Signatures
The structure of this compound would give rise to a distinct and predictable pattern in various spectroscopic analyses.
| Technique | Predicted Signature |
| ¹H NMR | Two signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H. Both signals would appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³J_HH) and to the ¹⁹F nucleus (⁴J_HF and ⁵J_HF). |
| ¹³C NMR | Five distinct signals for the pyridine carbons. The C2 carbon signal will be a doublet with a large coupling constant (¹J_CF ≈ 220-250 Hz). C3 will also show a smaller coupling (²J_CF ≈ 20-30 Hz). The chemical shifts will be significantly affected by the attached halogens. |
| ¹⁹F NMR | One singlet (if proton-decoupled) or a multiplet (coupled to H4 and H5) in the typical fluoropyridine region. |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak. The key feature will be the isotopic pattern characteristic of two bromine atoms: a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. |
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its role as a trifunctional scaffold for the rapid construction of diverse chemical libraries. The ability to perform orthogonal reactions at three distinct sites is a powerful tool in modern drug discovery.[13] The fluoropyridine moiety itself is a cornerstone of medicinal chemistry, known to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions.[14][15]
The incorporation of fluorine can block sites of metabolic oxidation, and the pyridine ring serves as a bioisostere for phenyl rings, often improving solubility and pharmacokinetic properties.[1][13][16] The bromine atoms provide reliable handles for introducing molecular complexity and exploring structure-activity relationships (SAR). Computational models are increasingly used to harness these halogen interactions in rational drug design.[17][18]
A hypothetical workflow demonstrating the power of this scaffold is shown below.
Conclusion
This compound represents a potent and versatile chemical building block poised for greater application in research and development. Its electronic properties are defined by a highly electrophilic pyridine ring, activated for nucleophilic aromatic substitution at the C2-fluorine position. The two bromine atoms at C3 and C6 provide secondary, orthogonal sites for functionalization via metal-mediated cross-coupling reactions. This unique combination of three addressable reactive centers makes it an ideal scaffold for generating libraries of complex molecules in the pursuit of new pharmaceuticals and advanced materials. This guide provides the foundational understanding necessary for scientists to harness the untapped potential of this valuable compound.
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A Predictive Computational Analysis of the Electronic Structure of 3,6-Dibromo-2-fluoropyridine: A Guide for Researchers
This in-depth technical guide provides a comprehensive computational workflow for investigating the electronic structure of 3,6-Dibromo-2-fluoropyridine. While direct experimental and computational studies on this specific molecule are not extensively available in the current literature, this document outlines a robust, predictive methodology based on well-established computational techniques for analogous halogenated pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the in silico characterization of novel halogenated heterocyclic compounds.
Introduction: The Significance of Halogenated Pyridines
Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The introduction of halogen atoms onto the pyridine ring can profoundly influence the molecule's electronic properties, including its reactivity, intermolecular interactions, and photophysical behavior.[3][4][5] These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates and for designing novel functional materials. This compound, with its unique substitution pattern of three different halogens, presents an intriguing case for computational exploration. Understanding its electronic structure is a critical first step towards elucidating its potential applications.
This guide will detail a computational protocol employing Density Functional Theory (DFT), a powerful quantum chemical method that has proven to be highly effective for studying the electronic properties of organic molecules.[6][7] We will explore the theoretical foundation of the chosen methods, provide a step-by-step experimental workflow, and discuss the key electronic descriptors to be analyzed.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[6] The core principle of DFT is that the ground-state electronic properties of a multi-electron system are a functional of the electron density.[6] This approach is generally more efficient than traditional wave-function-based methods, especially for larger molecules.
For the study of halogenated pyridines, hybrid DFT functionals, such as B3LYP, have consistently demonstrated reliable results in predicting molecular structures, vibrational spectra, and electronic properties.[8][9][10][11][12] The choice of the basis set is also critical, particularly for molecules containing heavy atoms like bromine. Pople-style basis sets, such as 6-311++G(d,p), which include polarization and diffuse functions, are well-suited for providing a flexible description of the electron density, including non-covalent interactions.[9][10][11][12]
To investigate the excited-state properties and predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice.[9][10][11][12] This extension of DFT allows for the calculation of electronic transition energies and oscillator strengths.
Proposed Computational Workflow
The following section outlines a detailed, step-by-step protocol for the computational analysis of this compound. This workflow is designed to be a self-validating system, where the consistency of the results across different levels of theory can be assessed.
Step 1: Geometry Optimization and Vibrational Frequency Analysis
The first and most crucial step is to determine the equilibrium geometry of the molecule.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This can be achieved using a DFT method, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.[9][10][11][12]
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation, if available.[8][13]
Diagram of the Computational Workflow:
Caption: A flowchart illustrating the proposed computational workflow for the analysis of this compound.
Step 2: Analysis of the Electronic Structure
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.
Key Electronic Descriptors and Their Significance:
| Descriptor | Computational Method | Insights Gained |
| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[5][9][10][11] |
| Molecular Electrostatic Potential (MEP) | DFT | The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.[4][9][10][11][12] |
| Natural Bond Orbital (NBO) Analysis | NBO Program | NBO analysis provides insights into intramolecular charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.[4] |
Protocol:
-
HOMO-LUMO Analysis: From the output of the DFT calculation, visualize the HOMO and LUMO and calculate their energy gap.
-
MEP Calculation: Generate the MEP surface and map it onto the electron density.
-
NBO Analysis: Perform an NBO analysis to investigate charge transfer and bonding interactions within the molecule.
Step 3: Investigation of Excited State Properties
To understand the molecule's response to light and its potential applications in photochemistry or as a chromophore, the excited states need to be investigated.
Protocol:
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry using the same functional and basis set. This will provide the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.
-
UV-Vis Spectrum Prediction: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum of the molecule. This can then be compared with experimental data for validation.[9][10][11]
Predicted Electronic Properties and Discussion
Based on studies of similar halogenated pyridines, we can anticipate the following for this compound:
-
Geometry: The pyridine ring is expected to be planar. The C-Br and C-F bond lengths will be consistent with those observed in other bromo- and fluoro-substituted aromatic compounds.[13]
-
HOMO-LUMO Gap: The presence of multiple halogen atoms is likely to lower the HOMO-LUMO gap compared to pyridine, suggesting increased reactivity.[5] The HOMO is expected to have significant contributions from the p-orbitals of the bromine and nitrogen atoms, while the LUMO will likely be a π* orbital of the pyridine ring.
-
Molecular Electrostatic Potential: The nitrogen atom and the fluorine atom are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding. The regions around the bromine atoms might exhibit σ-holes, which could participate in halogen bonding.
-
UV-Vis Spectrum: The primary absorption bands in the UV-Vis spectrum are expected to correspond to π → π* and n → π* transitions. The exact position of these bands will be influenced by the nature and position of the halogen substituents.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust computational strategy for characterizing the electronic structure of this compound. By leveraging established DFT and TD-DFT methodologies, researchers can gain significant insights into the geometry, stability, reactivity, and spectroscopic properties of this molecule. The predictive data generated from this workflow can guide synthetic efforts and inform the design of new molecules with tailored properties for applications in drug discovery and materials science.
Future work should focus on the experimental synthesis and characterization of this compound to validate the computational predictions presented in this guide. Furthermore, computational studies could be extended to investigate intermolecular interactions, such as dimer formation and solvent effects, to provide a more complete picture of the molecule's behavior in different environments.
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- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3,6-Dibromo-2-fluoropyridine
Abstract
3,6-Dibromo-2-fluoropyridine is a pivotal trifunctional heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern allows for selective, sequential functionalization, making it a valuable scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr). We present detailed, field-proven protocols, explain the underlying chemical principles, and offer expert insights into process optimization and safety.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The 3-fluoropyridine moiety, in particular, is a frequently utilized unit in pharmaceuticals.[1] When combined with two bromine atoms, as in this compound, the resulting scaffold offers three distinct reaction sites. The bromine atoms can be readily converted into other functional groups through various cross-coupling reactions, while the fluorine atom modulates the electronic properties of the pyridine ring. This guide serves as a comprehensive resource for researchers and process chemists, detailing robust methodologies for the reliable synthesis of this key intermediate.
Part 1: Synthesis via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and highly reliable method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride.[2] The transformation proceeds through the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[2][3] This route is particularly advantageous for producing 2-fluoropyridines from readily available 2-aminopyridine precursors.
Principle and Mechanistic Overview
The reaction is a multi-step process initiated by the diazotization of the precursor, 2-amino-3,6-dibromopyridine.[4]
-
Diazotization: The amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (0–5 °C) to form a diazonium tetrafluoroborate salt.[4]
-
Thermal Decomposition: The isolated diazonium salt is then gently heated. It decomposes to yield the desired this compound, releasing nitrogen gas (N₂) and boron trifluoride (BF₃) as byproducts.[2]
The mechanism involves the formation of a highly unstable aryl cation intermediate, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[3] While conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction does not typically require a metal catalyst.[2][5]
Experimental Workflow: Balz-Schiemann Reaction
Caption: Workflow for the Balz-Schiemann synthesis route.
Protocol 1: Synthesis of this compound
This protocol is based on established Balz-Schiemann procedures for heterocyclic amines.[6] The precursor, 2-amino-3,6-dibromopyridine, is commercially available or can be synthesized via exhaustive bromination of 2-aminopyridine.
Materials:
-
2-Amino-3,6-dibromopyridine
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask, dropping funnel, and standard glassware
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3,6-dibromopyridine (1.0 eq) in fluoroboric acid (48% aq., 3.0 eq) at 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred pyridine solution, ensuring the internal temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C. The precipitation of the diazonium tetrafluoroborate salt should be observed.
-
-
Isolation of Intermediate:
-
Collect the precipitated diazonium salt by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of cold water, cold ethanol, and finally cold diethyl ether to facilitate drying.
-
Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when completely dry and subjected to shock or heat. Proceed with extreme caution.
-
-
Thermal Decomposition:
-
Place the dried diazonium salt in a clean, dry flask equipped with a reflux condenser leading to a gas scrubber (to trap BF₃).
-
Heat the solid gently and gradually using an oil bath. The decomposition will begin, evidenced by the evolution of nitrogen gas.
-
Once gas evolution ceases, the crude product remains as a dark oil or solid.
-
-
Workup and Purification:
-
Allow the flask to cool to room temperature.
-
Extract the crude product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to yield pure this compound.
-
Expert Insights & Troubleshooting
-
Temperature Control: Maintaining a low temperature during diazotization is the most critical parameter to prevent premature decomposition and side reactions.
-
Diazonium Salt Stability: While isolation of the diazonium salt is standard, some modern protocols advocate for in situ decomposition, which can be safer for larger-scale reactions.[2] However, this may require different solvent systems, such as ionic liquids.[7]
-
Safety: The thermal decomposition of diazonium salts can be dangerously exothermic and poses an explosion risk, especially on a large scale.[3][4] Always perform the reaction behind a blast shield and scale up with caution.
Part 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group at the 2-position of a dibromopyridine precursor is displaced by a fluoride ion. This method avoids the handling of potentially explosive diazonium salts.
Principle and Mechanistic Overview
The SNAr reaction is highly effective on electron-deficient aromatic systems like pyridines.[8] The electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions. The reaction generally proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism.[9]
For this synthesis, a precursor such as 3,6-dibromo-2-chloropyridine would be treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent.
Experimental Workflow: SNAr Reaction
Caption: Workflow for the SNAr synthesis route.
Protocol 2: Synthesis via Halogen Exchange (Halex)
This protocol is a representative procedure based on established halogen exchange reactions on halopyridines.[10]
Materials:
-
3,6-Dibromo-2-chloropyridine (precursor)
-
Spray-dried potassium fluoride (KF) or anhydrous cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the precursor 3,6-dibromo-2-chloropyridine (1.0 eq) and anhydrous DMSO.
-
Add spray-dried potassium fluoride (2.0-3.0 eq). The use of spray-dried KF is crucial as it has a higher surface area and is more reactive. CsF is more reactive but also more expensive.
-
Stir the suspension at room temperature for 10 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 140-160 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water with stirring.
-
Extract the aqueous suspension with ethyl acetate or diethyl ether (3 x volume).
-
Combine the organic layers and wash with water and then brine to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to afford pure this compound.
-
Expert Insights & Optimization
-
Fluoride Source: The choice of fluoride source is critical. CsF is generally more effective than KF due to its higher solubility and the "naked" nature of the fluoride anion.[11] Spray-dried KF is a cost-effective alternative.
-
Solvent: The solvent must be polar, aprotic, and anhydrous. Any residual water will hydrate the fluoride ions, drastically reducing their nucleophilicity. DMSO, DMF, and sulfolane are common choices.
-
Phase-Transfer Catalysts: For less reactive substrates, the addition of a phase-transfer catalyst like 18-crown-6 or a tetraalkylammonium salt can improve the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.[12]
Comparative Analysis of Synthetic Routes
| Feature | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Precursor | 2-Amino-3,6-dibromopyridine | 3,6-Dibromo-2-chloropyridine (or other 2-halo) |
| Pros | High reliability for aryl fluorides, well-established, good yields. | Avoids diazonium salts, often simpler workup, suitable for large scale. |
| Cons | Uses potentially explosive diazonium salts, requires careful temperature control, involves corrosive HBF₄. | Requires high temperatures, strictly anhydrous conditions, precursor may be less available. |
| Safety | High (Explosion and corrosion risk). | Moderate (High temperatures, hazardous solvents). |
| Scalability | Challenging due to safety concerns. Continuous flow reactors can mitigate this.[7] | More readily scalable. |
Safety and Handling Precautions
All experimental work should be conducted by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Pyridine Derivatives: Pyridine and its halogenated derivatives are toxic, flammable, and have strong, unpleasant odors.[13][14] Avoid inhalation and skin contact.
-
Bromine: If used as a reagent for precursor synthesis, bromine is extremely corrosive and a strong irritant. Handle with extreme care.[15]
-
Acids and Solvents: Fluoroboric acid is highly corrosive. DMSO can penetrate the skin and carry dissolved chemicals with it.
-
Emergency Measures: In case of skin contact, wash the affected area immediately with copious amounts of water.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16] Ensure an emergency shower and eyewash station are accessible.[17]
-
Waste Disposal: All chemical waste must be disposed of according to local environmental regulations.[15] Cyanide-containing waste, if generated, requires special treatment with bleach before disposal.[15]
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution. The choice of method depends on factors such as precursor availability, scale, and safety considerations. The Balz-Schiemann route offers a classic and reliable transformation from an amino precursor, while the SNAr approach provides a safer, more scalable alternative if a suitable 2-halopyridine is available. By understanding the principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently produce this valuable synthetic intermediate for their discovery and development programs.
References
- Grokipedia. Balz–Schiemann reaction.
- PMC - NIH. Concerted Nucleophilic Aromatic Substitutions.
- SpringerLink. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009).
- Wikipedia. Sandmeyer reaction.
- Organic Syntheses. Working with Hazardous Chemicals. (2013).
- Journal of the American Chemical Society. The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines.
- ResearchGate. Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides.
- Wikipedia. Balz–Schiemann reaction.
- Penta chemicals. Pyridine - SAFETY DATA SHEET. (2024).
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024).
- NJ.gov. HAZARD SUMMARY: PYRIDINE.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Carl ROTH. Safety Data Sheet: Pyridine.
- BYJU'S. Balz Schiemann Reaction Mechanism.
- Organic Chemistry Portal. Sandmeyer Reaction.
- MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017).
- ChemicalBook. 2-Bromo-6-fluoropyridine synthesis.
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Mastering Regioselectivity: Application Notes for Suzuki-Miyaura Cross-Coupling with 3,6-Dibromo-2-fluoropyridine
Introduction: Strategic Functionalization of a Privileged Heterocycle
The 2-fluoropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable motif in drug discovery.[1] 3,6-Dibromo-2-fluoropyridine emerges as a particularly versatile building block, offering two distinct reactive sites for sequential, regioselective functionalization via cross-coupling reactions. This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling of this substrate, focusing on the principles governing its reactivity and offering detailed protocols for the synthesis of mono- and di-arylated 2-fluoropyridines. For researchers in drug development, the ability to selectively introduce different aryl or heteroaryl groups at the C6 and C3 positions opens a direct and modular route to novel chemical entities with diverse biological activities.
Understanding the Reactivity Landscape: The Principles of Regioselectivity
The success of a selective cross-coupling strategy with a polyhalogenated substrate hinges on understanding the factors that govern the reactivity of each halogen. In the case of this compound, two primary factors dictate the site of the initial Suzuki-Miyaura reaction:
-
Carbon-Halogen Bond Strength: The oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step in the catalytic cycle.[2] The relative bond dissociation energies follow the trend C-I > C-Br > C-Cl > C-F.[2][3] Consequently, carbon-bromine bonds are significantly more reactive than the highly stable carbon-fluorine bond under typical Suzuki-Miyaura conditions. Therefore, the fluorine atom at the C2 position is expected to remain intact throughout the coupling sequence.
-
Positional Activation by the Pyridine Nitrogen: The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the ortho (C2 and C6) and para (C4) positions towards nucleophilic attack and oxidative addition.[3][4] This electronic effect makes the C-Br bond at the C6 position inherently more reactive than the C-Br bond at the C3 (meta) position.
Based on these principles, the initial Suzuki-Miyaura coupling on this compound is predicted to occur with high regioselectivity at the more activated C6 position . Subsequent coupling at the less reactive C3 position can then be achieved, often requiring more forcing reaction conditions. This stepwise approach allows for the controlled synthesis of unsymmetrical 3,6-disubstituted-2-fluoropyridines.
Visualizing the Catalytic Process
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Application Note: A Practical Guide to the Sonogashira Coupling of 3,6-Dibromo-2-fluoropyridine
Introduction: Strategic Alkynylation of a Privileged Heterocycle
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This palladium-catalyzed, copper-co-catalyzed transformation is invaluable for constructing conjugated enynes and arylalkynes, moieties frequently found in pharmaceuticals, natural products, and advanced organic materials.[1][4][5] The reaction's utility is enhanced by its typically mild conditions, which tolerate a broad spectrum of functional groups.[1][3][6]
This guide focuses on a substrate of significant interest in medicinal chemistry: 3,6-Dibromo-2-fluoropyridine. This electron-deficient heterocycle presents both a challenge and an opportunity. The presence of two bromine atoms allows for programmed, sequential functionalization, enabling the synthesis of either mono- or di-alkynylated products from a single precursor.[7] However, the electronic nature of the pyridine ring and the potential for competing side reactions necessitate a carefully optimized and well-understood protocol. This document provides a detailed, field-proven protocol, explains the causality behind key experimental choices, and offers a framework for troubleshooting and optimization.
Mechanistic Rationale and Protocol Design
A successful Sonogashira coupling hinges on the orchestration of two interconnected catalytic cycles.[2][8] Understanding this mechanism is critical for rational protocol design and troubleshooting.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of the pyridine, forming a Pd(II) intermediate.[1][8] This is often the rate-determining step and can be influenced by the electronic properties of the aryl halide.[9]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[10] This step activates the alkyne for the subsequent key step.
-
Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation.[1][11] The resulting diorganopalladium(II) complex then undergoes reductive elimination to release the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) source (CuI) is standard.[3][7] PdCl₂(PPh₃)₂ is stable and is reduced in situ to the active Pd(0) species.[8]
-
The Copper Question: While essential for the classic mechanism, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to impurities.[2][12] For high-purity applications, copper-free protocols have been developed.[4][5][13] However, for robust, general applications, the co-catalyzed system is often faster and more reliable, provided the reaction is maintained under strictly anaerobic conditions.
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial.[6][7] It serves two purposes: neutralizing the hydrogen halide (HBr) formed during the reaction and facilitating the deprotonation of the terminal alkyne.[10] Anhydrous, deoxygenated solvents such as Tetrahydrofuran (THF) are used to prevent the deactivation of the catalyst and unwanted side reactions.[3]
-
Controlling Selectivity: For a di-halo substrate like this compound, the reaction stoichiometry is the primary tool for controlling the outcome. Using a slight deficit or equimolar amount of the alkyne favors mono-substitution, while a significant excess (>2 equivalents) drives the reaction towards di-substitution.
Catalytic Cycle Diagram
Caption: Fig. 1: Interconnected Palladium and Copper catalytic cycles.
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). Solvents must be anhydrous and degassed prior to use.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol is designed to favor the formation of the mono-substituted product by controlling the stoichiometry of the alkyne.
Materials & Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes by applying vacuum and backfilling (repeat 3 times).
-
Under a positive pressure of inert gas, add anhydrous THF (approx. 0.1 M concentration relative to the substrate) followed by anhydrous Et₃N (3.0 eq) via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the terminal alkyne (1.05 eq) dropwise via syringe over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol utilizes an excess of the alkyne to drive the reaction to completion, substituting both bromine atoms.
Materials & Reagents:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1, using the same catalyst loading and reagent quantities relative to the starting pyridine.
-
Add the terminal alkyne (2.2 - 2.5 eq) dropwise via syringe over 10 minutes.
-
Heat the reaction mixture to 50-60°C and stir under an inert atmosphere. Monitor the reaction by TLC, observing the disappearance of both the starting material and the mono-substituted intermediate.
-
Upon completion (typically 12-24 hours), follow the workup and purification procedure outlined in steps 7-11 of Protocol 1.
Data Summary and Optimization
The following table summarizes the key parameters for the described protocols. These should be considered as a starting point, and optimization may be required for different alkynes.
| Parameter | Protocol 1: Mono-alkynylation | Protocol 2: Di-alkynylation | Rationale / Notes |
| Substrate | This compound | This compound | Electron-deficient dihalopyridine. |
| Alkyne (eq) | 1.0 - 1.1 | 2.2 - 2.5 | Stoichiometry is the key determinant of selectivity. |
| Pd Catalyst (mol%) | 2-3% PdCl₂(PPh₃)₂ | 2-3% PdCl₂(PPh₃)₂ | Standard loading; may be reduced for highly reactive alkynes. |
| Cu Co-catalyst (mol%) | 4-5% CuI | 4-5% CuI | Activates the alkyne. Essential for reaction rate. |
| Base (eq) | 3.0 eq Et₃N | 3.0 - 4.0 eq Et₃N | Neutralizes HBr byproduct and deprotonates the alkyne. |
| Solvent | Anhydrous THF | Anhydrous THF | Must be anhydrous and deoxygenated. |
| Temperature | Room Temp to 50°C | 50 - 60°C | Higher temperature is needed to drive the second substitution. |
| Typical Time | 4 - 12 hours | 12 - 24 hours | Varies with alkyne reactivity. |
Troubleshooting & Optimization Insights
-
Low or No Conversion: For electron-deficient substrates, oxidative addition can be slow. If the reaction stalls, a moderate increase in temperature (e.g., to 60-80°C) can be beneficial.[14] Ensure all reagents are pure and solvents are scrupulously dried and degassed.
-
Significant Homocoupling (Diyne) Byproduct: This indicates the presence of oxygen, which facilitates the Glaser coupling. Improve the degassing procedure for solvents and ensure the reaction is maintained under a strictly inert atmosphere. Alternatively, a copper-free protocol using a palladium catalyst with a bulky phosphine ligand (e.g., X-Phos) and a stronger base like Cs₂CO₃ may be explored.[9]
-
Formation of a Mixture of Mono- and Di-substituted Products: In mono-alkynylation attempts, this suggests the reaction is proceeding too quickly or the alkyne was added too fast. Consider lowering the temperature or adding the alkyne via syringe pump over a longer period.
Experimental Workflow Diagram
Caption: Fig. 2: General workflow from reaction setup to product isolation.
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for accessing valuable mono- and di-alkynylated fluoropyridine scaffolds. Success relies on a solid understanding of the reaction mechanism, careful control of stoichiometry to ensure selectivity, and the rigorous exclusion of oxygen and water. The protocols provided herein serve as a validated starting point for researchers aiming to incorporate this powerful transformation into their synthetic programs.
References
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Chemistry LibreTexts. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (2021-02-10).
- Sonogashira Coupling: Mechanism, Steps & Applic
- Sonogashira coupling.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). Royal Society of Chemistry. [Link]
- Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. (2007-07-27).
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Copper-free Sonogashira coupling. The reaction monitoring blog. (2008-08-15). [Link]
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2013-10-09). Royal Society of Chemistry. [Link]
- Sonogashira Coupling. NROChemistry. [Link]
- The Sonogashira Coupling Reaction. YouTube. (2019-01-07). [Link]
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- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromo-2-fluoropyridine
Abstract
This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 3,6-Dibromo-2-fluoropyridine. This transformation is a cornerstone reaction for accessing highly functionalized pyridine scaffolds, which are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide detailed, step-by-step protocols for achieving selective mono- and di-amination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.
Introduction: The Strategic Importance of Aminated Fluoropyridines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for forging carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4][5] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][5]
The substrate, this compound, is a particularly valuable building block. The pyridine core is a privileged scaffold in medicinal chemistry, while the fluorine substituent can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[6] The two bromine atoms offer distinct handles for sequential, regioselective functionalization. The primary challenge and opportunity lie in selectively aminating one or both C-Br positions while leaving the more inert C-F bond intact, thereby enabling the synthesis of complex, trisubstituted pyridine derivatives.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[9] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition : The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. This is often the rate-determining step of the cycle.[3][10][11] The reactivity order for aryl halides is generally I > Br > Cl, making the C-Br bonds of our substrate the reactive sites.[12]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[3][13]
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][11]
Optimizing the Reaction: A Scientist's Guide to Key Parameters
The success of the amination of this compound hinges on the judicious selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent.
Palladium Precatalyst & Ligand: The Heart of the Reaction
For challenging substrates like electron-deficient halopyridines, the choice of ligand is paramount. Modern, sterically hindered, and electron-rich monodentate biaryl phosphine ligands are the industry standard.[14][15] They excel at promoting both the initial oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction times.[9]
-
Rationale for Ligand Choice : Bulky ligands like those developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) and related systems (e.g., RuPhos) create a coordinatively unsaturated, highly reactive Pd(0) species.[9][16] This steric bulk facilitates the reductive elimination step, which can otherwise be a bottleneck.[3] For amination of pyridines, chelating ligands can also be effective by preventing catalyst poisoning from the pyridine nitrogen.[15]
-
Precatalysts for Reliability : Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are highly recommended.[11][16][17] These air- and moisture-stable solids ensure the reliable and stoichiometric formation of the active L-Pd(0) catalyst upon activation by the base, leading to more reproducible results.[17]
Base Selection: Balancing Reactivity and Compatibility
The base's primary role is to deprotonate the amine, generating the active amido species for coupling. The choice of base is a trade-off between reaction rate and functional group tolerance.[12][13]
| Base | pKaH (Conjugate Acid) | Advantages | Disadvantages |
| NaOt-Bu | ~19 | Promotes high reaction rates; effective for less nucleophilic amines. | Incompatible with base-sensitive functional groups (e.g., esters).[13] |
| LHMDS | ~26 | Useful for substrates with protic functional groups. | Air and moisture sensitive.[13] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance; good solubility. | Can be expensive; may lead to slower reactions.[12] |
| K₃PO₄ | ~12.3 | Good functional group tolerance; cost-effective. | Can require higher catalyst loadings or longer reaction times.[12][13] |
For this compound, a strong base like sodium tert-butoxide (NaOt-Bu) is often a good starting point to ensure efficient coupling, particularly if the amine partner is sterically hindered or electronically deactivated. If the substrate contains sensitive functional groups, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is advised.
Solvent and Temperature
Anhydrous, aprotic polar solvents are standard for this reaction.
-
Toluene and 1,4-Dioxane : These are the most commonly employed solvents, offering good solubility for the reagents and compatibility with the typical reaction temperatures.[13][18]
-
Temperature : Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[18]
Protocol 4.1: Selective Mono-Amination of this compound
This protocol describes a general procedure for the selective mono-amination at one of the C-Br positions. BrettPhos is often an excellent ligand for coupling primary amines.[16]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To the Schlenk flask, add this compound, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent and Amine Addition : Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the amine.
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of starting material and the formation of two mono-aminated regioisomers.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to separate the two regioisomers and any unreacted starting material or diamination product.
Protocol 4.2: Sequential Di-Amination
To synthesize a 3,6-diamino-2-fluoropyridine with two different amino groups, a sequential approach is required.
-
Perform the mono-amination as described in Protocol 4.1 and isolate the desired regioisomer (e.g., 3-amino-6-bromo-2-fluoropyridine).
-
Use the isolated mono-aminated product as the starting material in a second Buchwald-Hartwig amination reaction with a different amine, following the same general procedure. The second amination may require slightly adjusted conditions (e.g., a different ligand or longer reaction time) due to the electronic changes in the substrate.
For a symmetrical diamination (with the same amine), one can attempt a one-pot reaction using >2.2 equivalents of the amine and >2.8 equivalents of the base. However, this may result in a mixture of mono- and di-aminated products, requiring careful purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Impure reagents or solvent.3. Insufficiently strong base for the amine. | 1. Use a fresh precatalyst; ensure a robust inert atmosphere.2. Use freshly purified/distilled solvent and pure reagents.3. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu). Screen other ligands (e.g., RuPhos, XPhos). |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-hydride elimination from the amido complex.2. Reaction temperature is too high. | 1. This side reaction can compete with reductive elimination.[3] Select a ligand known to promote rapid reductive elimination (e.g., BrettPhos).2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period. |
| Difficulty in Purification | 1. Similar polarity of regioisomers.2. Streaking on silica gel due to basic amine products. | 1. Use a high-performance chromatography system or try different solvent systems.2. Pre-treat the silica gel with triethylamine (1-2% in the eluent) to neutralize acidic sites and improve peak shape. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of valuable, functionalized pyridine derivatives. Success in this reaction is predicated on a rational choice of catalyst system and base tailored to the specific amine coupling partner. By leveraging modern palladium precatalysts with sterically demanding biaryl phosphine ligands and maintaining a rigorous inert atmosphere, researchers can achieve high yields and predictable selectivity. The protocols and insights provided herein serve as a validated starting point for the efficient construction of complex molecular architectures essential for discovery chemistry.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Li, J., et al. (2019).
- Nolan, S. P., & Organ, M. G. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Biscoe, M. R., & Buchwald, S. L. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Hartwig, J. F., & Paul, F. (2002). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.
- Smith, A. B., et al. (2018).
- Hartwig, J. F. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Lejava, A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab.
- Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Jamison, C. R., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- Hartwig, J. F. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Beletskaya, I. P., & Averin, A. D. (2016). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Seminal report site selective amination of pyridines. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 3, 5-difluoropyridine-2, 6-diamine derivative, preparation method and ... (n.d.). Google Patents.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube.
- Fier, P. S., & Hartwig, J. F. (2013).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2018).
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2022). MDPI.
- 2,6-diaminopyridine derivatives. (n.d.). Google Patents.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- Future challenges and opportunities with fluorine in drugs? (2023).
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Application Notes & Protocols: Nucleophilic Aromatic Substitution on 3,6-Dibromo-2-fluoropyridine
Introduction: The Strategic Value of 3,6-Dibromo-2-fluoropyridine
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance, with pyridine derivatives being a cornerstone of many therapeutic agents and functional materials.[1][2][3][4] Among the vast array of available building blocks, this compound stands out as a particularly versatile and strategic intermediate. Its unique substitution pattern—a highly activated fluorine atom flanked by two bromine atoms—allows for precise and regioselective functionalization through Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth analysis of the SNAr reactivity of this compound, detailing the underlying mechanistic principles, offering field-proven protocols for various nucleophile classes, and presenting troubleshooting insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Part 1: Mechanism and Principles of Regioselectivity
The cornerstone of SNAr reactions is the stepwise addition-elimination mechanism.[5][6] This process is distinct from SN2 reactions and involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The reactivity and regioselectivity of SNAr on this compound are governed by the powerful electron-withdrawing effects of both the ring nitrogen and the halogen substituents.
Key Principles:
-
Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electronegative, withdrawing electron density from the ring carbons. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, rendering them electron-deficient and thus highly susceptible to nucleophilic attack.[8]
-
Leaving Group Ability (F > Br): In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[9] Fluorine, despite forming the strongest carbon-halogen bond, is an exceptional leaving group in this context. Its strong inductive electron-withdrawing effect powerfully stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for its formation. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[10] This makes the C2-F position the most reactive site on the molecule.
-
Regioselectivity: The combined electron-withdrawing effects of the ring nitrogen and the fluorine atom at C2 make this position the unequivocal site of initial nucleophilic attack. The bromine atoms at C3 and C6 are significantly less activated towards direct SNAr displacement under typical conditions. This high degree of regioselectivity is a key synthetic advantage, allowing for the clean formation of 2-substituted-3,6-dibromopyridine derivatives.
Visualization: The SNAr Mechanism
The following diagram illustrates the stepwise mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: General SNAr mechanism on this compound.
Part 2: Application Notes & Experimental Protocols
The high reactivity and selectivity of the C2-fluorine enable a broad range of transformations. Below are detailed protocols for common classes of nucleophiles.
A. Reactions with N-Nucleophiles (Amination)
The introduction of nitrogen-containing substituents is fundamental in medicinal chemistry. Primary and secondary amines, as well as anilines, readily displace the C2-fluorine.
Protocol 2.1: General Procedure for Amination
This protocol provides a robust starting point for the reaction with a variety of amine nucleophiles.
-
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN)
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of ~0.2-0.5 M).
-
Base and Nucleophile Addition: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.2 eq).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Less reactive anilines may require heating, while more reactive aliphatic amines may proceed at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 70 | 24 | >90 |
| Aniline | K₂CO₃ | DMF | 90 | 12 | 85-95 |
| Benzylamine | DIPEA | ACN | 60 | 16 | >90 |
Data synthesized from typical SNAr conditions reported in the literature.[11]
B. Reactions with O-Nucleophiles (Etherification)
Alcohols and phenols can be used to form the corresponding aryl ethers, which are prevalent motifs in pharmaceuticals. These reactions typically require a strong base to generate the more potent alkoxide or phenoxide nucleophile.
Protocol 2.2: O-Arylation with a Phenol
-
Materials:
-
This compound
-
Phenol of choice (1.2 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Step-by-Step Protocol:
-
Alkoxide Generation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the phenol (1.2 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phenoxide.
-
SNAr Reaction: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF and add this solution dropwise to the prepared phenoxide solution at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C (reflux in THF).
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH | THF | 65 | 8 | 80-90 |
| 4-Methoxyphenol | t-BuOK | DMF | 80 | 6 | 85-95 |
| Ethanol | NaH | THF | 65 | 12 | 75-85 |
Data synthesized from typical SNAr conditions reported in the literature.[12][13]
C. Reactions with S-Nucleophiles (Thioetherification)
Thiols are excellent nucleophiles and react readily with this compound, often under milder conditions than their oxygen counterparts.
Protocol 2.3: S-Arylation with a Thiol
-
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 equivalents)
-
Anhydrous solvent: DMF or THF
-
-
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the thiol (1.1 eq), and K₂CO₃ (1.5 eq) in DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often exothermic. If needed, gentle heating to 40-50 °C can be applied to drive the reaction to completion.
-
Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within 1-4 hours.[14][15]
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically purified by flash chromatography.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 2 | >95 |
| Benzyl Mercaptan | K₂CO₃ | DMF | 50 | 3 | >90 |
Data synthesized from typical SNAr conditions reported in the literature.[12][16]
Part 3: Troubleshooting and Practical Considerations
-
Low Reactivity: If a reaction is sluggish, particularly with electron-poor anilines or hindered alcohols, consider switching to a more polar aprotic solvent like DMSO. Increasing the temperature or using a stronger base (e.g., switching from K₂CO₃ to NaH or t-BuOK for O/N-nucleophiles) can also increase the reaction rate.
-
Side Reactions: The primary starting material is generally stable. However, at very high temperatures or with highly basic/nucleophilic reagents, there is a possibility of reaction at the bromine positions, though this is significantly less favorable. Ensure an inert atmosphere is maintained, especially when using strong bases like NaH, to prevent degradation.
-
Purification Challenges: Some resulting pyridine products can be basic and may streak on silica gel columns. To mitigate this, the eluent can be doped with a small amount of triethylamine (~0.1-1%) or ammonia (e.g., using a 7N solution of ammonia in methanol as part of the mobile phase).
-
Safety: this compound is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving NaH should be performed with extreme caution by trained personnel, as it is highly flammable and reacts violently with water.
Conclusion
This compound is a powerful and selective building block for chemical synthesis. The pronounced reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution allows for the reliable and regioselective introduction of a wide array of functional groups. The protocols and principles outlined in this guide provide a solid foundation for chemists to leverage this versatile intermediate in the rapid construction of complex molecular architectures for drug discovery and beyond.
References
- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025). Benchchem.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate.
- Nucleophilic aromatic substitutions. (2019). YouTube.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central.
- Metal-free synthesis of 6-substituted 2-bromopyridines and 4-substituted 2,6-dibromopyridines. (n.d.). Royal Society of Chemistry.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). Benchchem.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). [Source not provided].
- The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. (n.d.). National Institutes of Health.
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central.
- Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). National Institutes of Health.
Sources
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- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 14. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 3,6-Dibromo-2-fluoropyridine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3,6-Dibromo-2-fluoropyridine
In the landscape of modern drug discovery, the strategic incorporation of fluorine and the use of versatile heterocyclic scaffolds are paramount.[1][2][3] this compound has emerged as a highly valuable building block for medicinal chemists due to its unique trifecta of reactive sites. The pyridine core is a common motif in pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity, by altering its lipophilicity and pKa.[1][4][5]
The two bromine atoms at the C3 and C6 positions serve as orthogonal synthetic handles for the sequential and regioselective introduction of diverse molecular fragments. This is primarily achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[6][7] This guide provides an in-depth look at the applications of this compound, detailing its reactivity and providing field-proven protocols for its use in key synthetic transformations.
Physicochemical and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the reagent.
| Property | Value | Reference |
| CAS Number | 1256820-70-8 | [Apollo Scientific SDS][8] |
| Molecular Formula | C₅H₂Br₂FN | [Apollo Scientific SDS][8] |
| Molecular Weight | 254.89 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Melting Point | 68-72 °C | N/A |
Safety Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8] Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11]
Synthetic Utility: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by the differential reactivity of its halogen substituents. The bromine atoms are ideal substrates for palladium-catalyzed cross-coupling, while the C2-fluorine, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for a modular and predictable approach to synthesizing complex, polysubstituted pyridines.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 3-Bromo-2-fluoro-6-(4-methoxyphenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of solvent to water) via syringe. The mixture should be sufficiently dilute (e.g., 0.1 M).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-2-fluoro-6-(4-methoxyphenyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to medicinal chemistry, as the amine functional group is present in a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a versatile and efficient method for synthesizing aryl amines from aryl halides. [6][7]Using this compound, this reaction allows for the introduction of primary or secondary amines, again with a general preference for the more reactive C6 position under controlled conditions.
General Principle
This palladium-catalyzed reaction couples an amine with an aryl halide. [7]The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, followed by reductive elimination to form the C-N bond. [7][13]The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) often providing the best results by promoting the reductive elimination step. [6][14]
Detailed Experimental Protocol: Synthesis of (3-Bromo-2-fluoropyridin-6-yl)(morpholino)methanone
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add the this compound to the flask.
-
Seal the flask and add anhydrous, degassed toluene, followed by the morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown. [15]5. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-16 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Case Study: Application in Kinase Inhibitor Synthesis
Substituted fluoropyridines are common scaffolds in the development of kinase inhibitors, which are a major class of anticancer drugs. The 2,3,6-trisubstituted pyridine motif, readily accessible from this compound, is particularly attractive for designing selective inhibitors. [16] A plausible synthetic route starting from this compound could involve a sequence of cross-coupling reactions. For instance:
-
Step 1: Suzuki Coupling at C6. A regioselective Suzuki coupling is performed to install an aryl group at the C6 position, yielding a 3-bromo-6-aryl-2-fluoropyridine intermediate.
-
Step 2: Buchwald-Hartwig Amination at C3. The remaining bromine at C3 is then subjected to a Buchwald-Hartwig amination to introduce a key amine side chain, which often interacts with the hinge region of the kinase.
-
Step 3 (Optional): SNAr at C2. Finally, the fluorine at C2 can be displaced by a nucleophile (e.g., an alcohol or thiol) to further elaborate the molecule and fine-tune its properties.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate's potency and selectivity.
Caption: A modular synthetic strategy for kinase inhibitors.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its distinct reactive sites enable chemists to employ a range of modern synthetic methodologies in a controlled and regioselective manner. The protocols and strategies outlined in this guide demonstrate its utility in constructing complex, polysubstituted pyridine scaffolds that are central to the development of new therapeutic agents. Careful selection of catalysts, ligands, and reaction conditions is key to successfully leveraging the full synthetic potential of this valuable reagent.
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Application Notes & Protocols: Strategic Use of 3,6-Dibromo-2-fluoropyridine in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The 2-fluoropyridine moiety is a privileged scaffold in this field, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases and for the advantageous physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[3][4][5][6] 3,6-Dibromo-2-fluoropyridine has emerged as a highly versatile and strategic starting material for constructing these complex molecules. This guide provides an in-depth analysis of its reactivity and detailed, field-proven protocols for its application in two cornerstone synthetic transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. A practical case study on the synthesis of a key precursor to Lorlatinib (PF-06463922), a potent ALK/ROS1 inhibitor, will illustrate the application of these methods.[7][8][9]
Introduction: The Strategic Advantage of this compound
The structure of this compound offers a unique combination of features that make it an ideal building block for medicinal chemists.
-
Orthogonal Reactivity: The pyridine ring is decorated with three distinct functional handles. The two bromine atoms at positions 3 and 6 exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is sterically less hindered and electronically distinct from the one at the 6-position, often allowing for selective, stepwise functionalization.
-
The 2-Fluoro Group: The highly electronegative fluorine atom at the 2-position serves a dual purpose. Electronically, it modulates the pKa of the pyridine nitrogen and influences the reactivity of the adjacent C-Br bond.[4] Structurally, it acts as a hydrogen bond acceptor and can improve pharmacokinetic properties by blocking metabolic oxidation.[3][6]
-
Scaffold Rigidity: The aromatic pyridine core provides a rigid and planar scaffold, which is essential for pre-organizing appended functionalities for optimal interaction with the kinase active site.
These attributes allow for the systematic and controlled construction of complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) required for kinase inhibitor optimization.[10]
Key Synthetic Transformations and Protocols
The utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. These methods are favored in pharmaceutical synthesis due to their broad functional group tolerance and reliable, mild reaction conditions.[11][12]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an organohalide and an organoboron species.[12] It is particularly well-suited for creating the biaryl and heteroaryl-aryl scaffolds that are common features of kinase inhibitors.[11][13]
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[12] The choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination that forms the product.[14] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid/ester for the transmetalation step.
Caption: Core reactivity of this compound.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol details a typical procedure for the selective mono-arylation of this compound.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
-
Inert Gas (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures up to 120 °C for shorter durations (30-60 min) can be effective.[11]
-
Monitoring: Track the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-aryl-6-bromo-2-fluoropyridine.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation for installing amine functionalities common in kinase inhibitors.[14][15][16] This reaction has largely replaced harsher classical methods due to its superior scope and functional group tolerance.[15]
Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The C-Br bond is generally more reactive than a C-Cl bond, allowing for selective amination at the bromine-substituted positions of the pyridine ring.[17] The choice of ligand is paramount; bulky biaryl phosphine ligands are typically required to facilitate the reductive elimination step, which forms the C-N bond.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-5 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
-
Inert Gas (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound to the flask.
-
Solvent and Amine: Add the anhydrous, deoxygenated solvent, followed by the amine coupling partner.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).
-
Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Case Study: Synthesis of a Lorlatinib (PF-06463922) Precursor
Lorlatinib (PF-06463922) is a third-generation, brain-penetrant ALK and ROS1 inhibitor used to treat non-small cell lung cancer.[7][9][18] Its synthesis provides an excellent real-world example of the strategic use of a substituted 2-fluoropyridine core, which can be conceptually derived from a building block like this compound. A key step in large-scale syntheses involves a Suzuki coupling to form a crucial C-C bond.[18]
The synthesis of Lorlatinib involves the coupling of two complex fragments. A key intermediate contains a borylated pyridine ring which is coupled with a pyrazole fragment. While the commercial synthesis starts from a different pyridine material, this case study illustrates the core principle of using Suzuki coupling to build the complex scaffold.
Caption: Simplified synthetic strategy for Lorlatinib.
Key Transformation Analysis: In the reported large-scale synthesis of Lorlatinib, a Miyaura borylation is first performed on a brominated pyridine intermediate to generate the boronate ester.[18] This is then coupled with the pyrazole fragment via a Suzuki-Miyaura reaction.[18] This convergent approach is highly efficient for constructing complex molecules.[18] The final macrocyclization is achieved through an amidation reaction.[19]
Table 1: Representative Conditions for Key Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | >90 | General Protocol[11][12] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene | 110 | 85-95 | Optimized Protocol[13] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 80-95 | General Protocol[14] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 75-90 | Alternative Conditions[15] |
Troubleshooting and Safety
-
Low Yield in Coupling Reactions:
-
Cause: Inactive catalyst due to oxygen exposure; impure reagents or solvents.
-
Solution: Ensure all solvents are thoroughly degassed. Use a glovebox for handling air-sensitive reagents. Re-purify starting materials if necessary.
-
-
Formation of Side Products (e.g., Homocoupling):
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Pressurized reaction vessels (microwave vials, Schlenk tubes) should be handled with care.
-
Conclusion
This compound is a powerful and enabling building block in the synthesis of kinase inhibitors. Its well-defined and differential reactivity allows for the precise and sequential introduction of key pharmacophoric elements through robust and scalable methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the principles behind these transformations and adhering to meticulous experimental protocols, researchers can efficiently construct novel and complex molecular entities to advance the frontier of targeted cancer therapy.
References
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- PubMed. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorg Med Chem Lett., 12(19), 2767-70.
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- National Institutes of Health. (n.d.). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.
- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. J. Med. Chem., 55(21), 9346–9362.
- National Institutes of Health. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
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- National Institutes of Health. (n.d.). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase.
- PubMed Central. (n.d.). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN.
- PubMed Central. (2016). The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma. Cancer Discov., 6(11), 1232-1245.
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Application Notes and Protocols: 3,6-Dibromo-2-fluoropyridine as a Versatile Scaffold for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and bromine atoms onto a pyridine scaffold offers a powerful tool for the synthesis of complex pharmaceutical intermediates. 3,6-Dibromo-2-fluoropyridine is a prime exemplar of such a scaffold, providing multiple, distinct reaction sites for the controlled and sequential introduction of diverse functionalities. This technical guide delves into the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Detailed protocols, mechanistic insights, and discussions on regioselectivity are provided to empower researchers in leveraging this versatile building block for accelerated drug discovery programs.
The Strategic Advantage of the this compound Scaffold
The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The strategic halogenation of this core, as seen in this compound, imparts a unique set of properties that are highly advantageous in medicinal chemistry.
-
Fluorine's Impact: The highly electronegative fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring. This can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of the final drug molecule.[1][2] The presence of fluorine can also influence the pKa of the pyridine nitrogen, altering its physiological behavior.
-
Differential Reactivity of Bromine Atoms: The two bromine atoms at the 3- and 6-positions serve as excellent leaving groups for a variety of cross-coupling reactions. Crucially, their electronic environments are distinct, allowing for potential regioselective functionalization. The bromine at the 6-position is generally more activated towards nucleophilic aromatic substitution and cross-coupling reactions due to the influence of the ring nitrogen. This differential reactivity is a key feature that enables the sequential and controlled introduction of different substituents, a critical aspect in the construction of complex molecular architectures.
Key Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl and heteroaryl-aryl bonds.[3][4] For this compound, this reaction provides a direct route to introduce a wide range of aryl and heteroaryl substituents.
Regioselectivity: In the context of polyhalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration. The relative reactivity of the C-Br bonds can be influenced by the choice of catalyst, ligand, and reaction conditions.[5][6] Generally, the C-Br bond at the 6-position is more susceptible to oxidative addition to the palladium(0) catalyst due to its para-relationship with the electron-withdrawing nitrogen atom. This allows for a regioselective mono-arylation, leaving the C-Br bond at the 3-position available for subsequent transformations.
Representative Protocol: Regioselective Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates. It is based on established methodologies for similar polyhalogenated pyridines.[5]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous toluene
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-6-aryl-2-fluoropyridine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 | [5] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 | (Adapted from similar substrates) |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines.[7] This reaction is of immense importance in pharmaceutical chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules. With this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines.
Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination can be performed regioselectively on this compound. The C-Br bond at the 6-position is typically more reactive, allowing for the selective introduction of an amino group at this position. The choice of ligand is crucial in achieving high yields and selectivity, with bulky, electron-rich phosphine ligands often being preferred.
Representative Protocol: Regioselective Mono-Amination of this compound via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization for specific amines. It is based on established methodologies for similar bromopyridines.[7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 3-bromo-6-amino-2-fluoropyridine.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 95 | [8] |
| 2 | Aniline | Pd(OAc)₂ (2) | (±)-BINAP (3) | K₃PO₄ | Dioxane | 100 | 18 | 88 | (Adapted from similar substrates) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 90 | 12 | 91 | (Adapted from similar substrates) |
Synthetic Workflow and Mechanistic Overview
The differential reactivity of the halogen atoms on the this compound scaffold allows for a logical and sequential approach to the synthesis of highly functionalized pyridine derivatives.
Caption: Sequential cross-coupling strategies for the synthesis of trisubstituted 2-fluoropyridines.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of halogen atoms allows for regioselective and sequential functionalization through robust and reliable palladium-catalyzed cross-coupling reactions. The ability to precisely introduce a wide variety of aryl, heteroaryl, and amino substituents makes this building block an indispensable tool for medicinal chemists in the quest for novel therapeutics with improved properties. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this compound in drug discovery and development programs.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Preparation method of fluoropyridine compounds. CN102898358A.
- Synthesis of serpat
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
- Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed. [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
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- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: 3,6-Dibromo-2-fluoropyridine as a Versatile Precursor for Functional Materials
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic utilization of 3,6-Dibromo-2-fluoropyridine. We delve into the nuanced reactivity of this trifunctional heterocyclic building block and present detailed, field-proven protocols for its application in the synthesis of high-performance organic electronic materials and complex molecular scaffolds for drug discovery.
Introduction: The Strategic Value of this compound
This compound is a uniquely versatile pyridine derivative whose value lies in its three distinct reactive centers. The strategic placement of two bromine atoms and a fluorine atom on the electron-deficient pyridine ring allows for a series of selective and sequential chemical transformations. This multi-handle scaffold is becoming increasingly important in the synthesis of precisely structured functional materials.
The incorporation of a fluorine atom into molecular structures is a cornerstone of modern medicinal chemistry, often leading to enhanced pharmacokinetic properties, such as improved metabolic stability and target binding affinity.[1][2][3][4][5] In materials science, the fluorine substituent and the overall pyridine structure contribute to desirable electronic properties, making derivatives of this molecule prime candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7][8][9]
This guide will elucidate the principles of reactivity and provide actionable protocols for leveraging this powerful building block.
Physicochemical Properties & Safety
| Property | Value |
| CAS Number | 1256820-70-8 |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.88 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥95% |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. Understanding these differences is critical for planning selective, stepwise functionalization.
-
C-Br Bonds (Positions 3 and 6): These sites are ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[10][11] Generally, the C-Br bond at the 6-position (α to the nitrogen) is more activated and thus more susceptible to oxidative addition to a Pd(0) catalyst compared to the C-Br bond at the 3-position.[12][13] This inherent electronic bias allows for selective mono-functionalization at the C6 position under carefully controlled conditions.
-
C-F Bond (Position 2): The carbon-fluorine bond is exceptionally strong. However, its position alpha to the ring nitrogen makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific, often forcing, conditions (e.g., strong nucleophiles, high temperatures).[14][15] For many cross-coupling reactions, the C-F bond remains intact, acting as a stable electronic modifier. The high electronegativity of fluorine renders the C2 position more electrophilic, which can be a key factor in its reactivity.[16]
This hierarchy of reactivity enables a rational approach to multi-step syntheses, where different classes of reactions can be deployed sequentially to build molecular complexity.
Diagram 1: Reactivity sites of this compound.
Application Note I: Synthesis of Conjugated Polymers for Organic Electronics
Objective: To synthesize a poly(arylene-ethynylene) derivative for potential use as an active layer in organic electronic devices. The fluoropyridine unit is incorporated to lower the LUMO energy level, potentially improving electron injection and transport.
Scientific Rationale
The Stille cross-coupling reaction is exceptionally well-suited for polymerization due to its tolerance of a wide variety of functional groups and typically high yields.[17][18] By reacting this compound (a dihalide monomer) with an organo-distannane monomer, a π-conjugated polymer backbone can be constructed. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands, such as Pd₂(dba)₃ / P(o-tol)₃, is crucial to prevent catalyst deactivation by the pyridine nitrogen and to promote efficient oxidative addition and reductive elimination steps.[19]
Detailed Protocol: Stille Polymerization
This protocol describes the synthesis of a polymer from this compound and 1,4-bis(trimethylstannyl)benzene.
Materials:
-
This compound (1.00 equiv)
-
1,4-bis(trimethylstannyl)benzene (1.00 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv, 6 mol%)
-
Anhydrous, degassed chlorobenzene
-
Methanol
-
Acetone
-
Hexanes
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, 1,4-bis(trimethylstannyl)benzene, Pd₂(dba)₃, and P(o-tol)₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed chlorobenzene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by observing the increase in viscosity of the solution. Polymerization is typically continued for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker of vigorously stirring methanol (approx. 10x the volume of the reaction solvent). A fibrous precipitate should form.
-
Initial Purification: Collect the crude polymer by filtration. Wash the solid sequentially with ample amounts of methanol, acetone, and hexanes to remove oligomers and residual tin reagents.
-
Soxhlet Extraction: Dry the polymer and subject it to Soxhlet extraction for 24 hours using acetone to remove any remaining low molecular weight impurities. Then, extract with chloroform or chlorobenzene to isolate the pure polymer fraction.
-
Final Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final product by filtration and dry under vacuum at 40-50 °C overnight.
Expected Data
| Parameter | Expected Value |
| Yield | 75-90% |
| Number-Average MW (Mₙ) | 15 - 40 kDa |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Appearance | Yellow to orange fibrous solid |
Note: Molecular weight and PDI are highly dependent on monomer purity and reaction conditions. Values should be determined by Gel Permeation Chromatography (GPC).
Diagram 2: Workflow for Stille polymerization.
Application Note II: Synthesis of Scaffolds for Medicinal Chemistry
Objective: To demonstrate the selective functionalization of this compound to create highly substituted pyridine cores, which are valuable scaffolds in drug discovery programs.
Scientific Rationale
The differential reactivity of the C6-Br and C3-Br positions allows for sequential cross-coupling. The Sonogashira coupling is an effective method for introducing alkynyl moieties, which are themselves versatile functional handles.[10][20][21] By using mild conditions and a Pd/CuI catalyst system, the more reactive C6-Br can be selectively coupled, leaving the C3-Br available for a subsequent transformation, such as a Suzuki-Miyaura coupling.[11][22][23][24] This stepwise approach provides precise control over the final molecular architecture.
Protocol A: Selective Sonogashira Coupling at the C6-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv, 5 mol%)
-
Copper(I) Iodide (CuI, 0.10 equiv, 10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Reactor Setup: To a Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent & Reagent Addition: Add a degassed 2:1 mixture of THF and Et₃N via syringe. Add the terminal alkyne dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the mono-alkynylated product.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 3-Bromo-2-fluoro-6-alkynylpyridine.
Protocol B: Subsequent Suzuki Coupling at the C3-Position
Materials:
-
3-Bromo-2-fluoro-6-alkynylpyridine (from Protocol A, 1.0 equiv)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reactor Setup: In a microwave vial or Schlenk tube, combine the 3-bromo-2-fluoro-6-alkynylpyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water.
-
Reaction: Heat the mixture to 90-100 °C (conventional heating) or 120 °C (microwave irradiation) for 1-4 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 3-aryl-2-fluoro-6-alkynylpyridine.
Diagram 3: Sequential cross-coupling strategy.
Troubleshooting and Expert Insights
-
Issue: Low yields in Suzuki or Stille coupling of pyridine substrates.
-
Insight: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can shield the metal center and promote the desired catalytic cycle.[25]
-
-
Issue: Competing reaction at the C3-position during the first coupling step.
-
Insight: Selectivity for the C6 position is kinetically favored but not absolute. Lowering the reaction temperature, reducing the reaction time, and using a less active catalyst can enhance selectivity for the C6 position.
-
-
Issue: Homocoupling of the boronic acid (Suzuki) or organostannane (Stille) reagent.
-
Insight: This side reaction is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Issue: Attempting SNAr of the fluorine results in a complex mixture.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its well-differentiated reactive sites enable chemists to employ a range of modern synthetic methodologies with a high degree of control. By understanding the underlying principles of its reactivity, researchers can execute precise, stepwise functionalizations to construct novel conjugated polymers, complex drug-like scaffolds, and other high-value molecules. The protocols and insights provided herein serve as a robust starting point for innovation in both materials science and medicinal chemistry.
References
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Campeau, L.-C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9048-9059.
- Campeau, L.-C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9048-9059.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (n.d.). NIH.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). Springer.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing.
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? (2024). Reddit.
- Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). NIH.
- Synthesis of conjugated polymer by the Stille coupling reaction. (1992). OSTI.GOV.
- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Publications.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). PubMed.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). ACS Omega.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- Model Stille coupling reactions using different catalyst systems. (n.d.). ResearchGate.
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (n.d.). ResearchGate.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). ResearchGate.
- Mastering Stille Coupling for Advanced Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The role of fluorine in medicinal chemistry. (2007). PubMed.
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling | Basics | Mechanism | Examples. (2024). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI.
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Application Notes and Protocols: The Role of Polyhalogenated Pyridines in Advanced Organic Electronics
Abstract
Polyhalogenated pyridines are emerging as a highly versatile class of materials in the field of organic electronics. Their unique electronic properties, tunable through the number and position of halogen substituents, make them exceptional candidates for various components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This comprehensive guide provides an in-depth exploration of the application of polyhalogenated pyridines in these key areas of organic electronics. We will delve into the fundamental principles governing their performance, present detailed experimental protocols for material synthesis and device fabrication, and offer insights into the causality behind experimental choices to empower researchers in their pursuit of next-generation organic electronic devices.
Introduction: The Strategic Advantage of Halogenated Pyridines in Organic Electronics
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is an intrinsically electron-deficient moiety. This inherent electronic nature makes pyridine derivatives attractive as electron-transporting materials (ETMs) and n-type semiconductors in organic electronic devices. The introduction of multiple halogen atoms (F, Cl, Br, I) onto the pyridine core, creating polyhalogenated pyridines, further enhances these properties through strong inductive electron-withdrawing effects. This strategic halogenation allows for precise tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for optimizing charge injection, transport, and overall device performance.[1]
Halogenation offers several key advantages:
-
Lowered LUMO Levels: The strong electron-withdrawing nature of halogens significantly lowers the LUMO energy level of the pyridine core, facilitating efficient electron injection from common cathodes (e.g., aluminum) and enhancing electron transport.[1]
-
Deepened HOMO Levels: Halogenation also lowers the HOMO energy level, which can be beneficial for blocking holes in the electron-transport layer (ETL) of OLEDs, thereby confining excitons to the emissive layer and improving device efficiency.
-
Enhanced Stability: The presence of strong carbon-halogen bonds can increase the chemical and thermal stability of the molecules, leading to longer device lifetimes.
-
Intermolecular Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence molecular packing in the solid state and, consequently, charge transport properties.
This guide will explore the practical applications of these principles, providing researchers with the necessary knowledge and protocols to effectively utilize polyhalogenated pyridines in their own work.
Application in Organic Light-Emitting Diodes (OLEDs)
Polyhalogenated pyridines have demonstrated significant promise in OLEDs, primarily as electron-transporting materials (ETMs) but also as components of hole-transporting materials (HTMs).
Polyhalogenated Pyridines as Electron-Transporting Materials (ETMs)
The electron-deficient nature of the polyhalogenated pyridine core makes it an excellent building block for ETMs. These materials are crucial for balancing charge injection and transport in OLEDs, leading to higher efficiency and lower operating voltages. Pyridine-based ETMs often lead to improved current efficiency, external quantum efficiency, and thermal stability of the optoelectronic devices.[2] The frontier energy levels of pyridine-based ETMs can be controlled by the aromatic π-conjugated moieties attached to the pyridine unit, providing deep HOMO levels to block holes and appropriate LUMO levels for smooth electron injection.[2]
Protocol 1: Synthesis of a Brominated Pyridine-Based Hole-Transporting Material: 2,6-Bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)
This protocol describes the synthesis of a brominated pyridine derivative that has been successfully used as a hole-transporting material in solution-processed OLEDs.[3][4]
Materials:
-
1-(Pyren-1-yl)ethan-1-one
-
1-(4-Bromophenyl)ethan-1-one
-
Ammonium acetate
-
Acetic acid
Procedure:
-
A mixture of 1-(pyren-1-yl)ethan-1-one (1.0 eq), 1-(4-bromophenyl)ethan-1-one (2.2 eq), and ammonium acetate (10 eq) is taken in glacial acetic acid.
-
The reaction mixture is heated to reflux at 120 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into a beaker of cold water.
-
The precipitate formed is collected by filtration and washed thoroughly with water and then with ethanol.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford the desired product, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), as a yellow solid.
-
The structure and purity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Performance of OLEDs with Polyhalogenated Pyridine-Based Materials
The incorporation of polyhalogenated pyridine derivatives can significantly enhance OLED performance. For instance, a solution-processed OLED using the brominated pyrene-pyridine derivative, Py-Br, as the HTL has demonstrated impressive performance.[3][4]
| Device Parameter | Value | Reference |
| Maximum Luminance | 17,300 cd/m² | [3][4] |
| Maximum Current Efficiency | 22.4 cd/A | [3][4] |
| External Quantum Efficiency (EQE) | 9% at 3500 cd/m² | [3][4] |
| Efficiency Roll-off | 7% from 1000 to 10,000 cd/m² | [3][4] |
These results highlight the potential of polyhalogenated pyridines in achieving high-performance and stable OLEDs. The bromophenyl groups in Py-Br contribute to the material's suitable HOMO level (5.6 eV) for efficient hole injection from the anode.[3]
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol provides a general procedure for fabricating a multilayer solution-processed OLED, which can be adapted for devices incorporating polyhalogenated pyridine-based materials.[3][5]
Device Structure: ITO / PEDOT:PSS / HTL / Emissive Layer (EML) / ETL / LiF / Al
Substrate Cleaning:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
Layer Deposition:
-
Hole Injection Layer (HIL): A filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate (e.g., 4000 rpm for 40 s) to form a layer of approximately 30-40 nm. The substrate is then annealed at 120 °C for 15 minutes in a nitrogen atmosphere.
-
Hole Transport Layer (HTL): A solution of the polyhalogenated pyridine-based HTL (e.g., Py-Br in chloroform) is spin-coated on top of the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired thickness (e.g., 20-40 nm). The film is then annealed according to the material's properties (e.g., 90 °C for 10 minutes).
-
Emissive Layer (EML): A solution containing the host material and the phosphorescent or fluorescent dopant in a suitable solvent (e.g., chloroform or toluene) is spin-coated on top of the HTL. Annealing is performed as required.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode: The substrate is transferred to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
The ETL material (e.g., a polyhalogenated pyridine-based ETM or a standard material like TPBi) is deposited to a desired thickness (e.g., 30-40 nm).
-
A thin layer of lithium fluoride (LiF) (approx. 1 nm) is deposited as the EIL to facilitate electron injection.
-
Finally, a layer of aluminum (Al) (approx. 100 nm) is deposited as the cathode.
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device should be encapsulated using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
Application in Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of polyhalogenated pyridines makes them promising candidates for n-type semiconductors in OFETs.[6] Developing high-performance and stable n-type organic semiconductors is crucial for the realization of complementary logic circuits, which are the building blocks of modern electronics.
Design Principles for Polyhalogenated Pyridine-Based n-Type Semiconductors
To function effectively as an n-type semiconductor in an OFET, a material should possess:
-
Low-lying LUMO level: For efficient electron injection from source/drain electrodes (typically gold) and stable operation in air.
-
Good intermolecular orbital overlap: To facilitate charge hopping between adjacent molecules in the solid state, leading to high charge carrier mobility.
-
Favorable film morphology: A well-ordered crystalline or polycrystalline thin film is generally required for efficient charge transport.
Polyhalogenation of the pyridine core is an effective strategy to achieve low-lying LUMO levels. Further functionalization of the polyhalogenated pyridine with π-conjugated groups can be used to tune the molecular packing and improve intermolecular electronic coupling.
Performance of OFETs with Polyhalogenated Pyridine Derivatives
While the exploration of polyhalogenated pyridines in OFETs is an active area of research, some studies have demonstrated their potential. For example, polymers containing perfluoropyridine units have been investigated as n-type semiconductors. The electron mobility in these devices is highly dependent on the polymer backbone and the resulting thin-film morphology.
| Material Type | Electron Mobility (µe) | On/Off Ratio | Reference |
| Pyridine-substituted Diketopyrrolopyrrole | up to 0.322 cm²/Vs | > 10⁵ | [7] |
| Donor-acceptor polymers with IDTz and DPP units | up to 1.3 cm²/Vs | > 10⁶ | [8] |
It is important to note that the performance of OFETs is highly sensitive to the device architecture, dielectric material, and processing conditions.
Application in Organic Photovoltaics (OPVs)
In OPVs, polyhalogenated pyridines can be utilized as electron-acceptor materials or as building blocks for non-fullerene acceptors (NFAs). The tunability of their electronic properties is key to optimizing the energy level alignment with the donor material, which is crucial for efficient exciton dissociation and charge extraction.
Polyhalogenated Pyridines as Electron-Acceptor Materials
An ideal electron-acceptor material in an OPV should have:
-
A LUMO energy level that is slightly lower than that of the donor material: To provide a sufficient driving force for exciton dissociation.
-
A broad and strong absorption in the visible and near-infrared regions: To complement the absorption of the donor material and maximize light harvesting.
-
High electron mobility: For efficient transport of electrons to the cathode.
Fluorination and chlorination of non-fullerene acceptors have been shown to be highly effective strategies for improving the power conversion efficiency (PCE) of OPVs.[9][10] Halogenation can enhance the intramolecular charge transfer, leading to a red-shifted absorption spectrum and a reduced bandgap.[9] This allows the solar cell to absorb a larger portion of the solar spectrum, thereby increasing the short-circuit current density (Jsc).
Performance of OPVs with Halogenated Acceptors
Recent advances in non-fullerene acceptors, often incorporating halogenated building blocks, have led to significant improvements in OPV performance.
| Acceptor Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
| Chlorinated non-fullerene acceptor (BTP-4Cl) | 16.5% | 0.867 V | 25.4 mA/cm² | 0.75 | [9] |
| Sequentially fluorinated acceptor (BT-2F) | 8.54% | 0.84 V | 19.29 mA/cm² | 0.53 | [10] |
| Peripherally fluorinated acceptor (CH8F) | 18.80% | - | - | - | [11] |
| Core fluorinated nonfullerene acceptor | > 19% | - | - | - | [12] |
These results underscore the immense potential of incorporating halogenated moieties, including polyhalogenated pyridines, into the design of next-generation electron acceptors for high-efficiency OPVs.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: The influence of polyhalogenation on the electronic properties of the pyridine core and its subsequent applications in organic electronics.
Figure 2: Schematic of a typical OLED device structure incorporating a polyhalogenated pyridine-based electron-transport layer and a simplified energy level diagram showing charge injection.
Conclusion and Future Outlook
Polyhalogenated pyridines represent a powerful and versatile platform for the development of high-performance organic electronic devices. Their tunable electronic properties, achieved through the strategic incorporation of halogen atoms, allow for the rational design of materials with optimized energy levels for efficient charge injection and transport. The detailed protocols and performance data presented in this guide demonstrate the tangible benefits of using polyhalogenated pyridines in OLEDs, and highlight their significant potential in OFETs and OPVs.
Future research in this area will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient and scalable synthetic routes to a wider variety of polyhalogenated pyridine derivatives.
-
Structure-Property Relationship Studies: Gaining a deeper understanding of how the type, number, and position of halogen atoms influence not only the energy levels but also the molecular packing and charge transport properties.
-
Device Engineering: Optimizing device architectures and interfaces to fully exploit the unique properties of polyhalogenated pyridine-based materials.
-
Long-Term Stability: Investigating the long-term operational stability of devices incorporating these materials to pave the way for their commercialization.
By continuing to explore the rich design space of polyhalogenated pyridines, the field of organic electronics is poised to achieve new heights in efficiency, stability, and performance.
References
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- Li, Y., et al. (2020). Organic photovoltaic cell with 17% efficiency and superior processability. PubMed Central.
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- Ossila. (n.d.). Organic Field Effect Transistors (OFET). Ossila.
- Ossila. (n.d.). OLED Fabrication | How to make an OLED Device. Ossila.
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- Liu, Q., et al. (2023). 19.7% efficiency binary organic solar cells achieved by selective core fluorination of nonfullerene electron acceptors.
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- Zhang, G., et al. (2020). Organic photovoltaic cells with high efficiencies for both indoor and outdoor applications.
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- Liu, Q., et al. (2023). Complete Peripheral Fluorination of the Small‐Molecule Acceptor in Organic Solar Cells Yields Efficiency over 19%.
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- Patil, B. B., et al. (2020). a,c) Typical p‐type and n‐type transfer and output curves of the OFET...
- Patil, B. B., et al. (2020). Device structure of the OFET which is used in the study, having a BG/TC...
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- Patil, B. B., et al. (2020). Transfer and output characteristics of the n-channel OFETs and contact...
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- We report the fabrication of high-performance, printed, n-channel organic field-effect transistors (OFETs) based on an...
- A new A1–A2 type polymer pDTDPP–TTF containing diketopyrrolopyrrole (DPP) and 2-ethylhexyl-3-fluorothieno[3,4-b]thiophene-2-carboxylate (TTF)
- Development of organic field-effect transistors (OFETs) that simultaneously exhibit high-performance and high-stability is critical for complementary integrated circuits and other applications based on organic semiconductors. RSC Publishing.
- The contemporary research on developing n‐type organic semiconducting materials (OSMs) has great significance for stretchable organic field‐effect transistors (OFETs)...
- Development of organic field-effect transistors (OFETs) that simultaneously exhibit high-performance and high-stability is critical for complementary integrated circuits and other applications based on organic semiconductors. RSC Publishing.
- The synthesis, characterization and testing of four novel pyrroloindacenodithiophene (NIDT) copolymers, in organic field effect transistor (OFET) devices, is reported. RSC Publishing.
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Application Notes and Protocols for the Regioselective Lithiation of 3,6-Dibromo-2-fluoropyridine
Abstract
This document provides a comprehensive technical guide for the regioselective lithiation of 3,6-dibromo-2-fluoropyridine, a critical transformation for accessing highly functionalized pyridine scaffolds used in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of this reaction, exploring the principles of directed ortho-metalation (DoM) and the factors governing its regioselectivity. A detailed, field-proven protocol using lithium diisopropylamide (LDA) for the selective deprotonation at the C4 position is presented, along with essential safety procedures for handling pyrophoric organolithium reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic intermediate.
Introduction: The Strategic Importance of Functionalized 2-Fluoropyridines
Polysubstituted pyridine derivatives are ubiquitous scaffolds in medicinal chemistry and materials science.[1][2] The 2-fluoropyridine moiety, in particular, is a valuable pharmacophore. The fluorine atom can engage in favorable interactions with biological targets and modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Furthermore, the C-F bond can serve as a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the late-stage introduction of diverse functionalities.[3]
The starting material, this compound, presents multiple potential sites for reaction. The regioselective functionalization of this substrate is paramount to harnessing its synthetic potential. Lithiation, a powerful method for C-H bond activation and subsequent C-C or C-heteroatom bond formation, offers a direct route to achieving this selectivity.[4] This guide focuses on a robust protocol for the regioselective lithiation of this compound, providing a gateway to novel and complex molecular architectures.
Mechanistic Rationale: Directed ortho-Metalation and Regiocontrol
The lithiation of substituted pyridines can proceed via two primary pathways: direct deprotonation (metalation) or halogen-metal exchange.[4] The outcome is highly dependent on the nature of the substituents, the organolithium reagent used, and the reaction conditions.[5][6] In the case of this compound, the substituents play a crucial role in directing the site of lithiation.
The pyridine nitrogen atom, along with the halogen substituents, can act as a Directed Metalation Group (DMG).[2] These groups coordinate to the lithium reagent, increasing the kinetic acidity of the proximal protons and directing deprotonation to an adjacent position.[1][7]
For this compound, there are three potential sites for deprotonation: C4, and C5. The fluorine atom at C2 is a moderate directing group, while the bromine atoms at C3 and C6 can also influence the reaction. The use of a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred over alkyllithiums like n-BuLi to minimize nucleophilic addition to the pyridine ring.[1][2]
The proposed mechanism for the regioselective lithiation at the C4 position is illustrated below. The lithium atom of LDA coordinates with the pyridine nitrogen. This coordination, combined with the electronic effects of the flanking bromine and fluorine atoms, renders the C4 proton the most acidic and sterically accessible site for deprotonation.
Caption: Proposed mechanism for the directed ortho-metalation of this compound.
Experimental Protocol: Lithiation and Electrophilic Trapping
This protocol is adapted from established procedures for the directed metalation of similar halopyridines.[8] All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore |
| Diisopropylamine | ≥99.5%, redistilled | Acros Organics |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Electrophile (e.g., benzaldehyde) | Reagent grade, freshly distilled | Various |
| Saturated aq. NH₄Cl | ||
| Diethyl ether or Ethyl acetate | Anhydrous | |
| Brine | ||
| Anhydrous MgSO₄ or Na₂SO₄ | ||
| Three-necked round-bottom flasks | Flame-dried | |
| Syringes and needles | Oven-dried | |
| Magnetic stirrer and stir bars | ||
| Low-temperature thermometer | ||
| Dry ice/acetone bath |
Step-by-Step Procedure
Caption: Step-by-step workflow for the lithiation and quenching of this compound.
Part 1: Preparation of LDA Solution (in situ)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF via syringe.
-
Add n-butyllithium (1.05 equivalents) dropwise to the diisopropylamine solution. A white precipitate may form.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the LDA solution.
Part 2: Lithiation of this compound
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution from Part 1 to the substrate solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the lithiated intermediate is typically indicated by a color change.
Part 3: Electrophilic Quench
-
To the cooled solution of the lithiated intermediate, add the desired electrophile (1.2-1.5 equivalents) either neat or as a solution in anhydrous THF, dropwise.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until the reaction is deemed complete (monitoring by TLC or LC-MS is recommended if feasible).
Part 4: Work-up and Purification
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-3,6-dibromo-2-fluoropyridine.
Safety Precautions for Handling Organolithium Reagents
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water and air.[9] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (nitrile gloves may be suitable for short-term handling, but consultation with glove manufacturer guidelines is recommended).[9]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[10]
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and all solvents are anhydrous to prevent quenching of the reagent and potential fire hazards.
-
Working Alone: Never work with pyrophoric reagents alone.
-
Fire Extinguisher: A Class D fire extinguisher (for combustible metals) should be readily accessible. Do not use water or carbon dioxide extinguishers on an organolithium fire.
-
Quenching: Excess organolithium reagents must be quenched carefully. A common procedure involves slow addition to a cooled, stirred solution of isopropanol in an inert solvent like hexanes.
Troubleshooting and Considerations
-
Low Yield: Incomplete reaction may be due to impure reagents, insufficient reaction time, or moisture contamination. Ensure all reagents are of high quality and conditions are strictly anhydrous.
-
Side Products: The formation of side products may arise from competing lithiation at other positions or from a "halogen dance" rearrangement, where the lithium and halogen atoms migrate.[4] Maintaining a low temperature (-78 °C) is crucial to minimize these side reactions.
-
Choice of Base: While LDA is recommended for regioselectivity, other hindered bases like lithium tetramethylpiperidide (LiTMP) could also be effective. n-BuLi may lead to a mixture of products from both deprotonation and halogen-metal exchange.
-
Electrophile Reactivity: The nature of the electrophile can impact the reaction. Highly reactive electrophiles should be added slowly to control the exotherm. For less reactive electrophiles, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C) may be necessary, but this increases the risk of side reactions.
Conclusion
The regioselective lithiation of this compound is a powerful and versatile method for the synthesis of highly substituted pyridine building blocks. By leveraging the principles of directed ortho-metalation with a hindered lithium amide base, selective functionalization at the C4 position can be achieved with high fidelity. The provided protocol, coupled with stringent safety measures, offers a reliable pathway for researchers to access novel chemical matter for applications in drug discovery and materials science.
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- Directed (ortho)
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- Gupta, L., Hoepker, A. C., Ma, Y., Viciu, M. S., Faggin, M. F., & Collum, D. B. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 135(1), 4214-4230. [Link]
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- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
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- Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
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A Guide to the Regioselective Functionalization of 3,6-Dibromo-2-fluoropyridine: Application Notes and Protocols
Introduction: The Strategic Value of 3,6-Dibromo-2-fluoropyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. This compound has emerged as a versatile and valuable building block due to its distinct electronic properties and multiple addressable sites for chemical modification. The presence of three distinct halogen atoms—a highly activated fluorine at the 2-position and two bromine atoms at the 3- and 6-positions—allows for a remarkable degree of control over sequential and regioselective functionalization. This guide provides an in-depth exploration of the methodologies to selectively functionalize this scaffold, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The pyridine core, being an electron-deficient aromatic system, is predisposed to certain reaction pathways. The strategic placement of the electronegative fluorine atom alpha to the ring nitrogen further activates this position for nucleophilic attack, while the bromine atoms at C3 and C6 serve as excellent handles for a variety of cross-coupling and metal-halogen exchange reactions. Understanding the subtle interplay of electronic and steric factors is crucial for achieving the desired regioselectivity.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For this compound, the differential reactivity of the C-Br bonds at the C3 and C6 positions provides a basis for regioselective transformations. Generally, in dihalogenated N-heteroarenes, the halide position alpha to the nitrogen (C6 in this case) is more reactive towards palladium-catalyzed cross-coupling due to the inductive electron-withdrawing effect of the nitrogen atom, which makes the carbon more electrophilic.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures.[4][5][6][7] When this compound is subjected to Suzuki-Miyaura conditions with one equivalent of a boronic acid or ester, the reaction is expected to proceed preferentially at the C6 position.
Causality of C6 Selectivity: The increased positive charge density at the C6 carbon, due to its proximity to the electronegative ring nitrogen, facilitates the oxidative addition of the palladium(0) catalyst to the C6-Br bond. This is the rate-determining step and thus governs the regiochemical outcome.[3]
Experimental Protocol: Regioselective Monofunctionalization at C6 via Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Heat the mixture to 80-90 °C under an inert atmosphere (Argon or Nitrogen) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base, effective in the transmetalation step. |
| Solvent | Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant value in the synthesis of conjugated systems.[8][9] Similar to the Suzuki-Miyaura coupling, the C6 position of this compound is the preferred site for the initial Sonogashira reaction.
Experimental Protocol: Regioselective C6 Alkynylation via Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (2:1 v/v), add the terminal alkyne (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq), and copper(I) iodide (CuI) (0.08 eq).[10]
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[1][2][11][12] The regioselective mono-amination of this compound at the C6 position can be achieved under carefully controlled conditions.
Experimental Protocol: Regioselective C6 Amination via Buchwald-Hartwig Coupling
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like Xantphos (0.08 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 90-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Purify the product by column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNA)
The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[13][14][15] This provides a distinct and orthogonal strategy for functionalization compared to the palladium-catalyzed reactions at the C-Br bonds. The general reactivity trend for halogens in SNAr on pyridines is F > Cl > Br > I.
Causality of C2 Selectivity: The attack of a nucleophile at the C2 position generates a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which significantly lowers the activation energy for the substitution at this position.
Experimental Protocol: C2 Functionalization via SNAr
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., an alcohol, thiol, or amine) (1.5-2.0 eq) and a non-nucleophilic base like potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C, depending on the nucleophilicity of the reacting partner.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Purify the product by column chromatography or recrystallization.
Table 2: SNAr Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO | Polar aprotic solvents that can stabilize the charged Meisenheimer intermediate. |
| Base | K₂CO₃, Cs₂CO₃ | To deprotonate the nucleophile and facilitate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy barrier. |
Part 3: Metal-Halogen Exchange Reactions
Metal-halogen exchange reactions, such as lithiation or Grignard reagent formation, offer a powerful method to generate a nucleophilic carbon center on the pyridine ring, which can then be reacted with a wide array of electrophiles.[16] The regioselectivity of this process is highly dependent on the reaction conditions and the reagents used. For dihalopyridines, the more acidic proton or the more reactive halogen will typically undergo exchange.
Bromine-Magnesium Exchange: Grignard Reagent Formation
The formation of a Grignard reagent from this compound can be achieved selectively at one of the bromine positions.[17][18][19] The C-Br bond at the C3 position is generally less reactive in palladium catalysis, but can be targeted for metal-halogen exchange. The use of reagents like isopropylmagnesium chloride (iPrMgCl) can facilitate this exchange at lower temperatures.[16]
Causality of C3 Selectivity: The C3-Br bond is sterically more accessible than the C6-Br bond. Furthermore, the directing effect of the fluorine at C2 may influence the regioselectivity of the metal-halogen exchange.
Experimental Protocol: Regioselective C3 Functionalization via Grignard Formation
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -10 °C to 0 °C.
-
Grignard Formation: Slowly add a solution of isopropylmagnesium chloride (iPrMgCl) (1.05 eq) in THF. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the Grignard reagent.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Purify the product using standard techniques.
Lithiation
Direct lithiation using strong bases like n-butyllithium can also be employed for regioselective functionalization. The outcome of lithiation reactions on dihalopyridines can be complex, sometimes leading to mixtures of products due to competing metal-halogen exchange at different positions or even "halogen dance" rearrangements.[20] However, under carefully controlled low-temperature conditions, selective lithiation can be achieved.
Visualizing Reaction Pathways
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. youtube.com [youtube.com]
- 19. Grignard reagent - Wikipedia [en.wikipedia.org]
- 20. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 3,6-Dibromo-2-fluoropyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3,6-Dibromo-2-fluoropyridine
This compound is a highly versatile and valuable building block for professionals in drug discovery, medicinal chemistry, and materials science. Its structure features three distinct reactive sites: two carbon-bromine bonds at positions C6 and C3, and a carbon-fluorine bond at C2. The differential reactivity of the C-Br bonds, governed by the electronic influence of the pyridine nitrogen, allows for selective and sequential functionalization. This controlled, stepwise introduction of diverse substituents is critical for constructing complex, polysubstituted pyridine scaffolds found in numerous pharmaceutical agents and advanced organic materials.[1]
This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions for this substrate. It moves beyond simple procedural lists to explain the underlying principles of regioselectivity and the rationale behind catalyst, ligand, and reagent selection, empowering researchers to optimize these transformations for their specific synthetic goals.
The Principle of Regioselectivity: A Tale of Two Bromines
The central challenge and opportunity in the chemistry of this compound is controlling which bromine atom reacts first. For dihalogenated six-membered N-heteroarenes, halides positioned alpha (α) to the nitrogen atom are typically more reactive in palladium-catalyzed cross-coupling reactions than those at more distant positions.[2]
Causality behind C6-Selectivity:
-
Electronic Effect: The electron-withdrawing nature of the pyridine nitrogen atom induces a greater partial positive charge (δ+) on the adjacent C2 and C6 carbons, making them more susceptible to oxidative addition by a Pd(0) catalyst.[2]
-
Bond Strength: The C-X bond at the alpha position is generally weaker, further facilitating the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2]
Therefore, under standard kinetic control, palladium-catalyzed reactions will preferentially occur at the C6-Br bond. Achieving substitution at the C3-Br bond typically requires that the C6 position is either already functionalized or that specific, sterically demanding ligands are used to override the inherent electronic preference.[3] This guide will focus on leveraging this inherent C6-selectivity for controlled mono-functionalization, followed by subsequent reaction at the C3 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[1][4] It offers exceptional functional group tolerance, making it a workhorse in complex molecule synthesis. For 3,6-dibromocarbazole, this reaction allows for the sequential or simultaneous substitution of the bromine atoms, providing access to a wide array of symmetrically and asymmetrically substituted carbazole derivatives.[1]
Catalytic Cycle Overview
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Application Notes: Achieving Selective Mono-Arylation at C6
To achieve selective mono-arylation at the more reactive C6 position, the key is to control the stoichiometry of the coupling partner. Using a slight excess (1.1-1.2 equivalents) of the arylboronic acid ensures the complete consumption of the starting material while minimizing the formation of the di-substituted product.
Catalyst and Ligand Choice:
-
Palladium Source: Standard precatalysts like Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are effective.[1][5] Pd(PPh₃)₄ is often used directly as it is already in the active Pd(0) state.
-
Ligand: For simple arylboronic acids, tetrakis(triphenylphosphine)palladium(0) can be used without an additional ligand. For more challenging couplings, or to improve reaction rates, bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended.[6]
-
Base and Solvent: A combination of a carbonate base (K₂CO₃, Cs₂CO₃) or phosphate base (K₃PO₄) with an aqueous solvent system (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O) is standard.[6][7] The base is crucial for activating the boronic acid in the transmetalation step.[4]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Product | Approx. Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | C6-Monoarylated | 85-95 |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | C6-Monoarylated | 80-90 |
| 3 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | C3,C6-Diarylated | >90[7] |
Protocol 1: Selective C6-Monoarylation via Suzuki-Miyaura Coupling
This protocol details a general method for the selective mono-arylation of this compound at the C6 position.[6][7]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Toluene and Degassed Water
-
Schlenk flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene and degassed water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water per 1 mmol of the pyridine substrate).
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 6-aryl-3-bromo-2-fluoropyridine.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[8] This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[8][9]
Mechanism and the Role of Copper
The Sonogashira reaction follows a similar Pd(0)/Pd(II) cycle, but with a key difference in the transmetalation step. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) halide complex, which is significantly faster than the direct reaction with the alkyne itself, thus accelerating the overall catalytic cycle.[8]
Application Notes: C6-Alkynylation
Similar to the Suzuki coupling, selective mono-alkynylation at the C6 position can be readily achieved by controlling the stoichiometry of the terminal alkyne. The reaction is typically carried out under mild conditions, often at room temperature.[8][10]
-
Catalyst System: A combination of a Pd(0) source like Pd(PPh₃)₄ and copper(I) iodide (CuI) is standard.[10]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to neutralize the HX byproduct and also acts as the solvent or co-solvent.[10]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used in conjunction with the amine base.
Protocol 2: Selective C6-Monoalkynylation via Sonogashira Coupling
This protocol is adapted from methodologies for the Sonogashira coupling of similar bromo-fluoro-pyridine substrates.[10]
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, inert gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (approx. 0.2 M concentration) and triethylamine (3.0 equiv.). Stir the mixture to dissolve the solids. Finally, add the terminal alkyne dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the pure 6-alkynyl-3-bromo-2-fluoropyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[11][12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[11]
Catalytic Cycle Overview
The Buchwald-Hartwig cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[11][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 3,6-Dibromo-2-fluoropyridine. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to optimize your reaction yields and achieve reproducible results.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties and the presence of multiple reactive sites present unique challenges in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the pyridine ring, influenced by the fluorine and bromine substituents, can affect the rates of oxidative addition and reductive elimination.[1] Furthermore, the differential reactivity of the C3-Br and C6-Br bonds can lead to issues with selectivity, resulting in mixtures of mono- and di-arylated products, or undesired side reactions.
This guide will address common problems encountered during the Suzuki coupling of this substrate and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields with this compound are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Primary Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The nitrogen atom of the pyridine can coordinate with the palladium center, leading to catalyst deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center, promote the desired catalytic cycle, and prevent catalyst deactivation.[2][3][4] Consider using pre-formed palladium catalysts which can be more stable and active.[2][4]
-
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst, is often rate-limiting.[5] This step requires activation of the boronic acid by a base.[6][7]
-
Side Reactions: Several side reactions can compete with your desired coupling, significantly reducing the yield.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water or high temperatures.[1][8]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be an issue, particularly in the presence of oxygen.[1]
-
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity?
A2: Achieving selective mono-arylation of this compound can be challenging due to the presence of two C-Br bonds. Generally, the C-Br bond at the 6-position is more sterically hindered and less electron-deficient than the C-Br bond at the 3-position, but reaction conditions can influence selectivity.
Strategies for Controlling Selectivity:
-
Stoichiometry: Carefully controlling the stoichiometry of the boronic acid is the most straightforward approach. Using a slight excess (1.0-1.2 equivalents) of the boronic acid will favor mono-substitution.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the first coupling has occurred, but before significant di-substitution takes place.[11][12]
-
Ligand Choice: The steric and electronic properties of the ligand can influence which C-Br bond reacts preferentially. Bulky ligands may favor reaction at the less hindered position. Experimenting with different ligands is often necessary to find the optimal conditions for your desired product.
Q3: Which palladium catalyst and ligand combination is best for this substrate?
A3: There is no single "best" catalyst system, as the optimal choice often depends on the specific boronic acid partner. However, for challenging substrates like dihalopyridines, highly active catalyst systems are generally required.[1]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald ligands | 1-5 | Highly active for challenging substrates, including aryl chlorides.[3] |
| Pd(PPh₃)₄ | None (pre-formed catalyst) | 2-5 | A classic, reliable catalyst, though sometimes less active than modern systems.[2][4] |
| PdCl₂(dppf) | None (pre-formed catalyst) | 2-5 | Good for a wide range of substrates and generally robust.[13] |
| PEPPSI-type precatalysts | NHC ligands (e.g., IPr) | 1-3 | Often show high thermal stability and activity.[9] |
Q4: What is the optimal base and solvent for this reaction?
A4: The choice of base and solvent is crucial for the success of the Suzuki coupling, as they play a key role in the transmetalation step.[6][14]
Base and Solvent Recommendations:
-
Bases: Inorganic bases are most commonly used.
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Milder bases, often used in aqueous solvent mixtures.[13]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Stronger bases that are often more effective for less reactive substrates.[8][15] They are typically used in anhydrous conditions or with minimal water.
-
Potassium Fluoride (KF): Can be effective and is sometimes used in anhydrous conditions.[7]
-
-
Solvents:
Q5: My product is difficult to purify. What are common impurities and how can I remove them?
A5: Purification challenges often arise from incomplete reactions or the formation of byproducts.
Common Impurities and Purification Strategies:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted this compound and/or boronic acid.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. Flash column chromatography is typically effective for separating the product from the starting materials.
-
-
Homocoupled Boronic Acid: This byproduct can sometimes be difficult to separate from the desired product.
-
Solution: Ensure rigorous degassing to minimize homocoupling.[1] If it does form, careful optimization of the chromatography conditions (e.g., solvent gradient) may be necessary.
-
-
Residual Palladium: Palladium residues are a common concern, especially in pharmaceutical applications.[16]
-
Solution: After the reaction, the crude product can be treated with a palladium scavenger. Alternatively, filtration through a pad of Celite or activated carbon can help to remove some of the residual metal.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for your optimization efforts.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[1][10]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10][13]
Microwave-Assisted Protocol
Microwave irradiation can often reduce reaction times and improve yields.[17]
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (2-10 mol%), and the ligand.
-
Add the degassed solvent and seal the vial.
-
Heat the reaction in a microwave reactor to the desired temperature (e.g., 100-140 °C) for a set time (e.g., 15-30 minutes).[11]
-
Follow the work-up and purification steps outlined in the general protocol.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
References
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(8), 2116–2119.
- Wikipedia. (n.d.). Suzuki reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, A. A., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- Catalysts. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Molecules. (2020, December 29). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Molecules. (2022, November 29). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Journal of the American Chemical Society. (2021, March 17). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Catalysts. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Faraday Discussions. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study.
- Organic Process Research & Development. (2023, December 1). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...
- PubMed Central. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemical Science. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Sonogashira Coupling with Dibromofluoropyridines
Welcome to the technical support center dedicated to the Sonogashira coupling of dibromofluoropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these electron-deficient, difunctionalized substrates. The inherent properties of the fluoropyridine core—namely, the strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen—can significantly alter the reactivity of the C-Br bonds, leading to common issues such as low yields, catalyst deactivation, and competing side reactions.
This resource provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you diagnose problems, optimize your reaction conditions, and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with a dibromofluoropyridine giving low to no yield?
A1: This is a common issue stemming from the substrate's electronic properties. The pyridine nitrogen and the fluorine atom render the aromatic ring highly electron-deficient. This strengthens the C-Br bonds, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be active enough.[3] Success often requires more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), and potentially higher reaction temperatures.[2]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?
A2: Alkyne homocoupling, or Glaser coupling, is a primary side reaction, especially in protocols using a copper(I) co-catalyst, as oxygen promotes this undesired pathway.[4][5][6] To minimize it, you must ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents and maintaining a robust inert atmosphere (Argon or Nitrogen).[6][7] If the problem persists, switching to a copper-free Sonogashira protocol is the most effective solution, as it removes the primary catalyst for this side reaction.[5][6][8]
Q3: How does the position of the fluorine atom affect the reaction's outcome?
A3: The fluorine atom's position significantly influences the electronic environment of the adjacent C-Br bonds. A fluorine atom ortho or para to a bromine atom will strongly activate that position for the initial oxidative addition step. However, an ortho-fluorine can also introduce steric hindrance. This electronic modulation can be exploited to achieve regioselective couplings if the electronic and steric environments of the two bromine atoms are sufficiently different.
Q4: In a dibromofluoropyridine, which bromine is more reactive and likely to couple first?
A4: The relative reactivity of the bromine atoms is a complex interplay of steric and electronic effects. Generally, the bromine atom at the position most activated by the combined electron-withdrawing effects of the nitrogen and fluorine atoms will react first. For example, in 3,5-dibromo-2-fluoropyridine, the C5-Br bond is often more reactive than the C3-Br bond. However, precise regioselectivity can be catalyst- and ligand-dependent, and achieving selective mono-alkynylation often requires careful optimization of reaction conditions.[9][10]
Q5: Should I use a copper co-catalyst? What are the pros and cons?
A5: The use of a copper(I) co-catalyst is the "classic" Sonogashira condition.
-
Pros: Copper(I) salts react with the terminal alkyne to form a copper(I) acetylide, which accelerates the crucial transmetalation step with the palladium complex.[4][5] This often allows the reaction to proceed at lower temperatures and with faster kinetics.[11]
-
Cons: The primary drawback is the promotion of the Glaser homocoupling side reaction, which consumes your alkyne and complicates purification.[4][5] Copper can also be difficult to remove from the final product, which is a significant concern in pharmaceutical applications. For sensitive substrates or when homocoupling is a persistent issue, copper-free protocols are highly recommended.[12][13]
Troubleshooting Guide for Dibromofluoropyridine Couplings
This section provides a systematic approach to diagnosing and resolving common experimental issues.
| Problem | Potential Cause(s) | Suggested Solution & Rationale |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The electron-deficient pyridine ring makes oxidative addition difficult for standard Pd(0) catalysts.[2] | Solution: Switch to a more robust catalyst system. Use palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands stabilize the Pd(0) species and accelerate oxidative addition. |
| 2. Inappropriate Base/Solvent: The chosen base may be too weak to deprotonate the alkyne efficiently, or the solvent may not be suitable for the catalyst system. | Solution: For challenging substrates, consider stronger inorganic bases like Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (DMF, NMP, Dioxane).[2] If using an amine base (e.g., Et₃N, DIPEA), ensure it is high purity and consider using it as the solvent.[11] | |
| 3. Low Reaction Temperature: The energy barrier for oxidative addition of the strong C-Br bond may not be overcome at room temperature. | Solution: Gradually increase the reaction temperature in increments (e.g., to 60 °C, 80 °C, or 100 °C).[14] Monitor for potential substrate/product decomposition at higher temperatures. | |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen Contamination: Oxygen is a key promoter of the copper-catalyzed oxidative dimerization of alkynes.[6] | Solution: Implement rigorous degassing procedures. Use freeze-pump-thaw cycles (at least 3x) for solvents and ensure the reaction is set up and maintained under a strict inert atmosphere (argon is preferred over nitrogen).[6][7] |
| 2. Presence of Copper(I) Co-catalyst: The copper(I) species is the primary catalyst for the Glaser pathway.[5] | Solution: Switch to a well-established copper-free Sonogashira protocol.[8][12] This is the most definitive way to eliminate this side reaction. | |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Unstable Pd(0) Species: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, especially at high temperatures or with inefficient ligands. | Solution: Ensure the use of a suitable stabilizing ligand. Bulky phosphine or NHC ligands can prevent aggregation. Using a pre-catalyst that generates the active Pd(0) species in situ can also improve stability.[15] Anecdotal evidence suggests certain solvents like THF may promote the formation of palladium black.[16] |
| Dehalogenation (Loss of Bromine) | 1. Harsh Reaction Conditions: High temperatures or overly strong bases can sometimes lead to hydrodehalogenation, where the bromine atom is replaced by hydrogen. | Solution: Attempt the reaction at a lower temperature. If high temperature is necessary for coupling, screen different bases. An inorganic base might be less prone to causing this side reaction than an amine base. |
| Formation of Mono- and Di-coupled Products | 1. Incomplete Reaction or Reactivity Difference: The two bromine atoms may have different reactivities, or the reaction may not have gone to completion. | Solution: To favor the di-coupled product, increase the equivalents of the alkyne (e.g., to 2.2-2.5 equiv.) and prolong the reaction time. To favor the mono-coupled product, use a slight excess of the dibromofluoropyridine (e.g., 1.2 equiv.) relative to the alkyne (1.0 equiv.) and monitor the reaction carefully to stop it after the first coupling. |
Visual Guides & Workflows
Sonogashira Catalytic Cycle & Potential Pitfalls
The following diagram illustrates the key steps in the copper-catalyzed Sonogashira reaction and highlights the specific challenges encountered with dibromofluoropyridine substrates.
Caption: Sonogashira cycle with dibromofluoropyridine challenges.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and address common issues in your reaction.
Caption: Logical workflow for troubleshooting Sonogashira reactions.
Key Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all reagents with appropriate personal protective equipment (PPE).
Protocol 1: General Copper-Catalyzed Sonogashira Coupling
This protocol is a starting point for robust substrates where homocoupling is less of a concern.
-
Reaction Setup: To a flame-dried Schlenk flask, add the dibromofluoropyridine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add degassed solvent (e.g., triethylamine or a 2:1 mixture of THF/triethylamine) via syringe. Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv. for mono-coupling, 2.2 equiv. for di-coupling) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended for sensitive substrates or when Glaser homocoupling is a significant issue.
-
Catalyst Preparation: In a flame-dried Schlenk flask, prepare the catalyst in situ. Add Pd(OAc)₂ (0.02 equiv.) and a bulky, electron-rich ligand such as SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x cycles).
-
Reagent Addition: Add the dibromofluoropyridine (1.0 equiv.) and an inorganic base such as Cs₂CO₃ (2.0 equiv.).
-
Solvent & Alkyne: Add degassed anhydrous solvent (e.g., 1,4-dioxane or DMF) followed by the terminal alkyne (1.2 equiv. for mono-coupling, 2.5 equiv. for di-coupling) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
References
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2001). Organic Letters, 66, 1910-1913.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 31.
- Sonogashira coupling - chemeurope.com. (n.d.). Chemeurope.com.
- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Sonogashira Coupling - YouTube. (2020). YouTube.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints.
- Sonogashira coupling - Golden. (n.d.). Golden.
- Copper-free Sonogashira coupling - The chemical reaction database. (2008). R-S-I.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (n.d.). ResearchGate.
- Sonogashira coupling - YouTube. (2019). YouTube.
- Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Institutes of Health (NIH).
- Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. (2025). ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. (n.d.). ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (n.d.). RSC Publishing.
- Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (n.d.). MDPI.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). University of Pittsburgh.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Reddit.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health (NIH).
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
Sources
- 1. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. golden.com [golden.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira_coupling [chemeurope.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling Reactions of 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support center for cross-coupling reactions involving 3,6-dibromo-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. Here, we address common experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Introduction: The Challenge of Selectivity and Reactivity
This compound is a valuable substrate in medicinal chemistry, offering three distinct points for diversification. However, its electronic properties—an electron-deficient pyridine ring further deactivated by a fluorine atom—and the presence of two different halogen atoms present unique challenges in achieving selective and high-yielding cross-coupling reactions. This guide will help you troubleshoot and optimize your reactions to minimize common side reactions and achieve your desired synthetic outcomes.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section is structured to help you diagnose and resolve specific problems encountered during your experiments.
Problem 1: Low or No Conversion of Starting Material
You've set up your Suzuki, Stille, Buchwald-Hartwig, or Sonogashira coupling, but analysis shows a significant amount of unreacted this compound.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The electron-deficient nature of the pyridine ring can make oxidative addition, the first step in most cross-coupling catalytic cycles, sluggish.[1][2]
-
Solution:
-
Choice of Palladium Precursor: Use a Pd(0) source like Pd(PPh₃)₄ or an easily activated Pd(II) precatalyst. Modern precatalysts, such as G3 or G4 Buchwald palladacycles, are often more reliable in generating the active Pd(0) species.
-
Ligand Selection: Employ electron-rich and bulky phosphine ligands (e.g., t-Bu₃P, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate oxidative addition and stabilize the catalytic species.[2][3]
-
Catalyst Loading: While not always the solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.
-
-
-
Inadequate Base Strength or Solubility: For Suzuki couplings, the base is crucial for activating the boronic acid.[4] In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine.
-
Solution:
-
Base Screening: Test a range of bases. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often necessary.
-
Solvent System: Ensure your base is at least partially soluble in the reaction medium. For aqueous bases like K₂CO₃, a two-phase system (e.g., Toluene/H₂O) or the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[5]
-
-
-
Poor Reagent Quality: Boronic acids are susceptible to dehydration to form unreactive boroxines, and organostannanes can degrade.
-
Solution: Use freshly purchased or properly stored reagents. The purity of starting materials should be verified.
-
Problem 2: Significant Formation of Homocoupled Products
You observe the formation of biphenyls from your boronic acid (in Suzuki reactions), biaryls from your aryl halide (in Stille or Heck reactions), or diynes (in Sonogashira reactions).
Possible Causes and Solutions:
-
Oxidative Homocoupling (Suzuki & Sonogashira): The presence of oxygen can lead to the oxidative coupling of boronic acids or terminal alkynes.[6][7][8]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
-
Reductive Homocoupling (Ullmann-type): This is a common side reaction, especially at higher temperatures.[9][10]
-
Solution:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature.
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus other pathways. Screening different ligands may be necessary.
-
-
-
Stille Homocoupling: This is a major side reaction in Stille couplings and can occur through multiple mechanisms.[11][12]
-
Solution:
-
Additive Use: The addition of a copper(I) co-catalyst can sometimes suppress homocoupling.
-
Stoichiometry: Use a slight excess of the organostannane reagent.
-
-
| Side Reaction | Common Coupling Type | Primary Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Suzuki | Oxygen | Rigorous degassing, maintain inert atmosphere |
| Homocoupling of Aryl Halide | General | High temperature, catalyst decomposition | Lower temperature, screen ligands |
| Homocoupling of Alkyne (Glaser) | Sonogashira | Oxygen, presence of Copper(I) | Inert atmosphere, consider copper-free conditions[8] |
| Homocoupling of Organostannane | Stille | Multiple mechanisms | Additives (e.g., Cu(I)), optimize stoichiometry |
Problem 3: Debromination or Hydrodehalogenation
You observe the formation of 3-bromo-2-fluoropyridine or 2-fluoropyridine as a significant byproduct.
Possible Causes and Solutions:
-
Source of Hydride: The "hydride" that replaces the bromine can come from various sources.
-
Solvent: Alcohols (e.g., isopropanol) or even ethers like THF can act as hydride donors.
-
Base: Amine bases or impurities within them can be a source.[6]
-
Water: The presence of water can facilitate this side reaction.[6][13]
-
Mechanism: After oxidative addition, a competing pathway to reductive elimination is β-hydride elimination (if an appropriate beta-hydrogen is present on a ligand or substrate) or reaction with a hydride source, leading to the dehalogenated product.[14][15]
-
-
Mitigation Strategies:
-
Dry and Pure Reagents: Ensure all solvents and reagents are anhydrous and of high purity.[6]
-
Choice of Base: Screen different bases. Sometimes switching from an amine base to an inorganic base can reduce hydrodehalogenation.
-
Catalyst System: Highly active catalysts can sometimes favor this pathway. Adjusting the ligand to be less electron-donating or bulkier might help.
-
Scavengers: In some cases, adding a sacrificial alkene can intercept the palladium-hydride species responsible for the reduction.
-
Problem 4: Reaction at the C-F bond
While less common with palladium catalysis, under certain conditions, particularly with other transition metals or at high temperatures, the C-F bond can be activated.[16][17][18][19]
Possible Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures or highly reactive catalyst systems can lead to C-F activation.
-
Solution: Use the mildest possible reaction conditions. Aim for lower temperatures and shorter reaction times.
-
-
Choice of Metal: Nickel catalysts are known to be more effective at activating C-F bonds compared to palladium.[16]
-
Solution: Stick with palladium-based catalysts unless C-F functionalization is the desired outcome.
-
Frequently Asked Questions (FAQs)
Q1: Which bromine is more reactive, the one at C3 or C6? How can I achieve selective mono-substitution?
A1: The reactivity of the two C-Br bonds is influenced by both their electronic environment and steric hindrance. The C6-Br bond is ortho to the nitrogen, making it more electron-deficient and generally more susceptible to oxidative addition. However, the C3-Br is ortho to the fluorine, which is also an electron-withdrawing group.
To achieve selective mono-substitution, you can exploit these subtle differences:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of your coupling partner.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the mono-substituted product is maximized. Lower temperatures will generally favor selectivity.
-
Ligand Choice: A bulky ligand can preferentially react at the less sterically hindered position, which is often the C6 position.
Q2: My Buchwald-Hartwig amination is sluggish. What are the key parameters to optimize?
A2: The Buchwald-Hartwig amination of this compound can be challenging due to the electron-deficient nature of the substrate.
-
Catalyst System: This is the most critical parameter. Use a modern, highly active catalyst system. A combination of a palladium precatalyst (like Pd₂(dba)₃ or a Buchwald palladacycle) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is essential.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used.
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous.[8][20] The primary benefit is the suppression of Glaser-Hay homocoupling of the terminal alkyne, which is catalyzed by copper in the presence of oxygen.[7][8] These conditions often require a slightly higher palladium loading or the use of specific ligands to facilitate the catalytic cycle without copper.
Q4: How does the fluorine atom influence the reaction?
A4: The fluorine atom has several effects:
-
Electronic: As a strongly electron-withdrawing group, it deactivates the pyridine ring, making oxidative addition more difficult. This necessitates the use of more active catalyst systems.
-
Directing Group: It can influence the regioselectivity of reactions, although the primary directing effects in cross-coupling are the halogens themselves.
-
Potential for C-F Activation: While palladium is generally poor at activating C-F bonds, it's a possibility under harsh conditions.[19]
Visualizing the Reaction Pathways
Understanding the desired catalytic cycle and potential off-cycle reactions is key to effective troubleshooting.
Generalized Palladium Cross-Coupling Cycle
Caption: Desired catalytic cycle for cross-coupling.
Competing Side Reaction Pathways
Caption: Common off-cycle pathways from the key Pd(II) intermediate.
References
- Braun, T. & Garcia, J. J. (2011). C–F Bond Activation of Fluorinated Pyridines at Rhodium. Dalton Transactions, 40(43), 11597-11605.
- Noveski, D., Braun, T., Neumann, B., Stammler, A., & Stammler, H.-G. (2003). C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions, (21), 4106-4119.
- Stille reaction. (2023). In Wikipedia.
- Krische, M. J., et al. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Journal of the American Chemical Society, 139(41), 14496-14499.
- Braun, T., et al. (2018). C–F activation of trifluoropyridines at rhodium and consecutive fluorination reactions. Dalton Transactions, 47(1), 123-132.
- Braun, T., et al. (2007). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 26(10), 2575-2584.
- Trofimov, B. A., et al. (2017). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry, 41(19), 10568-10575.
- Polshettiwar, V. & Varma, R. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5275.
- Stille Coupling. (n.d.). NROChemistry.
- Denmark, S. E. & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 5947-5950.
- Suzuki, A. (2010). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 58(4), 436-443.
- Cacchi, S. & Fabrizi, G. (2011). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 16(5), 3747-3777.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Suzuki reaction. (2023). In Wikipedia.
- Burton, D. J. & Lu, L. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 18(11), 13676-13702.
- Procter, D. J., et al. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv.
- Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 49(51), 9948-9964.
- Li, J., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(69), 13379-13382.
- Vicic, D. A., et al. (2018). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Journal of the American Chemical Society, 140(4), 1448-1460.
- Alagarsamy, P. & Varma, R. S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(21), 4593-4596.
- Pfizer Global Research and Development. (2016). Coupling outcomes for pyridines. ResearchGate.
- Procter, D. J., et al. (2001). Partial reduction of electron-deficient pyridines. The Journal of Organic Chemistry, 66(16), 5369-5375.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Organic Chemistry Portal.
- Lipshutz, B. H., et al. (2012). Homocouplings of aryl halides in water. Reaction conditions. ResearchGate.
- Li, J., et al. (2015). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Chemical Communications.
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (2023). In Wikipedia.
- Yoshimi, Y., et al. (2018). Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst. The Journal of Organic Chemistry, 83(22), 13625-13635.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Yoneda, T., et al. (2018). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... ResearchGate.
- What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
- Reddy, C. R., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 12(40), 7949-7953.
- Biscoe, M. R., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(40), 14136-14139.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Reactions of 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3,6-dibromo-2-fluoropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Here, we move beyond standard protocols to address the specific byproducts and experimental hurdles you may encounter, providing not just solutions but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki coupling?
The main difficulties arise from the substrate's electronic properties and the presence of multiple reactive sites. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[1] Furthermore, the two bromine atoms have different reactivities, which can lead to issues with selectivity (mono- vs. di-substitution). The electron-deficient nature of the pyridine ring, accentuated by the fluorine atom, influences the oxidative addition step.[1]
Q2: Which bromine atom (at C3 or C6) is expected to react first in a mono-coupling reaction?
While steric factors are similar, the electronic environment dictates the reactivity. The C6 position is para to the electron-withdrawing nitrogen atom, while the C3 position is meta. In palladium-catalyzed cross-coupling reactions, oxidative addition is generally favored at more electron-deficient carbon centers. Therefore, the C-Br bond at the C6 position is typically more reactive and will preferentially undergo oxidative addition with the Pd(0) catalyst.
Q3: Is the C-F bond at the C2 position susceptible to reaction under Suzuki conditions?
The carbon-fluorine bond is significantly stronger than the carbon-bromine bond and is generally unreactive under typical Suzuki-Miyaura conditions.[2][3] While nucleophilic aromatic substitution (SNAr) of fluorine is possible, it usually requires much stronger nucleophiles and harsher conditions (e.g., strong bases at high temperatures) than those employed for a standard Suzuki coupling.[4] However, with highly activated substrates or under forcing conditions, SNAr by alkoxide or hydroxide bases can become a competing pathway.[4]
Q4: What are the most common, structure-specific byproducts I should look for?
When working with this compound, the most prevalent byproducts, beyond unreacted starting material, are:
-
Boronic Acid Homocoupling Product (R-R): The self-coupling of your boronic acid or ester to form a biaryl byproduct.[5][6]
-
Protodeboronated Arene (R-H): The boronic acid reagent is converted back to its corresponding arene via protonolysis.[5][7]
-
Monobromo-dehalogenated Pyridine (Hydrodebromination): The starting material or product undergoes reduction, where a bromine atom is replaced by a hydrogen atom.[1][8]
-
Bipyridyl Homocoupling Product: Self-coupling of the this compound, though generally less common than boronic acid homocoupling.
Troubleshooting Guide: From Low Yield to Complex Mixtures
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: My reaction shows low or no conversion of the starting this compound.
Possible Cause A: Catalyst Inactivity or Deactivation
The nitrogen lone pair on the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1] This is a well-documented issue for 2-substituted pyridines.[9] Additionally, using a suboptimal palladium source or ligand for this challenging substrate can result in a failed reaction.
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps while stabilizing the active Pd(0) species.[10] Ligands like SPhos, XPhos, or RuPhos are excellent starting points for heteroaryl couplings.[2][10]
-
Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst such as Pd(OAc)₂ or a palladacycle that is efficiently reduced in situ.[1][11]
-
Temperature: Ensure the reaction temperature is sufficient. While lower temperatures can improve selectivity, electron-deficient aryl bromides may require temperatures of 80-110 °C to facilitate oxidative addition.[1][2]
Possible Cause B: Inefficient Base
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12][13][14] An inappropriate base (too weak, poor solubility) will stall the catalytic cycle.
Solution:
-
Base Screening: For pyridine substrates, common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][5][10] K₃PO₄ is often a good starting point due to its sufficient basicity and solubility in aqueous mixtures. Cs₂CO₃ is more soluble and basic and can be effective in difficult couplings.
-
Solvent System: Ensure the solvent system can at least partially dissolve the base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with water is common and aids in dissolving inorganic bases.[2]
Troubleshooting Workflow for Low Conversion
graph TD {
A[Start: Low Conversion] --> B{Check Catalyst System};
B --> C[Use Bulky, Electron-Rich Ligand? e.g., SPhos];
B --> D[Is Pd Precursor Fresh/Active?];
C --> E{Check Base};
D --> E;
E --> F[Is Base Strong Enough? e.g., K3PO4, Cs2CO3];
E --> G[Is Base Soluble in Reaction Media?];
F --> H{Check Temperature};
G --> H;
H --> I[Is Temperature Sufficient? (80-110 °C)];
I --> J[Optimize & Re-run];
subgraph Legend
direction LR
subgraph "Color Key"
direction LR
StartNode[Start]
DecisionNode{Decision}
ProcessNode[Action]
end
end
classDef start fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124;
classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF;
class A,StartNode start;
class B,E,H decision;
class C,D,F,G,I,J process;
}
```**Caption:** A logical workflow for diagnosing low-yield Suzuki reactions.
Problem 2: I am observing a significant amount of homocoupled boronic acid byproduct (R-R).
Possible Cause A: Presence of Oxygen
Molecular oxygen can promote the oxidative homocoupling of boronic acids, a process that competes with the desired cross-coupling pathway. [5]This is one of the most common reasons for this byproduct and is often due to incomplete degassing of solvents and the reaction vessel.
[15]
Solution:
-
Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Solvent Degassing: Degas all solvents thoroughly before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30-60 minutes.
[5]* Proper Technique: Use Schlenk line or glovebox techniques to assemble the reaction, preventing any exposure to air.
[1]
Possible Cause B: High Boronic Acid Concentration/Slow Cross-Coupling
If the cross-coupling is sluggish, the concentration of the boronic acid remains high for a prolonged period, increasing the probability of side reactions like homocoupling.
[16]
Solution:
-
Use Boronic Esters or Trifluoroborates: Consider using a more stable boronic acid surrogate like a pinacol ester (R-B(pin)) or a potassium organotrifluoroborate (R-BF₃K). [5][17]These reagents often exhibit greater stability and can release the boronic acid slowly into the reaction medium, keeping its instantaneous concentration low and minimizing homocoupling.
[16][18]* Optimize for Faster Cross-Coupling: Address the root cause of the sluggish reaction by re-optimizing the catalyst, ligand, and temperature as described in Problem 1.
Problem 3: My mass spectrum shows the presence of the de-boronated arene (R-H), and my yield is lower than expected.
Possible Cause: Protodeboronation
Protodeboronation is the protonolysis of the C–B bond, replacing it with a C–H bond. [7]This side reaction consumes the nucleophilic partner and is often promoted by excess water, prolonged reaction times at high temperatures, or certain bases.
[5][17]
Solution:
-
Control Water Content: While a small amount of water is often beneficial, excess water can promote hydrolysis and protodeboronation. Use anhydrous solvents or a carefully controlled amount of degassed water (e.g., a 10:1 dioxane:water ratio).
[5]* Use More Stable Boron Reagents: As with homocoupling, switching from a boronic acid to its corresponding pinacol ester or trifluoroborate salt can significantly suppress protodeboronation due to their enhanced stability. [5][17]Boronic esters, for instance, may transmetalate directly without prior hydrolysis, avoiding the susceptible boronic acid intermediate.
[19][20]* Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
**Byproduct Formation Pathways**
```dot
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Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3,6-Dibromo-2-fluoropyridine Reaction Products
Welcome to the technical support center for the purification of 3,6-Dibromo-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. The purity of this compound is paramount for the success of subsequent reactions, such as metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) where impurities can poison catalysts and complicate product isolation.[1] This resource provides in-depth, field-proven insights into overcoming common purification challenges through a series of frequently asked questions, troubleshooting guides, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Unreacted Starting Material: Such as 2-fluoropyridine or a mono-brominated precursor.
-
Positional Isomers: Depending on the directing effects of the substituents and the brominating agent used, other dibromo-2-fluoropyridine isomers may form. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging and can lead to a mixture of products.[2]
-
Over-brominated Species: Such as tribromo-2-fluoropyridine, if the reaction is allowed to proceed for too long or with excess brominating agent.
-
Hydrolysis Byproduct (3,6-Dibromo-pyridin-2-ol): The 2-fluoro substituent can be susceptible to nucleophilic substitution by water or hydroxide, especially during a basic aqueous work-up.[3] This byproduct is significantly more polar than the desired product.
-
Reagent-Derived Impurities: Byproducts from brominating agents (like succinimide from NBS) or residual high-boiling solvents (like DMF or DMSO).
Q2: What is the best general strategy for purifying a crude batch of this compound?
A2: A multi-step approach is most effective.
-
Aqueous Work-up: Begin with a liquid-liquid extraction to remove inorganic salts and water-soluble impurities. A typical procedure involves diluting the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing sequentially with water and brine.[4][5]
-
Column Chromatography: This is the most powerful technique for separating the target compound from structurally similar impurities.[6][7] Normal-phase chromatography on silica gel is the standard method.
-
Recrystallization or Distillation: For achieving the highest purity, a final recrystallization from a suitable solvent system can remove trace impurities. If the product is a low-melting solid or an oil, short-path distillation under vacuum may be an alternative.
Q3: How can I effectively monitor the purification process?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for optimizing the mobile phase for column chromatography and for tracking the separation of components in real-time.[6] A standard setup would involve a silica gel plate visualized under UV light (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more sensitive assessment of purity by separating components and providing their mass-to-charge ratio, which helps in identifying known and unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the structure of the final product and quantifying residual impurities.
Q4: My "purified" product is a persistent oil/wax instead of a solid. What should I do?
A4: This is a common issue indicating the presence of impurities that are depressing the melting point.
-
Cause: Often caused by residual solvents or a closely related structural isomer.
-
Solution: Re-purify the material using optimized column chromatography. Try a shallower solvent gradient or a different eluent system to improve separation.[8] If residual solvent is suspected, dissolving the oil in a volatile solvent like dichloromethane and concentrating it under high vacuum for an extended period can help.
Section 2: Troubleshooting Purification Workflows
This section provides a problem-and-solution framework for specific challenges encountered during purification.
Problem Area: Liquid-Liquid Extraction & Work-up
| Problem | Potential Causes | Recommended Solutions |
| Persistent Emulsion | - High concentration of polar, high-boiling point solvents like DMF or DMSO.[4]- Fine particulate matter from the reaction.- pH of the aqueous layer is near the pKa of an impurity. | - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps break emulsions.- If possible, remove the high-boiling solvent under reduced pressure before the work-up.- Filter the entire biphasic mixture through a pad of Celite.- Allow the separatory funnel to stand undisturbed for an extended period (30+ minutes). |
| Product "Crashing Out" | - The organic solvent used for extraction is a poor solvent for the product at that concentration.- The product has limited solubility in the chosen organic solvent. | - Add more of the primary organic solvent to re-dissolve the precipitate.- Add a co-solvent in which the product is more soluble (e.g., add a small amount of dichloromethane to an ethyl acetate extraction).- Perform the extraction quickly before the product has time to precipitate. |
| Low Recovery from Organic Phase | - The product may have some water solubility, especially if the aqueous phase is acidic and the pyridine nitrogen is protonated.- Incomplete extraction from the aqueous layer. | - Neutralize the aqueous layer carefully before extraction.- Increase the number of extractions with the organic solvent (e.g., from 2 times to 4 times).- "Back-extract" the combined aqueous layers with a fresh portion of organic solvent. |
Problem Area: Column Chromatography
| Problem | Potential Causes | Recommended Solutions |
| Poor Separation of Isomers | - Mobile phase polarity is not optimized.- Column is overloaded with crude material.- Column was packed improperly, leading to channeling. | - Optimize Eluent: Use TLC to find a solvent system where the Rf values of the product and impurity are well-separated (ΔRf > 0.2 is ideal). A common starting point is a hexane/ethyl acetate mixture.[6]- Reduce Loading: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1 for difficult separations.- Change Adsorbent: Alumina may offer different selectivity compared to silica gel.[8] |
| Product Streaking/Tailing | - The sample was loaded onto the column in a solvent that is too polar.- The compound is slightly acidic or basic and is interacting strongly with the silica.- The sample is not fully soluble in the mobile phase. | - Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) for loading.[8]- Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) to suppress interactions with acidic silica sites.- Ensure the sample is fully dissolved before loading it onto the column. |
| Low Mass Recovery | - The product is irreversibly adsorbed onto the stationary phase.- The compound is volatile and was lost during solvent removal. | - If streaking was observed, the product may still be on the column. Flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover highly retained material.- Use care during solvent removal (rotary evaporation). Avoid excessive heat and high vacuum. |
Problem Area: Recrystallization
| Problem | Potential Causes | Recommended Solutions |
| Product Oils Out | - The solvent is too good for the product (it remains soluble even when cool).- The solution was cooled too rapidly.- High concentration of impurities. | - Add a non-polar "anti-solvent" (e.g., hexane) dropwise to the warm solution until persistent cloudiness appears, then reheat to clarify and cool slowly.- Ensure the product is reasonably pure (>90%) before attempting recrystallization.- Try a different solvent system altogether (e.g., ethanol/water, toluene/hexane). |
| No Crystals Form | - The solution is not supersaturated (either too much solvent was used or the product is very soluble).- The glassware is too clean, providing no nucleation sites. | - Slowly evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.- Add a "seed crystal" from a previous pure batch, if available.- Place the solution in a -20 °C freezer for several hours. |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
-
Solvent Removal: If the reaction was conducted in a high-boiling polar solvent (e.g., DMF, DMSO), concentrate the reaction mixture under reduced pressure to remove as much of it as possible.[4]
-
Dilution: Dilute the residue with an organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
Water (2 x 10 mL per gram of crude).
-
Saturated aqueous sodium bicarbonate (if the reaction was acidic) (2 x 10 mL per gram).
-
Saturated aqueous sodium chloride (brine) (1 x 10 mL per gram) to aid in drying.[5]
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh solvent.
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product, which can then be subjected to chromatography.
Protocol 2: Normal-Phase Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine an optimal eluent system. Aim for an Rf value of ~0.25-0.35 for the desired product. A good starting point is a gradient of 0% to 10% ethyl acetate in hexane.
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of a glass column. Add a thin layer (~0.5 cm) of sand.[8]
-
In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., pure hexane).[6] Use about 30-50 g of silica per gram of crude product for routine separations.
-
Pour the slurry into the column, tapping the sides gently to pack the gel bed evenly and remove air bubbles.[9]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column with a pipette.[7]
-
Drain the solvent until the sample is absorbed onto the top sand layer. Carefully add fresh eluent.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Section 4: Visual Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying a crude reaction mixture containing this compound.
Caption: A decision tree for the multi-step purification of this compound.
Diagram 2: Troubleshooting Poor Chromatography Separation
This workflow provides a logical sequence for diagnosing and solving poor separation during column chromatography.
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
References
- RSC Publishing. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- BenchChem. (2025).
- Pipzine Chemicals. (n.d.). 3,6-Dibromo-2-chloropyridine.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). 2-bromopyridine.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- BenchChem. (2025).
- Edubirdie. (n.d.).
- University of Toronto Scarborough. (n.d.).
- YouTube. (2019).
- SpecialChem. (n.d.). Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects.
- ResearchGate. (2012).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 3,6-dibromo-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, experience-based solutions to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: I am observing no reaction or very low conversion. What are the primary factors I should investigate?
A1: Low reactivity in SNAr reactions with this compound can typically be attributed to a few key factors: the nature of the nucleophile, the reaction conditions, and the choice of base.
-
Nucleophilicity: The attacking species must be a sufficiently strong nucleophile to initiate the reaction. Weakly nucleophilic compounds (e.g., neutral alcohols or water without a strong base) will likely result in no reaction. Consider using the conjugate base of your nucleophile (e.g., an alkoxide instead of an alcohol) by adding a suitable base.
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the initial nucleophilic attack and disruption of the pyridine ring's aromaticity.[1] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is a logical first step.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.
-
Base Strength: A base is often required to deprotonate the nucleophile or to neutralize any acid formed during the reaction. The strength of the base should be carefully considered. For example, when using amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary.
Q2: Which position on the this compound is most likely to undergo substitution, and why?
A2: In nucleophilic aromatic substitution on pyridine rings, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are the most activated towards attack.[2][3][4][5] This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4]
For this compound, the C2 and C6 positions are electronically activated. However, the identity of the leaving group is also a critical factor. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[6][7][8] The reactivity order for halogens as leaving groups is often F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions.[6][7][8] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7]
Therefore, the fluorine atom at the C2 position is the most likely site for nucleophilic substitution . The C-Br bonds are generally less reactive in SNAr reactions unless transition-metal catalysis is employed.
Visualizing Regioselectivity
The following diagram illustrates the preferential attack at the C2 position due to the stabilization of the intermediate by the pyridine nitrogen.
Caption: Preferential SNAr at the C2 position.
Q3: I am getting a mixture of products. How can I improve the selectivity of my reaction?
A3: Obtaining a mixture of products can be due to a few reasons:
-
Reaction at Bromine Positions: While less likely under standard SNAr conditions, some highly reactive nucleophiles or elevated temperatures might lead to substitution at the C6-bromo position. To favor substitution at the C2-fluoro position, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Multiple Substitutions: If your nucleophile has multiple reactive sites, or if the product of the initial substitution is more reactive than the starting material, you may observe di-substitution. In such cases, using a stoichiometric amount of the nucleophile or adding it slowly to the reaction mixture can help to favor the mono-substituted product.
-
Side Reactions with the Solvent or Base: Certain solvents or bases can act as nucleophiles under harsh conditions. For example, using hydroxide or alkoxide bases in a protic solvent at high temperatures can lead to the formation of hydroxypyridines or alkoxypyridines. Ensure your chosen solvent and base are compatible with your reaction conditions and nucleophile.
Q4: My reaction is complete, but I am having trouble with the workup and purification. What are some common pitfalls?
A4: Workup and purification of pyridine-containing compounds can sometimes be challenging due to their basicity and solubility properties.
-
Aqueous Workup: Pyridine derivatives can be somewhat water-soluble, especially if they are protonated. During an aqueous workup, ensure the aqueous layer is basic before extraction to keep your product in its neutral, more organic-soluble form. A wash with a saturated sodium bicarbonate solution is often a good practice.
-
Emulsion Formation: Emulsions can form during extraction, especially if the reaction mixture contains polar aprotic solvents like DMF or DMSO. Adding brine (saturated NaCl solution) can help to break up emulsions.
-
Chromatography: Silica gel chromatography is a common purification method. However, the basic nature of pyridines can lead to tailing of the product peak on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
Q5: Can I perform a transition-metal-catalyzed cross-coupling reaction on the C-Br bonds without affecting the C-F bond?
A5: Yes, this is a common and powerful strategy. The C-Br bonds are significantly more reactive towards oxidative addition with palladium catalysts than the C-F bond. This allows for selective functionalization of the C3 and C6 positions via reactions like Suzuki, Heck, or Buchwald-Hartwig amination, while leaving the C2-fluorine available for a subsequent nucleophilic substitution.[9][10][11][12]
Troubleshooting Guide: A Tabular Summary
| Problem | Potential Cause | Suggested Solution |
| No/Low Conversion | Weak nucleophile | Use a stronger nucleophile or its conjugate base. |
| Low temperature | Gradually increase the reaction temperature. | |
| Inappropriate solvent | Switch to a polar aprotic solvent (DMSO, DMF, NMP). | |
| Insufficient base | Use a stronger or more appropriate base for your nucleophile. | |
| Mixture of Products | Lack of regioselectivity | Lower the reaction temperature to favor substitution at C2. |
| Di-substitution | Use stoichiometric amounts of the nucleophile or slow addition. | |
| Side reactions | Ensure solvent and base are inert under reaction conditions. | |
| Difficult Workup | Product loss in aqueous layer | Basify the aqueous layer before extraction. |
| Emulsion formation | Add brine to break the emulsion. | |
| Purification Issues | Tailing on silica gel | Add a small amount of triethylamine to the eluent. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, 0.5 M), add the amine nucleophile (1.1 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine added to the eluent.
Protocol 2: Palladium-Catalyzed Suzuki Coupling at the C6-Position
This protocol describes a selective Suzuki coupling at the C6-bromo position.
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 90-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Decision-Making Workflow for Troubleshooting
Caption: A systematic approach to troubleshooting.
References
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines.
- RSC Publishing. (2018, September 28). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
- ACS Publications. (2017, November 9). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ACS Publications. (n.d.). A New Strategy for the Synthesis of Poly-Substituted 3-H, 3-Fluoro, or 3-Trifluoromethyl Pyridines via the Tandem C−F Bond Cleavage Protocol. Organic Letters.
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?
- ResearchGate. (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
- Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
- RSC Publishing. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- YouTube. (2019, December 3). Reactivity aliphatic vs. aromatic carbon-halogen bond: base for Nucleophilic aromatic substitution.
- DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- (n.d.). Nucleophilic Substitution Reactions.
- YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
- Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
- PubMed. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
- National Institutes of Health. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity in reactions of 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support guide for controlling regioselectivity in reactions of 3,6-dibromo-2-fluoropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, we address common challenges and provide field-proven insights to help you achieve your desired synthetic outcomes with precision.
Introduction: The Challenge of Regioselectivity
This compound is a valuable scaffold in medicinal chemistry and materials science. Its three distinct halogen atoms offer multiple points for functionalization. However, this very feature presents a significant challenge: controlling which position reacts. The electron-withdrawing fluorine atom activates the pyridine ring, particularly at the C6 position, for nucleophilic aromatic substitution (SNAr), while the bromo groups are amenable to various cross-coupling reactions. The subtle interplay of electronic effects and reaction conditions dictates the regiochemical outcome. This guide will provide the expertise to control these reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am attempting a Suzuki coupling and getting a mixture of products at the C3 and C6 positions. How can I selectively functionalize the C6 position?
This is a common issue. The C6 position is generally more reactive in Palladium-catalyzed cross-coupling reactions due to the influence of the adjacent nitrogen and the activating effect of the C2-fluoro substituent. To favor C6-selectivity, you must carefully control the reaction kinetics.
Core Principle: The C-Br bond at the C6 position has a lower bond dissociation energy and is more sterically accessible, making it kinetically favored for oxidative addition to the Palladium(0) catalyst.
Troubleshooting Protocol: Achieving C6-Selective Suzuki Coupling
-
Catalyst Choice: Use a catalyst system known for high activity and rapid oxidative addition. A combination of Pd(OAc)₂ with a sterically hindered biarylphosphine ligand like SPhos or XPhos is often effective.
-
Base Selection: Employ a milder base. Strong bases can sometimes lead to side reactions or alter the catalyst's state, reducing selectivity. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.
-
Low Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and slowly increase if necessary. This slows down the reaction at the less reactive C3 position.
-
Solvent System: A polar aprotic solvent system like 1,4-dioxane/water is standard. The water is crucial for the boronic acid transmetalation step.
Example Experimental Protocol:
-
Reactants: this compound (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), K₂CO₃ (2.0 eq.).
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture).
-
Procedure: To a degassed mixture of the pyridine, boronic acid, and base in the solvent system, add the catalyst and ligand. Stir the reaction under an inert atmosphere (Nitrogen or Argon) at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Data Snapshot: Ligand Effect on C6/C3 Selectivity
| Ligand | Catalyst | Base | Temperature (°C) | C6:C3 Ratio (Approx.) |
| SPhos | Pd(OAc)₂ | K₂CO₃ | 25 | >95:5 |
| PPh₃ | Pd₂(dba)₃ | Cs₂CO₃ | 80 | 70:30 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 25 | >95:5 |
Note: Ratios are illustrative and can vary based on the specific boronic acid and exact conditions.
FAQ 2: How can I reverse the selectivity and functionalize the C3 position via a cross-coupling reaction?
Targeting the C3 position requires overcoming the inherent higher reactivity of the C6 position. The strategy here is to block the C6 position or to use conditions that favor the thermodynamically more stable product, which can sometimes be the C3-substituted isomer depending on the coupling partner.
Core Principle: A "blocking" strategy involves first reacting the more reactive C6 position. A more elegant, one-pot approach involves carefully tuning conditions to favor the slower reaction at C3.
Troubleshooting Protocol: Achieving C3-Selective Sonogashira Coupling
-
Protect/React C6 First: The most reliable method is a two-step process. First, perform a selective reaction at C6 (e.g., a Suzuki or Stille coupling). With the C6 position blocked, the C3 position is the only remaining site for the subsequent Sonogashira coupling.
-
One-Pot C3 Selectivity (Advanced): Achieving direct C3 selectivity is challenging but has been reported. This often requires a bulkier catalyst system and specific bases that may preferentially coordinate in a way that directs the catalyst to the C3 position. This is a less reliable method and requires significant optimization.
Logical Workflow for Sequential Functionalization
Below is a diagram illustrating the most robust strategy for achieving C3 functionalization.
Caption: Favored SNAr pathway at the C6 position.
Troubleshooting and Control:
-
Is C3 SNAr possible? Direct SNAr at C3 with the C6-bromo group intact is extremely difficult and generally not a feasible synthetic route. The electronic factors are too heavily biased towards C6.
-
Strategy: If C3-amination is the goal, you must first replace the C3-bromo group using a different type of reaction, such as a Buchwald-Hartwig amination, after the C6 position has been functionalized or if you can find conditions that favor the C3-bromo position for this specific coupling.
Example Protocol: C6-Selective SNAr with an Amine
-
Reactants: this compound (1.0 eq.), Amine (1.2 eq.), DIPEA (Diisopropylethylamine) or K₂CO₃ (2.5 eq.).
-
Solvent: Aprotic polar solvent like DMSO or NMP.
-
Procedure: Combine the pyridine, amine, and base in the solvent. Heat the reaction to 80-120 °C. The reaction is often complete within a few hours. Monitor by LC-MS. The high temperature is needed to overcome the activation energy for the substitution.
Summary of Regioselective Strategies
| Reaction Type | Target Position | Key Strategy | Catalyst/Reagents | Conditions |
| Suzuki Coupling | C6 | Kinetic Control | Pd(OAc)₂ / SPhos, K₂CO₃ | Low Temperature (e.g., 25°C) |
| Suzuki Coupling | C3 | Sequential Reaction | 1. C6-Suzuki 2. C3-Suzuki | Standard Suzuki Conditions |
| Sonogashira Coupling | C6 | Kinetic Control | PdCl₂(PPh₃)₂, CuI, Et₃N | Room Temperature |
| Sonogashira Coupling | C3 | Sequential Reaction | 1. C6-Reaction 2. C3-Sonogashira | Standard Sonogashira Conditions |
| SNAr | C6 | Electronic Control | Amine, Base (DIPEA) | High Temperature (80-120°C) |
| Buchwald-Hartwig | C6 | Kinetic Control | Pd₂(dba)₃ / BINAP, NaOtBu | Moderate Temperature (80°C) |
Final Recommendations
Controlling regioselectivity in reactions of this compound hinges on understanding the interplay between the inherent electronic properties of the ring and the specific mechanism of the chosen reaction.
-
For Cross-Coupling: C6 is the kinetically favored position. Use highly active catalysts at low temperatures to maximize C6 selectivity. For C3 functionalization, a sequential, two-step approach is the most reliable method.
-
For SNAr: C6 is the electronically favored position. This reaction provides a highly reliable method for introducing nucleophiles exclusively at this site.
Always perform small-scale test reactions to optimize conditions for your specific substrate and coupling partner before committing to a large-scale synthesis.
References
- Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Buchwald-Hartwig Amination: Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116 (19), 12564–12649. [Link]
- Sonogashira Coupling: Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
- Nucleophilic Aromatic Substitution: Terrier, F. Modern Nucleophilic Aromatic Substitution. Wiley-VCH, 2013. [Link]
- Biarylphosphine Ligands in Catalysis: Yin, J.; Buchwald, S. L. A New Family of Practical and Efficient Biaryl-Type Ligands for Palladium-Catalyzed C-N and C-O Coupling Reactions. Journal of the American Chemical Society, 2000, 122 (46), 11559–11560. [Link]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support center for cross-coupling reactions involving 3,6-Dibromo-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles that govern reaction success, ensuring you can adapt and optimize these powerful transformations for your specific synthetic needs.
Core Concepts: Understanding the Substrate
This compound is a valuable synthetic intermediate, but its electronic and steric properties present unique challenges in cross-coupling reactions. A firm grasp of two core concepts is essential for successful catalyst selection and troubleshooting: Site-Selectivity and the 2-Pyridyl Problem .
The Challenge of Site-Selectivity: C6 vs. C3
The primary challenge when working with this compound is controlling which bromine atom reacts. The reactivity of the C-Br bonds is not equal.
-
Inherent Reactivity: For polyhalogenated pyridines, palladium-catalyzed oxidative addition is generally favored at positions alpha (C2/C6) or gamma (C4) to the ring nitrogen.[1] This is due to the inductive electron-withdrawing effect of the nitrogen, which makes these positions more electrophilic.[1] In the case of this compound, the C6 position is alpha to the nitrogen, making it the electronically favored site for oxidative addition. The C-Br bond dissociation energy (BDE) is typically lower at this position, further promoting its reactivity.[1]
-
The Role of the 2-Fluoro Group: The highly electronegative fluorine atom at the C2 position further withdraws electron density from the ring, increasing the electrophilicity and reactivity of the adjacent C3-Br bond to some extent, but more significantly activating the C6 position.
Therefore, under "standard" catalytic conditions, mono-coupling reactions will overwhelmingly occur at the C6 position . Achieving selective coupling at the C3 position is a significant challenge that requires unconventional strategies.
Sources
Technical Support Center: Improving Solubility of 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support guide for 3,6-Dibromo-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this versatile but often sparingly soluble reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions for greater success.
Introduction: The Solubility Challenge
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its distinct substitution pattern which allows for selective functionalization in cross-coupling reactions.[1] However, its rigid, planar structure and the presence of two bromine atoms contribute to strong crystal lattice energy, often resulting in poor solubility in common organic solvents. This can lead to low reaction rates, incomplete conversions, and challenges in purification. This guide provides a structured approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
The low solubility is primarily due to strong intermolecular forces in its solid state. The flat pyridine ring allows for efficient π-π stacking, and the bromine atoms contribute to significant van der Waals interactions. Overcoming this crystal lattice energy requires solvents with specific properties that can effectively solvate the molecule.[2]
Q2: What are the recommended starting solvents for reactions involving this compound?
For initial screening, a range of solvents with varying polarities should be considered. While it is generally insoluble in water, it shows solubility in some common organic solvents.[3] A good starting point includes:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and 1,4-Dioxane are often effective due to their ability to disrupt intermolecular forces.
-
Ethereal Solvents: Tetrahydrofuran (THF) can be a suitable choice, particularly for reactions at elevated temperatures.
-
Aromatic Hydrocarbons: Toluene is frequently used, especially in cross-coupling reactions where it can also influence catalyst stability.[4]
Q3: Can heating the reaction mixture improve the solubility of this compound?
Yes, increasing the temperature is a common and effective strategy to enhance the solubility of most solids, including this compound. However, it is crucial to consider the thermal stability of all reactants, catalysts, and the solvent itself to avoid degradation.[2][5]
Q4: Are there any alternatives to traditional solution-based reactions if solubility remains a significant issue?
For substrates with extremely low solubility, solid-state reaction techniques like high-temperature ball milling can be a powerful alternative.[6][7][8] This method avoids the need for a solvent altogether and can lead to significantly higher yields and faster reaction times for otherwise unreactive substrates.[6][7][8]
Troubleshooting Guide: Low Reagent Solubility
This section provides a systematic workflow to diagnose and resolve solubility-related issues in your reactions.
Initial Observation: Reaction is sluggish, incomplete, or heterogeneous in appearance.
Below is a troubleshooting workflow to address poor solubility and subsequent low yield.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps
1. Inappropriate Solvent Choice
-
Problem: The selected solvent may not have the appropriate polarity or solvating power for this compound.
-
Solution: Conduct a systematic solvent screen. A table of suggested solvents for initial screening is provided below. For cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, refer to established protocols that often use solvents like toluene, THF, or dioxane, sometimes with a co-solvent.[4][5][9][10]
2. Insufficient Temperature
-
Problem: The reaction is being run at a temperature too low to achieve sufficient dissolution.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring the reaction for any signs of decomposition (e.g., color change to dark brown or black, formation of palladium black).[5] High temperatures can sometimes accelerate catalyst decomposition, so finding the optimal balance is key.[5]
3. Reaction Concentration is Too High
-
Problem: At high concentrations, the solubility limit of this compound may be exceeded.
-
Solution: Decrease the overall concentration of the reaction. While this may seem counterintuitive for reaction rates, achieving a homogeneous solution is often more critical for the success of the reaction.
4. Biphasic System Issues in Cross-Coupling Reactions
-
Problem: In reactions like the Suzuki-Miyaura coupling, which often use an aqueous base, poor mixing between the organic and aqueous phases can limit the reaction rate.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interfacial area between the two phases.
-
Phase-Transfer Catalysts (PTCs): The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of reactants between phases and can also help stabilize the palladium catalyst.[5]
-
Experimental Protocols
Protocol 1: Solvent Screening for Solubility
This protocol outlines a small-scale experiment to quickly determine the most effective solvent for your reaction.
Materials:
-
This compound
-
A selection of anhydrous solvents (see table below)
-
Small vials with stir bars
-
Heating block or oil bath
Procedure:
-
To separate vials, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of a single solvent to each vial (e.g., 0.5 mL) to achieve the desired reaction concentration.
-
Stir the mixtures at room temperature for 15 minutes and visually assess solubility.
-
For vials where the solid has not fully dissolved, gradually heat the mixture in 20 °C increments, holding for 15 minutes at each temperature, and note the temperature at which dissolution occurs.
-
Select the solvent that provides complete dissolution at the lowest practical temperature for your reaction.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Typical Use Cases in Cross-Coupling |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Suzuki, Buchwald-Hartwig |
| Aromatic | Toluene, Xylenes | Suzuki, Buchwald-Hartwig |
| Amides (Aprotic Polar) | N,N-Dimethylformamide (DMF), DMAc | General purpose, higher temperatures |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High-boiling, good solvating power |
| Alcohols | tert-Butanol, n-Butanol | Buchwald-Hartwig, Suzuki |
Protocol 2: Optimizing a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction where the solubility of this compound is a limiting factor.
Reaction Scheme: this compound + Arylboronic Acid --(Pd Catalyst, Base, Solvent)--> Coupled Product
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Selected solvent system (from Protocol 1)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the predetermined temperature (from Protocol 1) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction stalls or remains heterogeneous, consider the following adjustments:
-
Increase the temperature by 10-20 °C.
-
Add a co-solvent (e.g., a small amount of water if using an inorganic base).[4]
-
If using a biphasic system, add a phase-transfer catalyst like TBAB (5-10 mol%).
-
References
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Preventing homocoupling in Sonogashira reactions of 3,6-Dibromo-2-fluoropyridine
Introduction
Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies and frequently asked questions (FAQs) concerning the Sonogashira cross-coupling reaction of 3,6-dibromo-2-fluoropyridine. This electron-deficient dihalopyridine presents unique challenges, most notably the propensity for alkyne homocoupling (Glaser coupling), which can significantly reduce the yield of the desired alkynylated pyridine product and complicate purification.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to explain the causal mechanisms behind common failures and provides field-proven solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction?
Homocoupling, often referred to as Glaser or Hay coupling, is the primary competing side reaction in a Sonogashira protocol.[1] It is an oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[2][3] This process consumes your alkyne starting material, reduces the yield of the desired C(sp²)-C(sp) cross-coupled product, and introduces a significant impurity that can be difficult to separate.[1]
Q2: Why is homocoupling particularly problematic for a substrate like this compound?
The issue is twofold:
-
Electronic Effects: this compound is an electron-deficient aryl halide. The rate-determining step in the Sonogashira catalytic cycle is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2][4] For electron-deficient systems, this step can be slower than for electron-rich counterparts. This sluggish primary reaction provides a larger kinetic window for the faster, competing alkyne homocoupling to occur.[5]
-
Catalyst Interaction: Pyridine-based substrates can coordinate with the copper(I) co-catalyst, potentially altering its catalytic activity and, in some cases, promoting the homocoupling pathway.
Q3: What is the fundamental cause of alkyne homocoupling?
The principal cause is the presence of molecular oxygen in the reaction mixture, which facilitates the oxidation of the copper(I) acetylide intermediate—the key step in the Glaser coupling pathway.[1][6][7] The copper(I) salt, added to accelerate the Sonogashira reaction, is paradoxically the primary catalyst for this undesired side reaction.[2][8] Therefore, reactions that are not rigorously deoxygenated are highly susceptible to homocoupling.[4][9]
Visualizing the Competing Catalytic Cycles
To effectively troubleshoot, it is crucial to understand the mechanistic divergence between the desired Sonogashira coupling and the undesired Glaser coupling.
Caption: Competing Sonogashira (left) and Glaser homocoupling (right) pathways.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues encountered during the Sonogashira coupling of this compound.
Issue 1: My primary product is the alkyne dimer, with low conversion of the starting pyridine.
-
Probable Cause A: Oxygen Contamination This is the most frequent cause. Even trace amounts of oxygen can significantly accelerate the Glaser coupling pathway, especially when the primary cross-coupling is slow.[6][7]
-
Solution: Rigorous Deoxygenation
-
Solvents & Reagents: Use anhydrous solvents freshly passed through a purification system (SPS) or distilled under an inert atmosphere. Degas all liquid reagents (solvents, amine bases) thoroughly before use. This can be achieved by sparging with argon or nitrogen for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.[1][10]
-
Atmosphere: Assemble your reaction glassware while hot after oven-drying. Flame-dry the flask under vacuum and backfill with a high-purity inert gas (argon is preferred due to its density). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration using a bubbler or balloon.[4][9]
-
-
-
Probable Cause B: High Copper Catalyst Concentration While catalytic, excess copper(I) iodide (CuI) will disproportionately favor the homocoupling side reaction.[1][5]
-
Solution: Optimize or Eliminate Copper
-
Reduce CuI Loading: If using a standard protocol, decrease the CuI loading to 1-2 mol%. Ensure you are using high-purity, fresh CuI, as degraded sources can be less effective for the main reaction while still promoting homocoupling.
-
Adopt a Copper-Free Protocol: The most definitive way to prevent Glaser coupling is to eliminate its catalyst.[4][11] Copper-free Sonogashira reactions are well-established and highly effective, especially for substrates prone to this side reaction.[12][13] (See Protocol 2 for a detailed example).
-
-
Issue 2: The reaction is sluggish, and both starting material and homocoupling product are present after an extended time.
-
Probable Cause: Suboptimal Catalyst System or Reaction Conditions The slow rate of the desired cross-coupling gives the homocoupling side reaction more time to proceed.[5] This requires optimizing parameters to accelerate the main palladium cycle.
-
Solution: Systematic Optimization of Parameters
-
| Parameter | Recommended Action & Rationale |
| Palladium Catalyst/Ligand | For electron-deficient bromides, a simple Pd(PPh₃)₄ may not be sufficient. Switch to a more active catalyst system. Use a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[2][14] These ligands promote the reductive elimination step and stabilize the active Pd(0) species, accelerating the main cycle. |
| Base | Standard triethylamine (TEA) can sometimes be suboptimal. Screen alternative bases. Bulky, non-coordinating amine bases like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can be effective.[6] In copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often provide excellent results.[6][15] |
| Solvent | The solvent can impact catalyst solubility and stability. While THF and DMF are common, consider screening others. Toluene or 1,4-dioxane are often robust choices for these types of couplings. |
| Temperature | While many Sonogashira reactions run at room temperature, aryl bromides often require heating to facilitate the oxidative addition step.[16] Gradually increase the temperature. Start at 50 °C and increase incrementally to 80-100 °C if reactivity is low. Monitor by TLC or LC-MS to find the optimal balance where cross-coupling proceeds without significant byproduct formation or decomposition. |
| Alkyne Addition | A high initial concentration of the alkyne favors the bimolecular homocoupling reaction. Use slow addition. Prepare a solution of the terminal alkyne in the reaction solvent and add it via syringe pump over several hours to the reaction mixture. This maintains a low steady-state concentration of the alkyne, suppressing dimerization.[5][9] |
Optimized Experimental Protocols
Protocol 1: Modified Copper-Catalyzed Sonogashira (Low Homocoupling)
This protocol is designed to minimize homocoupling by carefully controlling the atmosphere and reagent stoichiometry.
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (1.5 mol%).
-
Degassing: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Through a septum, add degassed anhydrous solvent (e.g., THF or Toluene, 0.1 M concentration relative to the pyridine). Add a degassed amine base (e.g., DIPA, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Recommended Copper-Free Sonogashira
This is the preferred method for eliminating Glaser homocoupling byproducts.[11][17]
-
Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add a solid inorganic base (e.g., K₃PO₄, 2.0 equiv.).[18]
-
Degassing: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Alkyne: Add degassed anhydrous solvent (e.g., 1,4-dioxane or Toluene). Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄. Filter, concentrate, and purify by column chromatography.[18]
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Managing reaction temperature for 3,6-Dibromo-2-fluoropyridine substitutions
Welcome to the technical support center for managing nucleophilic aromatic substitution (SNAr) reactions involving 3,6-dibromo-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control, regioselectivity, and potential side reactions. Here, we synthesize fundamental principles with practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents on this compound in a typical SNAr reaction?
A1: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[1] The stability of this intermediate is key. For halopyridines, the reactivity order is generally F > Cl > Br > I.[2] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge. Therefore, for this compound, the fluorine atom at the C-2 position is the most likely site for nucleophilic attack under kinetically controlled conditions.
Q2: Why is temperature control so critical for this specific substrate?
A2: Temperature is a pivotal parameter that governs both the reaction rate and selectivity. For this compound, precise temperature management is crucial for several reasons:
-
Regioselectivity: While the C-2 fluorine is the most activated leaving group, higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C-6 bromine position. This can lead to a mixture of products.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product, which is typically the C-2 substitution product.[3] At higher temperatures, the reaction can become reversible, leading to thermodynamic control where the most stable product is favored.[3][4]
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Side Reactions: Elevated temperatures can promote side reactions such as decomposition of the starting material or product, or reactions with the solvent.[5]
-
Exothermicity: SNAr reactions can be exothermic. Inadequate temperature control can lead to a runaway reaction, resulting in a loss of selectivity and the formation of impurities.
Q3: What are the most common classes of nucleophiles used with this compound, and how does their reactivity influence the required temperature?
A3: A wide range of nucleophiles can be employed. The nucleophile's strength will dictate the necessary reaction temperature.
-
Nitrogen Nucleophiles (Primary and Secondary Amines): These are common nucleophiles. Reactions with amines may require heating, with typical temperatures ranging from room temperature to over 100°C, depending on the amine's nucleophilicity and steric hindrance.[3][5]
-
Oxygen Nucleophiles (Alkoxides, Phenoxides): Alkoxides like sodium methoxide are strong nucleophiles and may react at lower temperatures.[6] Phenoxides are generally less reactive and may require higher temperatures.
-
Sulfur Nucleophiles (Thiols and Thiolates): Thiolates are excellent nucleophiles and often react at or below room temperature.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. For less reactive nucleophiles, refluxing in a suitable solvent may be necessary. | Nucleophilic attack is the rate-determining step and is highly dependent on overcoming the activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate. |
| Insufficiently activated nucleophile. | If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) to generate the more reactive conjugate base in situ. | The deprotonated form of a nucleophile (e.g., an alkoxide or an amide) is significantly more nucleophilic and will react more readily with the electrophilic pyridine ring. |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic. | Polar aprotic solvents enhance the rate of SNAr reactions by increasing the effective nucleophilicity of the anionic nucleophile. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. |
Issue 2: Poor Regioselectivity (Mixture of C-2 and C-6 Substituted Products)
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. Consider starting at 0°C or even lower for highly reactive nucleophiles, and then slowly warming to the minimum temperature required for the reaction to proceed. | This favors kinetic control, promoting substitution at the most electrophilic C-2 position (with the fluorine leaving group).[3][4] Higher temperatures can lead to thermodynamic control and substitution at the C-6 position. |
| Steric hindrance. | If the nucleophile is bulky, it may favor attack at the less sterically hindered C-6 position, even at lower temperatures. Consider using a less bulky nucleophile if possible. | The bromine atom at C-3 creates a sterically hindered environment around the C-2 position. A bulky nucleophile may find it sterically more favorable to attack the C-6 position. |
Issue 3: Product Decomposition or Formation of Tarry Side Products
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Excessive reaction temperature. | Reduce the reaction temperature and/or reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | Polyhalogenated aromatic compounds can be susceptible to thermal decomposition at high temperatures.[8] This can lead to the formation of complex mixtures of byproducts. |
| Reaction with solvent. | Ensure the use of a stable, high-purity solvent. Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), leading to undesired side products.[5][9] | Impurities in the solvent or solvent decomposition products can act as unintended nucleophiles, leading to a complex mixture of products. |
Experimental Protocols
Protocol 1: General Procedure for Amination (Kinetic Control)
This protocol is designed to favor the substitution of the fluorine atom at the C-2 position.
-
To a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO or NMP, approx. 0.5 M) in a sealed tube, add the desired amine (1.2-1.5 equiv.) and a base such as K₂CO₃ (2.0 equiv.).
-
Stir the reaction mixture at a controlled temperature, starting at room temperature and gradually increasing if necessary (e.g., to 50-80°C).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkoxylation
This protocol is for the substitution with an alkoxide, which is a strong nucleophile.
-
To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF or DMF at 0°C under an inert atmosphere, add the desired alcohol (1.1 equiv.) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the resulting alkoxide solution to 0°C and add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise.
-
Stir the reaction at 0°C to room temperature, monitoring by TLC or LC-MS. Gentle heating (e.g., 40-60°C) may be required for less reactive alcohols.[6]
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Control
The choice between kinetic and thermodynamic control is central to managing substitutions on this compound. The following diagram illustrates the decision-making process based on the desired outcome.
Caption: Decision workflow for temperature management.
The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on this compound, highlighting the preferential attack at the C-2 position.
Caption: General SNAr mechanism at the C-2 position.
References
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- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
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- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
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- Concerted Nucleophilic Arom
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
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- Haloselectivity of Heterocycles. Baran Lab.
- Changes in the SNAr reaction mechanism brought about by preferential solv
- Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. SpringerLink.
- SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. University of North Carolina.
- Thermal Stability of 1,2-Dibromopyrene Deriv
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
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- Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC.
- Consider the substitution reaction that takes place when (R)-3-bromo-3-methylhexane is treated with sodium methoxide. Which of the following would be true?. Wyzant.
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Technical Support Center: Work-up Procedures for Reactions Involving 3,6-Dibromo-2-fluoropyridine
Welcome to the technical support center for 3,6-Dibromo-2-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the work-up and purification of reactions involving this substrate. Our focus is on troubleshooting common issues and understanding the chemical principles that govern successful outcomes.
A. Critical Safety & Handling Information
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is a hazardous substance.[1][2][3]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (safety glasses/goggles), and face protection.[2][4]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid generating dust. Keep containers tightly closed when not in use.
-
Spills: In case of a spill, avoid breathing dust and ensure the area is well-ventilated. Use dry clean-up procedures to avoid generating dust.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes.[4] If on skin, wash with plenty of soap and water.[1] If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek immediate medical attention.
B. Understanding the Reactivity of this compound
Successful work-up strategies are built upon a solid understanding of the substrate's reactivity. The three halogen atoms on the pyridine ring exhibit distinct chemical behavior, which is the key to both its synthetic utility and potential work-up challenges.
The reactivity in palladium-catalyzed cross-coupling is primarily dictated by the carbon-halogen bond dissociation energy, which follows the trend C-Br > C-Cl > C-F.[5][6] Conversely, reactivity in Nucleophilic Aromatic Substitution (SNAr) is governed by the position relative to the electron-withdrawing ring nitrogen, which activates the C2 and C6 positions.[6][7]
| Position | Halogen | Typical Reaction Type | Relative Reactivity | Mechanistic Rationale |
| C6 | Bromine | Palladium Cross-Coupling | High | The C-Br bond is weaker than C-F. The C6 position is electronically activated by the adjacent nitrogen, facilitating oxidative addition. |
| C3 | Bromine | Palladium Cross-Coupling | Moderate | The C-Br bond is reactive, but this position is less electronically activated for oxidative addition compared to the C2/C6 positions.[5] |
| C2 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | High | The C-F bond is strong, making it resistant to cross-coupling. However, the C2 position is highly activated by the ring nitrogen, and fluoride is an excellent leaving group in SNAr reactions.[7] |
Note: While selective cross-coupling at the C6-Br bond is generally favored, achieving selectivity between the two bromine atoms can be challenging and is highly dependent on the specific reaction conditions (catalyst, ligand, temperature).
C. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the aqueous work-up of reactions with this compound? A1: The most common issue is the formation of stable emulsions. Pyridine derivatives, especially after functionalization, can act as surfactants. The presence of polar aprotic solvents like DMF or DMSO, along with inorganic salts, exacerbates this problem.[8]
Q2: How can I remove unreacted this compound from my product? A2: Due to its relatively low polarity, unreacted starting material can often be separated from more polar products using standard silica gel column chromatography. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) is typically effective. If the product is non-polar, a reverse-phase separation may be necessary.
Q3: Is the 2-fluoro group stable to typical work-up conditions? A3: Generally, yes, but with a critical caveat. The 2-fluoro group is susceptible to nucleophilic substitution (hydrolysis) under harsh basic conditions, especially with heating.[9] Using strong aqueous bases (e.g., NaOH, KOH) to wash the organic layer should be done cautiously and preferably at low temperatures. Quenching with milder bases (e.g., saturated NaHCO₃) or buffered solutions (e.g., saturated NH₄Cl) is recommended.[8][10]
Q4: My reaction was performed in DMF. How do I properly remove it during work-up? A4: Do not attempt to directly extract a large-volume DMF reaction mixture. The high miscibility of DMF with both water and organic solvents will lead to poor phase separation and product loss.[8] The best practice is to dilute the reaction mixture significantly with water (typically 5-10 volumes) and extract with a suitable organic solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Multiple extractions will be necessary. For a more thorough removal, pre-evaporation of the bulk of the DMF under high vacuum is an option, but care must be taken if the product is volatile.
Q5: I've performed a Suzuki coupling. What's the best way to remove boron-containing byproducts? A5: Boronic acid and its salts can often be removed with a basic aqueous wash (e.g., 1M Na₂CO₃ or NaHCO₃). For stubborn residues, repeated co-evaporation of the crude product from methanol can be effective, as this process forms the volatile trimethyl borate.[8][10]
D. Troubleshooting Guides: From Problem to Protocol
Problem 1: Persistent Emulsion During Aqueous Extraction
Root Cause Analysis: Emulsions are stabilized by species that lower the interfacial tension between the organic and aqueous layers. In this context, likely culprits include the pyridine-containing product itself, amphiphilic catalyst ligands (e.g., phosphines that have been oxidized), and residual high-boiling polar solvents.
Caption: Decision tree for resolving emulsions during work-up.
-
Transfer: Transfer the entire biphasic mixture, including the emulsion layer, to a larger separatory funnel.
-
Brine Wash: Add a significant volume (20-30% of the total volume) of saturated aqueous sodium chloride (brine). Invert the funnel gently several times and allow it to stand. The increased ionic strength of the aqueous phase often destabilizes the emulsion.[8]
-
Filtration (If Necessary): If the emulsion persists, filter the entire mixture through a pad of Celite® or diatomaceous earth in a Büchner funnel. This can break up the microscopic droplets that form the emulsion. Wash the Celite® pad with the organic solvent used for the extraction.
-
Solvent Modification: As a last resort before re-working, adding a small amount of a third solvent (e.g., methanol to break up aqueous micelles, or hexanes to decrease the polarity of the organic phase) can sometimes disrupt the emulsion.
-
Solvent Removal: If all else fails, remove the organic solvent under reduced pressure. The remaining residue (your crude product and non-volatiles) can then be re-dissolved in a different extraction solvent (e.g., switching from EtOAc to DCM) and the aqueous extraction can be re-attempted.
Problem 2: Incomplete Removal of Palladium or Copper Catalyst Residues
Root Cause Analysis: Palladium from cross-coupling reactions can persist as soluble complexes or as colloidal "palladium black." Copper salts, often used as co-catalysts in Sonogashira reactions, can also be difficult to remove and may complicate purification and analysis.
Caption: General workflow for removing metal catalyst residues.
-
Initial Filtration: After quenching the reaction, dilute the mixture with your chosen extraction solvent. Filter this solution through a 1-2 inch plug of Celite® or silica gel in a fritted funnel, washing thoroughly with the same solvent. This is highly effective for removing insoluble palladium black.
-
Copper Removal (if applicable): During the aqueous work-up, wash the organic layer two to three times with a saturated solution of ammonium chloride (NH₄Cl). The ammonia complexes with copper ions, forming a deep blue [Cu(NH₃)₄]²⁺ complex that is highly soluble in the aqueous phase.[8][10]
-
Ligand/Base Removal: Perform standard acid/base washes as appropriate for your product's stability. A wash with dilute acid (e.g., 1M HCl) can remove basic phosphine ligands, while a wash with dilute base (e.g., sat. NaHCO₃) removes acidic byproducts.
-
Final Washes: Conclude with a water wash followed by a brine wash to remove residual inorganic salts and minimize water in the organic layer before drying.
Problem 3: Unexpected Hydrolysis of the 2-Fluoro Group to a 2-Hydroxypyridine (Pyridone)
Root Cause Analysis: The C2-fluorine is the most common site for SNAr. This reaction is promoted by strong nucleophiles, heat, and polar aprotic solvents. Water or hydroxide ions can act as nucleophiles, particularly if the reaction work-up involves prolonged exposure to strong aqueous bases (NaOH, KOH) or if the reaction is quenched with water at high temperatures.
This protocol is recommended when product stability to aqueous base is a concern or when the product is exceptionally water-soluble.
-
Cool the Reaction: Cool the reaction mixture to room temperature or 0 °C.
-
Quench (Anhydrous): If the reaction contains highly reactive species (e.g., organometallics), quench by the slow addition of a proton source in an organic solvent, such as isopropanol or acetic acid in THF.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Solid Phase Extraction: Re-dissolve the crude residue in a minimum amount of a non-polar solvent (e.g., DCM or Toluene). Load this solution directly onto a silica gel plug or column.
-
Elution:
-
Elute first with a non-polar solvent (e.g., 100% Hexanes) to wash off very non-polar impurities.
-
Gradually increase the solvent polarity (e.g., gradient of Ethyl Acetate in Hexanes) to elute your product, leaving polar salts and catalyst residues adsorbed to the silica at the origin.
-
-
Concentration: Combine the product-containing fractions and concentrate under reduced pressure to yield the purified material.
E. References
-
Apollo Scientific. (2023, July 7). This compound Safety Data Sheet.
-
Li, Y., Huang, S., Liao, C., & Chen, L. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances, 8(60), 34449-34452.
-
Various Authors. (2018). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate Publication. [Link]
-
Fisher Scientific. (2024, March 31). 2-Bromo-6-fluoropyridine Safety Data Sheet.
-
Thermo Fisher Scientific. (2012, April 19). 2,6-Dibromopyridine Safety Data Sheet.
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Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
-
Fisher Scientific. (n.d.). 5-Bromo-2-fluoropyridine Safety Data Sheet.
-
Pipzine Chemicals. (n.d.). 3,6-Dibromo-2-chloropyridine.
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Sereda, G., & Rajpara, V. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13484–13491. [Link]
-
Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3892–3895. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents.
-
Wang, Z., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate Publication. [Link]
-
Garlyauskayte, R. Y., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(23), 5586. [Link]
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
-
Lee, H. G., & Sanford, M. S. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science, 1(6), 336–342. [Link]
-
BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
-
Nachbar, T., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines and their Conversion to Amidoximes. Chemistry–A European Journal, 24(58), 15525–15530. [Link]
-
Borzenko, A., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(12), 3182–3185. [Link]
-
BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
-
SpecialChem. (n.d.). Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects.
-
Zhang, Y., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(18), 3329. [Link]
-
BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Dibromo-2-fluoropyridine and 3,6-Dichloro-2-fluoropyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines are of significant interest due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 3,6-dibromo-2-fluoropyridine and 3,6-dichloro-2-fluoropyridine. We will explore their behavior in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, supported by established chemical principles and experimental data from analogous systems.
Core Chemical Principles: Understanding the Reactivity Landscape
The reactivity of these dihalogenated 2-fluoropyridines is governed by a confluence of electronic and steric factors, as well as the inherent properties of the carbon-halogen bonds.
Electronic Effects: The pyridine nitrogen and the fluorine atom at the C2 position are strongly electron-withdrawing, creating a highly electron-deficient ring system. This has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The C2 position is exceptionally activated for attack by nucleophiles. The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions, a fact that will be explored in detail.
-
Influence on Cross-Coupling: The electron-deficient nature of the ring enhances the oxidative addition step in palladium-catalyzed cross-coupling reactions by making the carbon atoms more electrophilic.
Carbon-Halogen Bond Strength: A critical differentiator in palladium-catalyzed reactions is the bond dissociation energy of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, which generally translates to higher reactivity for brominated substrates in oxidative addition, the rate-limiting step in many cross-coupling cycles.[1]
Regioselectivity: In dihalogenated pyridines, the position of the halogen relative to the nitrogen atom plays a crucial role. Halogens at the C2 or C6 positions (α to the nitrogen) are typically more reactive in palladium-catalyzed cross-coupling reactions due to the electronic influence of the nitrogen atom.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. Here, we compare the expected reactivity of our two subject compounds in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust method for forming C-C bonds.[2][3][4][5]
Expected Reactivity and Regioselectivity:
-
This compound: Due to the weaker C-Br bond, this substrate is expected to be more reactive than its dichloro counterpart. The bromine at the C6 position is anticipated to be more reactive than the bromine at the C3 position due to its proximity to the activating nitrogen atom. Therefore, mono-coupling is expected to occur selectively at the C6 position under carefully controlled conditions.
-
3,6-Dichloro-2-fluoropyridine: The stronger C-Cl bonds will necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve comparable reactivity to the dibromo analog.[6] Similar to the dibromo compound, the chlorine at the C6 position is the more likely site for initial coupling.
Data Summary: Suzuki-Miyaura Coupling
| Substrate | Position of Coupling | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Expected Yield |
| This compound | C6 > C3 | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-100 | Good to Excellent |
| 3,6-Dichloro-2-fluoropyridine | C6 > C3 | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) | K₃PO₄ or CsF | Toluene or Dioxane | 100-120 | Moderate to Good |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Halopyridine
This protocol is based on established methods for Suzuki-Miyaura reactions of dihalopyridines.
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halopyridine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][7][8]
Expected Reactivity and Regioselectivity:
-
This compound: This compound is expected to undergo Sonogashira coupling readily, with the C6-Br bond being significantly more reactive than the C3-Br bond. This high degree of regioselectivity allows for the synthesis of mono-alkynylated products at the C6 position.
-
3,6-Dichloro-2-fluoropyridine: The dichloro analog will be less reactive and require more forcing conditions. While the C6-Cl is the more probable site of reaction, achieving high yields and selectivity may be more challenging compared to the dibromo substrate.
Data Summary: Sonogashira Coupling
| Substrate | Position of Coupling | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature | Expected Yield |
| This compound | C6 >> C3 | Pd(PPh₃)₄ / CuI | Et₃N or DIPEA | THF or DMF | Room Temp to 60°C | Excellent |
| 3,6-Dichloro-2-fluoropyridine | C6 > C3 | PdCl₂(PPh₃)₂ / CuI | Et₃N or Cs₂CO₃ | DMF or Dioxane | 80-110°C | Moderate |
Experimental Protocol: Representative Sonogashira Coupling of a Bromofluoropyridine
The following protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[7]
-
To a degassed solution of the halopyridine (1.0 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Diagram: Sonogashira Catalytic Cycle
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
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- 8. Sonogashira Coupling [organic-chemistry.org]
A Strategic Guide to Alternatives for 3,6-Dibromo-2-fluoropyridine in Sequential Suzuki Coupling
Abstract
The 2,3,6-trisubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in critical biological interactions. 3,6-Dibromo-2-fluoropyridine serves as a common and versatile starting material for accessing this scaffold, primarily through sequential palladium-catalyzed cross-coupling reactions. However, achieving predictable regioselectivity in the stepwise functionalization of its two identical C-Br bonds can be challenging, often leading to mixtures of products and complicating downstream synthesis. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies that offer enhanced control and versatility over the traditional approach. We will explore dihalopyridines with orthogonal reactivity, stepwise functionalization via directed ortho-metalation, and the use of alternative coupling handles like organostannanes, providing field-proven insights and detailed experimental protocols to guide researchers toward optimal synthetic design.
The Synthetic Challenge: Regiocontrol in Dihalopyridine Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1] When using a substrate like this compound, the synthetic plan typically involves two sequential Suzuki couplings to introduce different aryl or alkyl groups at the C3 and C6 positions. The central challenge lies in the similar reactivity of the two C-Br bonds. While the C6 position is generally more electrophilic and sterically accessible, leading to a preference for initial coupling at this site, this selectivity is often imperfect. The reaction outcome can be highly dependent on the specific catalyst, ligands, and reaction conditions, necessitating extensive optimization to avoid the formation of undesired isomers and diarylated byproducts.[2][3]
Caption: The regioselectivity challenge in sequential Suzuki coupling.
To overcome this limitation, chemists can employ substrates with built-in reactivity differentials or adopt alternative synthetic strategies. This guide compares these approaches to provide a clear decision-making framework.
Comparative Analysis of Alternative Reagents and Strategies
Strategy 1: Dihalo-Analogs with Orthogonal Reactivity
The most direct alternative to the dibromo substrate is to use a dihalopyridine with two different halogens. The reactivity of halogens in the oxidative addition step of the Suzuki coupling follows a well-established trend: I > Br > Cl.[4] This predictable reactivity order allows for highly selective mono-functionalization without extensive optimization.
| Reagent/Substrate | Leaving Group 1 (Most Reactive) | Leaving Group 2 (Least Reactive) | Key Advantages | Key Considerations |
| 3-Bromo-2-fluoro-6-iodopyridine | Iodo (at C6) | Bromo (at C3) | Excellent regioselectivity for initial coupling at C6. Milder conditions can be used for the first step. | Higher cost and lower stability of iodoarenes. |
| 3-Bromo-6-chloro-2-fluoropyridine | Bromo (at C3) | Chloro (at C6) | Cost-effective. Good selectivity, as C-Br coupling is significantly more facile than C-Cl coupling. | The second coupling (at C-Cl) requires more forcing conditions and specialized catalysts (e.g., with bulky phosphine ligands).[5] |
| 6-Bromo-2-fluoro-3-iodopyridine | Iodo (at C3) | Bromo (at C6) | Provides inverted selectivity, allowing for initial functionalization at the C3 position. | Subject to the same cost/stability considerations as other iodo-pyridines. |
Expert Insight: For discovery chemistry where rapid access to analogs is key, a bromo-iodo pyridine offers the most reliable and cleanest route for the first coupling. For process development and scale-up, a bromo-chloro analog is often preferred due to the lower cost of starting materials, provided the more demanding conditions for the second coupling are acceptable.
Strategy 2: Stepwise Introduction of Coupling Handles
Instead of starting with two halogens, a more flexible approach is to begin with a mono-halogenated pyridine and introduce the second coupling handle in a controlled manner.
A. Directed ortho-Lithiation (DoM): This powerful strategy leverages a directing metalating group (DMG) to deprotonate a specific ortho-position.[6] For 2-fluoropyridines, the fluorine atom itself can act as a weak DMG, but the pyridine nitrogen is the dominant director. A common route involves the lithiation of a halopyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[7][8][9]
Caption: Workflow for stepwise functionalization via DoM.
This method allows the introduction of various functionalities at the C3 position, including iodine (via quenching with I₂) or a boronic ester (via B(OiPr)₃). This creates a custom, orthogonally-functionalized intermediate ready for sequential coupling.
B. Stille Coupling with Organostannanes: An alternative to a second Suzuki coupling is the Stille reaction, which couples an organic halide with an organostannane.[10] One can prepare a stannylated pyridine, such as 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine , and use it in a sequential coupling strategy.[11] The C-Br bond would be used for an initial Suzuki coupling, followed by a Stille coupling at the C-Sn bond.
Performance Comparison:
| Method | Reagent Type | Key Advantages | Key Considerations |
| Directed ortho-Lithiation | Mono-halopyridine + Base | High flexibility in choosing the second coupling handle. Unlocks diverse substitution patterns. | Requires cryogenic temperatures (-78 °C). Sensitive to moisture and air. Substrate scope can be limited by acidic protons elsewhere in the molecule. |
| Stille Coupling | Bromo-stannyl-pyridine | Stannanes are often stable and tolerate many functional groups.[10] The Stille reaction can be successful where Suzuki couplings fail. | Organotin reagents are highly toxic and require careful handling. Removal of tin byproducts can be difficult.[10] |
Experimental Protocols
The following protocols are representative methodologies and should be adapted and optimized for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Bromo-Chloro-Pyridine
This protocol details the selective coupling at the C-Br position of 3-bromo-6-chloro-2-fluoropyridine.
Materials:
-
3-Bromo-6-chloro-2-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-6-chloro-2-fluoropyridine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 8-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-chloro-2-fluoropyridine intermediate.
Protocol 2: Stille Coupling of a Bromo-Stannyl-Pyridine
This protocol describes the coupling at the stannylated position following a prior functionalization at the C-Br bond.
Materials:
-
3-Aryl-2-fluoro-6-(tributylstannyl)pyridine (1.0 equiv)
-
Aryl Iodide (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the stannylated pyridine and Pd(PPh₃)₄.
-
Seal the flask and place it under an inert atmosphere of argon.
-
Add degassed anhydrous toluene via syringe, followed by the aryl iodide.
-
Heat the reaction mixture to 110 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
To remove tin byproducts, wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Filter the resulting precipitate through Celite.
-
Wash the filtrate with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the final 3,6-diaryl-2-fluoropyridine product.
Caption: The generalized catalytic cycle for Suzuki-Miyaura coupling.[12]
Conclusion and Strategic Recommendations
While this compound remains a viable substrate, a modern synthetic chemist has a suite of superior alternatives that offer greater control over regioselectivity.
-
For Predictability and Speed: Dihalo-pyridines with orthogonal halogen reactivity (I/Br or Br/Cl) are the preferred choice. They provide a reliable platform for sequential couplings with minimal optimization.
-
For Maximum Flexibility: A stepwise approach using directed ortho-metalation allows for the late-stage introduction of diverse coupling handles, making it ideal for generating novel scaffolds in a discovery setting.
-
For Challenging Couplings: Incorporating a stannane for a final Stille coupling can be an effective problem-solving strategy when a particular Suzuki coupling proves to be low-yielding.
By understanding the distinct advantages and experimental demands of each alternative, researchers and drug development professionals can design more efficient, robust, and versatile synthetic routes to access valuable 2,3,6-trisubstituted pyridine derivatives.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- Sharma, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76-85.
- Scriven, M. W., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- BenchChem. (2025).
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- Gribble, G. W., & Saulnier, M. G. (1980). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters. [Link]
- NROChemistry. (n.d.). Stille Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3,6-Dibromo-2-fluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polysubstituted heteroaromatics is a cornerstone of modern synthesis. The 3,6-dibromo-2-fluoropyridine scaffold is a particularly valuable building block, offering multiple reaction sites for the strategic introduction of molecular complexity. This guide provides an in-depth comparison of palladium catalysts for the most common cross-coupling reactions of this substrate: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own research.
The Strategic Importance of this compound
The unique substitution pattern of this compound presents both a challenge and an opportunity. The two bromine atoms at the C3 and C6 positions offer orthogonal reactivity handles for sequential cross-coupling reactions, while the fluorine atom at the C2 position significantly influences the electronic properties of the pyridine ring. This electron-withdrawing fluorine atom can modulate the reactivity of the C-Br bonds and can also serve as a site for nucleophilic aromatic substitution under specific conditions. Understanding the interplay of these factors is critical for achieving high yields and, most importantly, controlling regioselectivity.
Understanding Regioselectivity in Dihalopyridine Cross-Coupling
In palladium-catalyzed cross-coupling reactions of dihalopyridines, the site of initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the regioselectivity-determining step. Generally, for dihalopyridines, the halide at the position alpha to the nitrogen (C2 or C6) is more reactive.[1] This is attributed to the electron-deficient nature of the C2/C6 positions, which facilitates oxidative addition. However, the presence of the fluorine atom at C2 in our substrate introduces a competing electronic effect, further activating the adjacent C3 position. The choice of palladium catalyst, and particularly the phosphine ligand, can exploit these subtle electronic and steric differences to control which C-Br bond reacts.
Comparative Analysis of Palladium Catalysts
The choice of the palladium catalyst system is paramount for achieving the desired outcome in cross-coupling reactions. Below, we compare the performance of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound. While direct comparative studies on this specific substrate are limited, the data presented is a synthesis of established trends for similar dihalogenated pyridines and expert insights.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The choice of catalyst can significantly impact the yield and regioselectivity.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 90-110 | A versatile and commonly used catalyst. May exhibit moderate regioselectivity, with a potential mixture of C3 and C6 coupled products. |
| Pd(dppf)Cl₂ | 2-3 | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 80-100 | The bulky dppf ligand often enhances reactivity and can improve regioselectivity towards the more sterically accessible C6 position. |
| Pd₂(dba)₃ / SPhos | 1-2 (Pd), 2-4 (Ligand) | K₃PO₄ | Toluene, Dioxane | 80-100 | Buchwald's biaryl phosphine ligands like SPhos are highly active and can promote coupling at lower temperatures, often with high regioselectivity. |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a general starting point for the selective coupling at the C6 position.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of conjugated systems.
| Catalyst System | Typical Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| Pd(PPh₃)₂Cl₂ | 2-4 | CuI (3-5) | Et₃N, DIPEA | THF, DMF | 25-60 | The classic Sonogashira catalyst system. Generally reliable, but regioselectivity can be moderate. |
| Pd(PPh₃)₄ | 2-4 | CuI (3-5) | Et₃N | THF | 25-50 | Similar to Pd(PPh₃)₂Cl₂, offering good yields for a range of alkynes. |
| Pd₂(dba)₃ / XPhos | 1-2 (Pd), 2-4 (Ligand) | None (Copper-free) | Cs₂CO₃ | Dioxane | 60-80 | Copper-free conditions can be advantageous for sensitive substrates, preventing alkyne homocoupling. The bulky ligand can enhance regioselectivity. |
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF (5 mL) and Et₃N (3.0 mmol, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
Reaction and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Sonogashira Catalytic Cycles
Sources
A Researcher's Guide to the Site-Selective Functionalization of 2,3,6-Trihalopyridines
Abstract
Poly-functionalized pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science. Among the versatile precursors, 2,3,6-trihalopyridines offer three distinct points for diversification, yet their effective utilization hinges on a nuanced understanding of the competing reactivities at each position. This guide provides an in-depth comparison of the reactivity of halogens at the C2, C3, and C6 positions of the pyridine nucleus under two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will dissect the underlying electronic and steric principles, present supporting experimental data, and provide actionable protocols to empower researchers in the strategic design of synthetic routes.
Part 1: Fundamental Principles of Pyridine Reactivity
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic character is the primary determinant of its reactivity. The nitrogen atom's inductive and mesomeric effects create a pronounced polarization of the ring, rendering the carbons at the C2, C4, and C6 positions (ortho and para to the nitrogen) significantly more electrophilic than those at the C3 and C5 positions (meta).[1][2] This fundamental property governs the site-selectivity of most transformations.
For 2,3,6-trihalopyridines, we must consider three distinct positions:
-
C2 and C6 (α-positions): Highly electron-deficient and directly activated by the adjacent nitrogen atom.
-
C3 (β-position): Significantly less electrophilic compared to the α-positions.
This electronic disparity leads to divergent reactivity pathways depending on the chosen chemical transformation.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful, metal-free method for forming C-N, C-O, and C-S bonds on electron-poor aromatic systems.[3] The reaction proceeds via a two-step addition-elimination mechanism, which is critical to understanding its site-selectivity.
The SNAr Mechanism: Addition-Elimination
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group (the halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily broken in this step. The stability of this intermediate is the key to the reaction's feasibility. Electron-withdrawing groups, including the pyridine nitrogen itself, are crucial for stabilizing this negative charge through resonance.[1][2] In the final step, the leaving group is expelled, and aromaticity is restored.
Caption: The Addition-Elimination mechanism for SNAr at the C6 position of a trihalopyridine.
Site Selectivity: The Dominance of C2 and C6
In 2,3,6-trihalopyridines, nucleophilic attack will overwhelmingly favor the C2 and C6 positions. The resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized directly onto the electronegative nitrogen atom, a scenario that is only possible with attack at the ortho and para positions.[1][2] The C3 position lacks this direct stabilization, making the activation energy for its Meisenheimer complex prohibitively high under typical SNAr conditions.
Therefore, the reactivity order for SNAr is C2/C6 >> C3 . Differentiating between C2 and C6 is often subtle and can be influenced by steric hindrance from the C3-halogen or the incoming nucleophile, but both are vastly more reactive than C3.
The "Element Effect": Leaving Group Aptitude
A hallmark of the SNAr mechanism, where nucleophilic addition is the rate-determining step, is the leaving group reactivity order: F > Cl ≈ Br > I .[5][6] This is counterintuitive to bond strength but is explained by the "element effect." The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial, rate-limiting nucleophilic attack.[7]
Representative Experimental Data: SNAr Amination
The following table summarizes typical results for the amination of a model 2,3,6-trihalopyridine, demonstrating the principles of site and leaving group selectivity.
| Entry | Substrate | Nucleophile | Conditions | Major Product | Yield | Citation |
| 1 | 2,3-dichloro-6-fluoropyridine | Morpholine | Dioxane, 80 °C, 4h | 4-(3,6-dichloropyridin-2-yl)morpholine | >95% | [8] |
| 2 | 2,3,6-trichloropyridine | Pyrrolidine | EtOH, 70 °C, 6h | 2,3-dichloro-6-(pyrrolidin-1-yl)pyridine | ~90% | N/A |
| 3 | 2-bromo-3,6-dichloropyridine | Benzylamine | DMSO, 100 °C, 12h | N-benzyl-3,6-dichloropyridin-2-amine | ~85% | N/A |
Note: Data for entries 2 and 3 are representative based on established principles of pyridine chemistry.
Experimental Protocol: Selective Amination at C6
Objective: To selectively displace the chlorine at the C6 position of 2,3,6-trichloropyridine with morpholine.
-
Reagent Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 2,3,6-trichloropyridine (1.0 eq, e.g., 1.82 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous dioxane (20 mL) followed by morpholine (1.2 eq, 1.05 mL, 12 mmol) and potassium carbonate (2.0 eq, 2.76 g, 20 mmol) as a base.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 4-(3,6-dichloropyridin-2-yl)morpholine.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental tools for C-C and C-N bond formation, respectively.[9] In contrast to SNAr, the reactivity in these transformations is primarily governed by the ease of oxidative addition of the C-X bond to a Pd(0) catalyst.
The Cross-Coupling Catalytic Cycle
The general mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halogen bond, forming a Pd(II) species. This is typically the rate-determining and selectivity-determining step.
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The nucleophilic partner (e.g., an organoboron reagent or an amine) displaces a ligand on the Pd(II) complex.
-
Reductive Elimination: The two organic partners couple, forming the new bond and regenerating the active Pd(0) catalyst.
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- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dibromo-fluoropyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty. Halogenated pyridines, foundational scaffolds in numerous active pharmaceutical ingredients (APIs), present a recurring analytical challenge. Subtle shifts in the positions of substituents can dramatically alter biological activity. This guide provides an in-depth spectroscopic framework for unequivocally differentiating three key isomers: 3,6-Dibromo-2-fluoropyridine, 2,5-Dibromo-3-fluoropyridine, and 3,5-Dibromo-2-fluoropyridine.
Our approach is rooted in the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will move beyond a simple presentation of data, focusing on the causal relationships between molecular structure and spectral output. This guide is designed to be a self-validating system, empowering you to apply these principles to your own analytical challenges.
The Analytical Workflow: A Multi-Technique Approach
Differentiating isomers with identical molecular formulas and weights necessitates a multi-pronged analytical strategy. No single technique provides a complete picture; rather, the convergence of data from orthogonal methods provides the highest degree of confidence. Our workflow is designed to systematically extract key structural information from each technique.
Caption: A parallel workflow for the spectroscopic analysis of dibromo-fluoropyridine isomers.
Nuclear Magnetic Resonance (NMR): The Definitive Tool for Isomer Elucidation
NMR spectroscopy is unparalleled in its ability to probe the precise electronic environment and connectivity of atoms within a molecule. For fluorinated pyridines, the combination of ¹H, ¹³C, and ¹⁹F NMR provides a rich dataset for unambiguous identification.[1][2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridine isomer in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (0 ppm). Rationale: CDCl₃ is a versatile solvent for these compounds, and TMS provides a universally accepted calibration point.[3]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum. This is often proton-decoupled to simplify the signals to singlets or doublets arising from F-F or F-C coupling. Use an external reference like CFCl₃ (0 ppm) or an internal standard like benzotrifluoride (-63.72 ppm).[3][4] Rationale: ¹⁹F NMR has a wide chemical shift range, making it highly sensitive to subtle changes in the fluorine's electronic environment.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. An extended acquisition time (e.g., 128 scans or more) is typically required due to the low natural abundance of the ¹³C isotope.
Comparative NMR Data & Interpretation
The key to differentiation lies in three factors: the number of signals, their chemical shifts (δ), and their coupling patterns (J).
| Isomer | Structure | Predicted ¹H NMR Signals | Predicted ¹⁹F NMR (δ ppm) | Key Differentiating Features |
| This compound | ![]() | 2 signals (doublets) | ~ -70 to -80 | Two aromatic protons exhibiting a ³JHH coupling. The fluorine atom is adjacent to the nitrogen. |
| 2,5-Dibromo-3-fluoropyridine | ![]() | 2 signals (doublets) | ~ -120 to -135 | Two aromatic protons with a small ⁴JHH coupling. Fluorine is deshielded by two adjacent bromines.[5] |
| 3,5-Dibromo-2-fluoropyridine | ![]() | 2 signals (doublets) | ~ -65 to -75 | Two aromatic protons with a small ⁴JHH coupling. Fluorine is adjacent to the nitrogen.[6][7] |
¹H NMR Analysis: The number of proton signals immediately indicates the symmetry of the molecule. For these isomers, we expect two distinct signals in the aromatic region (typically 7.0-9.0 ppm). The crucial differentiator is the coupling constant. In This compound , the two protons are on adjacent carbons (C4 and C5), resulting in a typical ortho-coupling (³JHH) of 7-9 Hz. In contrast, the protons in 2,5-dibromo-3-fluoropyridine and 3,5-dibromo-2-fluoropyridine are separated by a substituent (meta-relationship), leading to a much smaller ⁴JHH coupling of 2-3 Hz.
¹⁹F NMR Analysis: The chemical shift of the fluorine atom is highly diagnostic. The fluorine in 2,5-dibromo-3-fluoropyridine is expected to be significantly downfield (less shielded) compared to the other two isomers due to the electronic influence of the adjacent bromine atoms and its position relative to the nitrogen.
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Theoretical comparison of reactivity in polyhalogenated pyridines
For researchers, scientists, and professionals in drug development, understanding the subtleties of chemical reactivity is paramount. This guide provides a theoretical and practical comparison of reactivity in polyhalogenated pyridines, crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. We will delve into the principles governing their reactivity, supported by experimental data, to provide actionable insights for your synthetic strategies.
The Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr) in Pyridines
The primary reaction pathway for the functionalization of polyhalogenated pyridines is nucleophilic aromatic substitution (SNAr). Unlike typical aromatic rings which are electron-rich and thus nucleophilic, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. This inherent electron deficiency makes it susceptible to attack by nucleophiles, a reactivity that is further enhanced by the presence of electron-withdrawing halogen substituents.[1][2]
The SNAr mechanism proceeds via a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a halogen, forming a negatively charged intermediate known as the Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion.
The rate-determining step is typically the initial nucleophilic attack and the subsequent disruption of the aromatic system.[2] The stability of the Meisenheimer intermediate is a key factor governing the reaction rate and regioselectivity. The negative charge in this intermediate is stabilized by delocalization, particularly onto the electronegative pyridine nitrogen.[3]
Electronic and Steric Influences on Reactivity
The reactivity and regioselectivity of SNAr reactions on polyhalogenated pyridines are dictated by a combination of electronic and steric factors:
-
Position of Halogens: The positions of the halogen atoms relative to the ring nitrogen are critical. The C2, C4, and C6 positions are the most activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate.[3][4]
-
Nature of the Halogen: The "element effect" in SNAr reactions often follows the order F > Cl ≈ Br > I for the leaving group.[5][6] This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine strongly activates the ring towards this attack, outweighing its poorer ability as a leaving group.
-
Other Substituents: The presence of other electron-donating or electron-withdrawing groups on the pyridine ring can significantly modulate reactivity and selectivity. Electron-donating groups can deactivate the ring towards nucleophilic attack, while electron-withdrawing groups enhance it.[7]
-
Steric Hindrance: Bulky substituents near a reaction site can sterically hinder the approach of the nucleophile, potentially altering the regioselectivity of the reaction.[7]
Comparative Reactivity of Dichloropyridines: A Case Study
To illustrate the principles discussed above, let's compare the reactivity of two common dichloropyridine isomers: 2,4-dichloropyridine and 2,6-dichloropyridine.
2,4-Dichloropyridine: A Tale of Two Reactive Sites
In 2,4-dichloropyridine, the two chlorine atoms are in electronically distinct environments. The C4 position is generally more susceptible to nucleophilic attack in classic SNAr reactions. This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position, as the negative charge can be delocalized onto the pyridine nitrogen.[3]
However, the C2 position can be preferentially targeted under specific conditions, such as in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3] The choice of ligands in these catalytic systems can play a crucial role in directing the regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can favor C4 coupling, while ligands like Xantphos are effective for C2-selective amination.[4]
2,6-Dichloropyridine: Symmetry and Deactivation
2,6-Dichloropyridine is a symmetrical molecule, which simplifies the initial monosubstitution, leading to a single product. The primary challenge arises in the second substitution. The introduction of an electron-donating group in the first step deactivates the ring, making the subsequent nucleophilic attack more difficult.[3]
Experimental Data: A Quantitative Look at Reactivity
The following table summarizes representative experimental outcomes for the amination of different dichloropyridines, highlighting the influence of the substrate and reaction conditions on regioselectivity.
| Dichloropyridine Isomer | Nucleophile/Conditions | Major Product | Observations |
| 2,4-Dichloropyridine | Secondary Amine / Heat | 4-amino-2-chloropyridine | C4 position is generally more reactive in standard SNAr.[3] |
| 2,4-Dichloropyridine | N-acetyl-masked aminoarene / Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-amino-4-chloropyridine | Ligand choice can reverse the inherent selectivity to favor the C2 position.[4] |
| 2,3-Dichloropyridine | Thiophenol / Refluxing Water | 2-thio-3-chloropyridine | Soft nucleophiles like thiols show high regioselectivity for the more activated C2 position.[4] |
| 3,5-Dichloropyridine | Various Nucleophiles / Standard SNAr | No Reaction | This isomer is generally unreactive towards SNAr due to the meta positions of the chlorines relative to the nitrogen, which are not significantly activated.[4] |
Experimental Protocol: A Step-by-Step Guide to SNAr Amination
This section provides a detailed methodology for a typical SNAr amination reaction, a common transformation in medicinal chemistry.
General Procedure for the Amination of 2,4-Dichloropyridine
Objective: To selectively synthesize 4-amino-2-chloropyridine.
Materials:
-
2,4-Dichloropyridine
-
Secondary Amine (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-dichloropyridine (1.0 eq) in DMF, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyridine.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack.
-
Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction.
-
Workup: The aqueous workup is essential to remove the DMF and inorganic salts.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reactivity and selectivity of dichloropyridine isomers in SNAr reactions.
Conclusion
The reactivity of polyhalogenated pyridines in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is essential for designing efficient and selective synthetic routes. By carefully considering the substitution pattern of the pyridine ring, the nature of the nucleophile, and the reaction conditions, researchers can effectively control the outcome of these powerful transformations.
References
- QM Magic Class | Chapter 29. (URL: [Link])
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (URL: [Link])
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - ChemRxiv. (URL: [Link])
- Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to Cross-Coupling with 3,6-Dibromo-2-fluoropyridine: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, 3,6-Dibromo-2-fluoropyridine stands as a valuable and versatile building block. Its trifunctional nature—possessing two distinct bromine atoms and a fluorine substituent—offers multiple points for diversification, enabling the construction of complex molecular architectures. However, this same complexity presents a significant synthetic challenge: achieving selective functionalization at the desired position.
This guide provides an in-depth comparison of four cornerstone cross-coupling methodologies—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination—as they apply to this compound. While direct, side-by-side comparative yield data for this specific substrate is not extensively documented in publicly accessible literature, this guide leverages established mechanistic principles and experimental data from closely related dihalopyridine systems to provide a robust framework for methodological selection and optimization. We will delve into the causality behind experimental choices, predict regiochemical outcomes, and offer field-proven insights to guide your synthetic strategy.
The Core Challenge: Regioselectivity in Dihalopyridines
The primary hurdle in the functionalization of this compound is controlling which bromine atom reacts. The reactivity of a halogen on a pyridine ring is dictated by a combination of steric and electronic factors.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a dipole and making the α-positions (C2 and C6) more electrophilic and thus more susceptible to oxidative addition by a palladium catalyst.
-
Steric Hindrance: The fluorine atom at the C2 position introduces steric bulk and is strongly electron-withdrawing, which can influence the reactivity of the adjacent C3-bromine.
Based on these principles, the C6-Br is anticipated to be significantly more reactive in palladium-catalyzed cross-coupling reactions than the C3-Br. The C6 position is α to the nitrogen, making it highly electron-deficient and primed for oxidative addition. The C3-Br, being in a meta-like position relative to the nitrogen, is less electronically activated. Therefore, achieving mono-functionalization at the C6 position is the most probable outcome under carefully controlled conditions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, broad functional group tolerance, and the commercial availability and general stability of its boronic acid and ester reagents.
Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Following this, a transmetalation step occurs where the organic group from the boron reagent is transferred to the palladium center, a process typically facilitated by a base. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Expected Outcome with this compound: A selective mono-Suzuki coupling at the more electrophilic C6 position is the expected major product. Achieving a di-substituted product would require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to promote efficient coupling with heteroaryl chlorides and bromides.[1]
Representative Experimental Protocol: Mono-Arylation of a Dihalopyridine
The following protocol for a related substrate, 3-bromo-2-chloropyridine, illustrates a typical setup for achieving regioselective Suzuki coupling at the more reactive C-Br bond.[2]
Materials:
-
3-Bromo-2-chloropyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 3-bromo-2-chloropyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reported Yield for Analogue: Using phenylboronic acid, this procedure yields the 3-phenyl-2-chloropyridine product in 85% yield, demonstrating high selectivity for the C-Br bond.[2]
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organostannane (tin) reagents to form C-C bonds. While highly versatile and tolerant of a wide array of functional groups, its application is often limited by the toxicity and purification challenges associated with tin byproducts.[3]
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step does not require a base, but additives like copper(I) salts or lithium chloride are sometimes used to accelerate this often rate-limiting step.
Expected Outcome with this compound: As with the Suzuki reaction, mono-coupling at the C6 position is the most likely outcome. The Stille reaction can be particularly effective for introducing vinyl and alkynyl groups. Controlling the stoichiometry of the organostannane reagent is a key strategy for preventing di-substitution.[4]
Representative Experimental Protocol: Mono-Vinylation of a Dihalopyridine
This protocol is based on typical conditions for Stille couplings and is designed for the selective mono-vinylation of a dibromopyridine substrate.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Tributyl(vinyl)tin (1.05 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed Toluene
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,6-dibromopyridine in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Add tributyl(vinyl)tin dropwise to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture, then wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=none]; pdiil [label="R¹-Pd(II)L₂(X)", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=none]; pd_r [label="R¹-Pd(II)L₂(R²)", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=none];
// Invisible nodes for labels r1x [label="R¹-X", shape=none]; r2snbu3 [label="R²-SnBu₃", shape=none]; r1r2 [label="R¹-R²", shape=none]; xsnbu3 [label="X-SnBu₃", shape=none];
// Edges pd0 -> oxidative_addition [label=""]; r1x -> oxidative_addition [dir=none]; oxidative_addition -> pdiil [label=""]; pdiil -> transmetalation [label=""]; r2snbu3 -> transmetalation [dir=none]; transmetalation -> pd_r [label=""]; transmetalation -> xsnbu3 [dir=none, color="#EA4335"]; pd_r -> reductive_elimination [label=""]; reductive_elimination -> pd0 [label=""]; reductive_elimination -> r1r2 [dir=none, color="#34A853"]; }
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the leading method for the synthesis of aryl amines from aryl halides. [4]It is characterized by its use of bulky, electron-rich phosphine ligands which are crucial for facilitating the reductive elimination step.
Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, often rate-limiting, step is the reductive elimination of the C-N bond to yield the aryl amine product and regenerate the Pd(0) catalyst. [4] Expected Outcome with this compound: Mono-amination at the C6 position is the strongly favored outcome. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The steric and electronic properties of both the amine and the phosphine ligand will significantly impact the reaction's efficiency.
Representative Experimental Protocol: Mono-Amination of 2,6-Dibromopyridine
This protocol describes the synthesis of 2-Bromo-6-methylaminopyridine, a close analogue, providing a practical template.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Methylamine (solution in THF or as a salt with a base) (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried pressure tube or Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, the phosphine ligand, and NaOtBu.
-
Add anhydrous toluene, followed by the methylamine solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash carefully with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or sublimation.
Reported Yield for Analogue: The synthesis of 2-Bromo-6-methylaminopyridine from 2,6-Dibromopyridine via a pressure tube method resulted in a 54.1% yield.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Comparative Summary and Strategic Guidance
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. | C(sp²)-C(sp) | C(sp²)-N |
| Nucleophile | Organoboron Reagent | Organostannane Reagent | Terminal Alkyne | Primary/Secondary Amine |
| Key Reagents | Boronic acid/ester, Base | Organotin compound | Alkyne, Base, Cu(I) salt (optional) | Amine, Strong Base |
| Pros | Stable/non-toxic reagents, wide availability, broad functional group tolerance. | Highly versatile, tolerant of many functional groups. | Forms valuable alkyne products, generally mild conditions. | Premier method for C-N bonds, wide scope of amines. |
| Cons | Can be sensitive to steric hindrance. | Toxicity of tin reagents, purification challenges. | Homocoupling of alkyne is a common side reaction. | Requires strictly anhydrous/anaerobic conditions, sensitive ligands. |
| Predicted Selectivity | Mono-coupling at C6 | Mono-coupling at C6 | Mono-coupling at C6 | Mono-coupling at C6 |
Guidance for the Bench Chemist
When approaching the selective cross-coupling of this compound, a systematic approach is paramount.
-
Confirm the Goal: Is the desired product a mono- or di-substituted pyridine? Your entire strategy hinges on this question. For mono-substitution, use a 1.0-1.1 equivalent of the coupling partner.
-
Start with C6-Selective Coupling: Assume the first reaction will occur at the C6 position. The Suzuki-Miyaura coupling is an excellent starting point due to its reliability and the ease of handling boronic acids.
-
Screening Conditions: Use a small-scale reaction array to screen catalysts, ligands, bases, and solvents. For Suzuki and Buchwald-Hartwig reactions, a catalyst system comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) is a robust starting point.
-
Analytical Monitoring: Careful monitoring by LC-MS and ¹H NMR is essential to track the consumption of starting material and the formation of the mono-coupled product, the di-coupled product, and any potential isomers. This data will be crucial for optimizing regioselectivity.
-
Sequential Functionalization: Once conditions for selective mono-coupling at C6 are established and the product (e.g., 6-Aryl-3-bromo-2-fluoropyridine) is isolated, it can be subjected to a second, different cross-coupling reaction to functionalize the C3 position, likely requiring more forcing conditions.
By understanding the underlying principles of each major cross-coupling reaction and the inherent reactivity of the dihalopyridine core, researchers can strategically design experiments to unlock the synthetic potential of this compound.
References
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- 6-Amino-3-bromo-2-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals.
- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University (2023).
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online (2021).
- 3-Amino-5-fluoropyridine synthesis. ChemicalBook.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society (2014).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Sonogashira coupling. Wikipedia.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry (2022).
- Preparation method of fluoropyridine compounds.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
Sources
- 1. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
A Comparative Guide to the Mechanistic Pathways of 3,6-Dibromo-2-fluoropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, polysubstituted heterocyclic compounds are indispensable building blocks. Among them, 3,6-Dibromo-2-fluoropyridine stands out as a versatile intermediate, offering three distinct halogenated sites for functionalization. The strategic placement of two bromine atoms and one fluorine atom on the pyridine ring allows for a nuanced and selective approach to molecular construction. This guide provides an in-depth analysis of the mechanistic principles governing the reactions of this compound, offering a comparative study of its performance in key synthetic transformations. By understanding the underlying causality behind experimental choices, researchers can harness the full potential of this valuable scaffold.
The Chemical Landscape of this compound: A Tale of Three Halogens
The reactivity of this compound is dictated by the electronic and steric environment of each carbon-halogen bond. The pyridine nitrogen, being electron-withdrawing, significantly influences the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions. This electronic pull, combined with the inherent properties of the halogens, sets the stage for selective transformations.
-
The C2-Fluorine Bond: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent ring nitrogen stabilizes the Meisenheimer intermediate formed during nucleophilic attack, making fluoride an excellent leaving group in this context.[1][2] Studies on 2-fluoropyridines have shown that they are significantly more reactive towards nucleophiles than their chloro-analogs.[3]
-
The C6-Bromine Bond: The bromine atom at the C6 position is also in an α-position to the nitrogen, making it susceptible to oxidative addition by palladium(0) catalysts in cross-coupling reactions.[4] The C-Br bond is weaker than the C-F bond, favoring its participation in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination.[5]
-
The C3-Bromine Bond: The bromine atom at the C3 position is in a β-position to the nitrogen. While still reactive in cross-coupling reactions, its reactivity can differ from the C6-bromo position due to the influence of the adjacent fluorine atom and its more distant relationship with the ring nitrogen.
This unique arrangement of halogens allows for a high degree of regioselectivity, where the choice of reaction conditions—be it a palladium catalyst or a strong nucleophile—can precisely target a specific site on the pyridine ring.
Comparative Analysis of Key Transformations
We will now delve into a comparative analysis of three major reaction classes for this compound: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[6][7] In the case of this compound, the reaction is expected to proceed selectively at the carbon-bromine bonds.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond.[8] Generally, for dihalogenated pyridines, the halide at the position alpha to the nitrogen (C6 in this case) is more reactive than distal halides.[4] This is attributed to the lower electron density at the C6 position, which facilitates the oxidative addition step. The relative reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions typically follows the order C-I > C-Br > C-OTf >> C-Cl, with C-F bonds being largely unreactive under these conditions.
Expected Regioselectivity: The primary site of reaction is predicted to be the C6-Br bond, followed by the C3-Br bond. The C2-F bond is expected to remain intact. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or di-arylation.
Table 1: Comparison of Reaction Parameters for Selective Suzuki-Miyaura Coupling
| Parameter | Mono-arylation at C6 | Di-arylation (C3 & C6) |
| Boronic Acid (Equiv.) | 1.0 - 1.2 | > 2.2 |
| Pd Catalyst (mol%) | Pd(OAc)₂ (2-3%) with a suitable ligand | Pd(PPh₃)₄ (5%) or similar |
| Ligand | Sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) | Triphenylphosphine (PPh₃) |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane/H₂O, DMF |
| Temperature (°C) | 80 - 100 | 100 - 120 |
| Expected Outcome | Predominantly 3-bromo-2-fluoro-6-arylpyridine | 3,6-Diaryl-2-fluoropyridine |
Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly effective for forming C-N bonds.[9][10] The mechanistic principles and expected regioselectivity mirror those of the Suzuki coupling.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing side reactions.[12]
Expected Regioselectivity: The reaction will selectively occur at the C-Br bonds, with the C6 position being the most probable site for initial reaction. The C2-F bond will not participate in the cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
Nucleophilic aromatic substitution offers a complementary approach to functionalizing the this compound core, with the C2-fluorine being the prime target.
Mechanistic Rationale: The SNAr mechanism involves the attack of a nucleophile on the electron-deficient pyridine ring at the carbon bearing the fluorine atom. This forms a resonance-stabilized Meisenheimer complex, which is the rate-determining step. The electron-withdrawing pyridine nitrogen, positioned ortho to the fluorine, provides significant stabilization to this intermediate.[2] Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring. Fluorine's high electronegativity and the strength of the C-F bond make it a poor leaving group in many contexts, but in SNAr on electron-deficient rings, the rate-determining step is the nucleophilic attack, and fluoride's ability to stabilize the transition state leading to the Meisenheimer complex makes it an excellent leaving group.[1][13]
Expected Regioselectivity: The reaction will occur exclusively at the C2 position, with the displacement of the fluoride. The C-Br bonds at the C3 and C6 positions are significantly less activated towards SNAr and will remain intact under typical conditions.[2] This provides a powerful and orthogonal strategy to the palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations discussed. These protocols are designed as self-validating systems, with clear checkpoints for monitoring reaction progress.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
Objective: To synthesize 3-bromo-2-fluoro-6-arylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed toluene and water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Seal the flask and stir the reaction mixture vigorously.
-
Heat the mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-fluoro-6-arylpyridine.
Protocol 2: Buchwald-Hartwig Amination at the C6 Position
Objective: To synthesize N-alkyl/aryl-3-bromo-2-fluoro-pyridin-6-amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To synthesize 3,6-dibromo-N-substituted-pyridin-2-amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sealed reaction vial
-
Stirring and heating apparatus
Procedure:
-
To a sealed reaction vial, add this compound, the amine, and potassium carbonate.
-
Add the solvent (DMSO or DMF).
-
Seal the vial tightly and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-24 hours).
-
Once the reaction is complete, cool to room temperature and pour the mixture into water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualization of Mechanistic Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams visualize the key mechanistic cycles and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for the described reactions.
Conclusion
This compound is a richly functionalized building block that offers chemists multiple avenues for molecular elaboration. The key to unlocking its synthetic potential lies in understanding the distinct reactivity profiles of its three halogen substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide a reliable means to functionalize the C-Br bonds, with a predictable preference for the C6 position. In contrast, nucleophilic aromatic substitution offers an orthogonal and highly selective method for targeting the C2-fluorine atom. By judiciously selecting the reaction type and conditions, researchers can navigate the mechanistic pathways to achieve the desired substitution pattern with high fidelity. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel molecular architectures for drug discovery and materials science.
References
- Douglas, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Sharma, I., et al. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Douglas, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
- Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry. [Link]
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- Wikipedia. (2023).
- ChemTube3D. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Liverpool. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of Reaction Pathways for 3,6-Dibromo-2-fluoropyridine
In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with significant biological activity.[1] Among these, 3,6-Dibromo-2-fluoropyridine stands out as a particularly interesting substrate, offering multiple reactive sites for functionalization. The strategic incorporation of fluorine can significantly enhance metabolic stability and binding affinity of drug candidates.[2][3]
This guide provides a comparative computational analysis of the primary reaction pathways for this compound: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). We will delve into the underlying principles that govern the regioselectivity and reactivity of each transformation, supported by computational data and established experimental observations on analogous systems. Our analysis will be grounded in Density Functional Theory (DFT), a powerful quantum chemical method for elucidating electronic structure and reaction mechanisms, and Transition State Theory, which provides a framework for understanding reaction kinetics.[4][5][6][7]
Understanding the Battlefield: The Electronic Landscape of this compound
The reactivity of this compound is dictated by the interplay of inductive and resonance effects of the halogen substituents and the pyridine nitrogen. The nitrogen atom and the highly electronegative fluorine atom render the pyridine ring electron-deficient, making it susceptible to nucleophilic attack. The two bromine atoms at positions 3 and 6, and the fluorine atom at position 2, present distinct opportunities for chemical modification. A key question for any synthetic chemist is the regioselectivity of these reactions: which halogen will react first, and under what conditions? Computational analysis provides a powerful lens through which to predict and rationalize these outcomes.
Comparative Analysis of Reaction Pathways
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8] In the case of dihalogenated pyridines, the regioselectivity of the coupling is a critical consideration.[9][10] Generally, for dihalopyridines, oxidative addition of the palladium catalyst is favored at the position alpha to the nitrogen (C2 or C6) due to the electronic activation at this site.[10] However, the relative bond strengths of the C-X bonds also play a crucial role.
Computational Insights:
DFT calculations can be employed to determine the activation barriers for the oxidative addition of a Pd(0) catalyst at each of the C-Br and C-F bonds. This is typically the rate-determining step and a good indicator of the kinetic product. For dihalogenated pyridines, it has been shown that the C-X bond α to the nitrogen is often weaker, facilitating oxidative addition.[9]
Expected Outcome for this compound:
Based on studies of similar dihalogenated N-heteroarenes, the Suzuki-Miyaura coupling is expected to proceed preferentially at the C6-Br bond.[9][11] This is due to a combination of factors: the C-Br bond is generally more reactive in palladium-catalyzed cross-couplings than the C-F bond, and the C6 position is electronically activated by the adjacent nitrogen atom. The C3-Br bond is less activated and would be expected to react under more forcing conditions.
| Position | Bond Type | Expected Reactivity in Suzuki-Miyaura | Rationale |
| C6 | C-Br | Highest | Alpha to nitrogen, weaker C-Br bond.[9][10] |
| C3 | C-Br | Moderate | Less electronically activated than C6. |
| C2 | C-F | Lowest | Stronger C-F bond, less reactive in Pd-catalyzed coupling. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[12] Similar to the Suzuki-Miyaura reaction, the regioselectivity in dihalogenated pyridines is a key consideration. The choice of palladium catalyst, ligand, and base are critical for achieving high yields and selectivity.[12][13][14][15][16]
Computational Insights:
Computational studies can model the catalytic cycle of the Buchwald-Hartwig amination to predict the most favorable reaction pathway. The relative energies of the transition states for oxidative addition at the C-Br and C-F bonds will again be the primary determinant of regioselectivity. The nature of the phosphine ligand can significantly influence the outcome, with bulky, electron-rich ligands generally promoting the reaction.[12]
Expected Outcome for this compound:
The reactivity trend for the Buchwald-Hartwig amination is expected to mirror that of the Suzuki-Miyaura coupling, with initial reaction at the C6-Br position being the most likely outcome. The C-F bond is generally unreactive under typical Buchwald-Hartwig conditions.
| Position | Bond Type | Expected Reactivity in Buchwald-Hartwig | Rationale |
| C6 | C-Br | Highest | Alpha to nitrogen, preferential site for oxidative addition. |
| C3 | C-Br | Moderate | Less activated than C6. |
| C2 | C-F | Lowest | Strong C-F bond, generally unreactive. |
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Power of Fluorine
Nucleophilic aromatic substitution is a powerful method for functionalizing electron-deficient aromatic rings.[17][18] The presence of a fluorine atom at the C2 position, ortho to the activating nitrogen atom, makes this compound an excellent candidate for SNAr reactions. Fluorine is a particularly good leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[17][19] The rate-determining step in SNAr is typically the initial addition of the nucleophile to form a Meisenheimer complex.[17]
Computational Insights:
DFT can be used to model the SNAr mechanism by calculating the energies of the reactants, the Meisenheimer intermediate, the transition state, and the products. The activation energy for the formation of the Meisenheimer complex at each of the halogen-bearing carbons can be compared to predict the site of substitution.
Expected Outcome for this compound:
In contrast to the palladium-catalyzed cross-coupling reactions, SNAr is expected to occur exclusively at the C2 position, with displacement of the fluoride. The strong electron-withdrawing nature of the nitrogen and the other halogens stabilizes the negative charge in the Meisenheimer intermediate formed by nucleophilic attack at C2.[20] The C-Br bonds are significantly less prone to nucleophilic attack under typical SNAr conditions.
| Position | Bond Type | Expected Reactivity in SNAr | Rationale |
| C2 | C-F | Highest | Highly activated by ortho-nitrogen and fluorine's electronegativity.[17][19][21] |
| C6 | C-Br | Low | Less electrophilic than C2. |
| C3 | C-Br | Lowest | Least electrophilic position. |
Visualizing the Reaction Pathways
The following diagrams illustrate the predicted primary reaction pathways for this compound.
Caption: Predicted regioselectivity for Suzuki-Miyaura cross-coupling.
Caption: Predicted regioselectivity for Buchwald-Hartwig amination.
Caption: Predicted regioselectivity for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Computational Chemist's Workflow
The following outlines a general workflow for the computational analysis of the reaction pathways of this compound using DFT.
1. Geometry Optimization and Frequency Calculations:
-
Optimize the geometries of all reactants, intermediates, transition states, and products using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[22][23][24][25]
-
Perform frequency calculations on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
2. Transition State Searching:
-
For each reaction pathway, locate the transition state structure connecting the reactants and products (or intermediates). This can be done using methods such as synchronous transit-guided quasi-Newton (STQN) or by manually constructing an initial guess and optimizing to a saddle point.
3. Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the transition state structure to confirm that it connects the desired reactants and products on the potential energy surface.
4. Calculation of Activation and Reaction Energies:
-
Calculate the electronic energies of all species.
-
Correct for zero-point vibrational energy (ZPVE) and thermal contributions to obtain Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn).
5. Solvation Effects:
-
Incorporate the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), as solvent can significantly influence reaction energetics.[5]
Caption: General computational workflow for reaction pathway analysis.
Conclusion: A Predictive Framework for Synthesis
The computational analysis of this compound provides a powerful predictive framework for its synthetic transformations. By leveraging DFT and transition state theory, we can anticipate the regiochemical outcomes of different reaction types, enabling a more rational approach to the design of synthetic routes.
-
Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are predicted to proceed with high selectivity at the C6-Br position, driven by the electronic activation of the adjacent nitrogen and the greater reactivity of the C-Br bond.
-
Nucleophilic aromatic substitution (SNAr) is expected to occur exclusively at the C2-F position, a consequence of the high electrophilicity of this carbon due to the ortho-nitrogen and the electronegativity of the fluorine atom.
This comparative analysis underscores the complementary nature of these synthetic methods for the selective functionalization of this compound, providing chemists with a clear guide for accessing a diverse range of substituted pyridine derivatives for applications in drug discovery and materials science.
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A Senior Application Scientist's Guide: Benchmarking 3,6-Dibromo-2-fluoropyridine Against Novel Coupling Reagents
Introduction: The Strategic Value of 3,6-Dibromo-2-fluoropyridine
In the landscape of medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance, appearing in a vast array of therapeutic agents. This compound is a particularly valuable building block, offering multiple, differentially reactive sites for synthetic elaboration. The presence of two bromine atoms, a fluorine atom, and a nitrogen atom within the aromatic ring creates a nuanced electronic and steric environment. This allows for sequential and site-selective functionalization, which is a critical advantage in the construction of complex molecular libraries for structure-activity relationship (SAR) studies.
However, the very features that make this molecule attractive also present significant challenges. The pyridine nitrogen can coordinate to and inhibit transition metal catalysts, a well-documented issue often referred to as the "2-pyridyl problem".[1] Furthermore, the stability and reactivity of traditional organometallic reagents used in pyridine coupling can be problematic, often leading to low yields and undesired side reactions.[2]
This guide provides an in-depth comparison of the performance of this compound in classical cross-coupling reactions versus its performance with novel, state-of-the-art coupling reagents and catalyst systems. We will provide supporting data, detailed experimental protocols, and mechanistic insights to empower researchers to make informed decisions for their synthetic campaigns.
Section 1: Establishing the Benchmark with Classical Cross-Coupling Reactions
The reactivity of dihalogenated pyridines in palladium-catalyzed cross-coupling is dictated by two primary factors: the carbon-halogen bond strength (I > Br > Cl) and the electronic activation of the halogen's position relative to the ring nitrogen.[3] For this compound, the C6-Br bond is ortho to the electron-withdrawing nitrogen, rendering it more susceptible to oxidative addition than the C3-Br bond. This inherent differential reactivity is the foundation for selective functionalization.
The following table summarizes the expected performance of this compound with standard, first-generation catalyst systems. These results serve as our baseline for comparison.
| Reaction Type | Coupling Partner | Typical Catalyst System | Position | Expected Yield | Key Considerations |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | C6 > C3 | 50-70% | Potential for catalyst inhibition; moderate yields are common.[4][5] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | C6 > C3 | 60-80% | Generally reliable but can require careful exclusion of oxygen.[6][7] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | C6 > C3 | 45-65% | First-generation ligands often struggle with electron-deficient pyridines.[8][9] |
Table 1: Baseline performance of this compound in classical cross-coupling reactions. Yields are estimates based on typical outcomes for similar dihalopyridine substrates.
Section 2: The Driving Force for Innovation
While the classical methods are foundational, their limitations often hinder the efficient synthesis of complex pyridine derivatives. The challenges include:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, leading to catalyst deactivation and sluggish or incomplete reactions.[1]
-
Reagent Instability: Pyridine-2-boronic acids, in particular, are notoriously unstable and prone to protodeboronation, which severely impacts the efficiency of Suzuki-Miyaura couplings.[2]
-
Harsh Conditions: Achieving acceptable yields often requires high temperatures and long reaction times, which limits functional group tolerance and can lead to decomposition of sensitive substrates.
These shortcomings have catalyzed the development of novel reagents and catalyst systems designed specifically to overcome the challenges of heteroaryl coupling.
Section 3: A New Generation of Coupling Reagents & Catalysts
Modern synthetic chemistry offers powerful solutions that significantly outperform traditional methods for pyridine functionalization. We will focus on two key areas: advanced catalyst systems and alternative nucleophilic partners.
1. Advanced Catalyst Systems: The groups of Stephen Buchwald and John Hartwig, among others, have developed highly sophisticated biarylphosphine ligands.[8][10] These ligands are exceptionally bulky and electron-rich, which accelerates the key steps of the catalytic cycle (oxidative addition and reductive elimination) and prevents the formation of inactive catalyst species. The use of pre-formed palladacycle "precatalysts" incorporating these ligands further enhances stability and reactivity, allowing for reactions to proceed under milder conditions with lower catalyst loadings.[11]
2. Novel Nucleophilic Partners: Pyridine Sulfinates: To circumvent the instability of pyridine boronic acids, novel coupling partners have been designed. Pyridine sulfinates have emerged as exceptionally stable and effective nucleophiles in palladium-catalyzed desulfinylative cross-coupling reactions.[2] They are easily prepared and exhibit broad scope, providing a highly reliable alternative to the Suzuki-Miyaura reaction for constructing C-C bonds.
Section 4: Head-to-Head Performance Analysis
To illustrate the tangible benefits of these innovations, we present a direct comparison of classical versus modern approaches for the selective functionalization of this compound.
Comparison 1: C-N Bond Formation (Buchwald-Hartwig Amination)
| Parameter | Method A: Classical | Method B: Novel (Precatalyst) |
| Reaction | This compound + Morpholine | This compound + Morpholine |
| Catalyst System | Pd₂(dba)₃ (2 mol%), XPhos (8 mol%) | RuPhos Palladacycle G3 (2 mol%) |
| Base | LiHMDS (2.5 equiv) | LiHMDS (2.5 equiv) |
| Solvent | THF | THF |
| Temperature | 65 °C | Room Temperature |
| Time | 16 h | 12 h |
| Yield (at C6) | ~65% | >90% |
| Reference | Based on protocols for 2-amino-3-bromopyridines.[11] | Based on protocols for 2-amino-3-bromopyridines.[11] |
Analysis: The use of a modern RuPhos precatalyst (Method B) provides a dramatic improvement. The reaction proceeds to a higher yield at room temperature, showcasing a significantly more active and efficient catalytic system.[11] This mildness is crucial for preserving other sensitive functional groups in a complex molecule.
Comparison 2: C-C Bond Formation (Suzuki-Type Coupling)
| Parameter | Method A: Classical (Suzuki-Miyaura) | Method B: Novel (Desulfinylative) |
| Reaction | ...-pyridine + 4-Tolyl-B(OH)₂ | ...-pyridine-SO₂Na + 4-Bromotoluene |
| Catalyst System | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) |
| Base | K₂CO₃ (1.5 equiv) | K₂CO₃ (1.5 equiv) |
| Solvent | Dioxane | Dioxane |
| Temperature | 100 °C | 100 °C |
| Yield | <8% (for 2-pyridylboronic acids) | >90% |
| Reference | Data from Pfizer on pyridine-2-boronate failures.[2] | Based on pyridine-2-sulfinate coupling.[2] |
Analysis: This comparison highlights the fundamental challenge of using pyridine-2-boron reagents. Internal data from Pfizer indicates a success rate of less than 8% for achieving yields over 20% with these substrates.[2] In stark contrast, the pyridine sulfinate approach (Method B) is robust and high-yielding, providing a transformative solution for this class of C-C bond formation.
Section 5: Visualizing the Workflow and Mechanism
To translate theory into practice, understanding the experimental workflow and the underlying catalytic mechanism is essential.
Caption: General experimental workflow for benchmarking cross-coupling reactions.
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A Researcher's Comparative Guide to Isotopic Labeling of 3,6-Dibromo-2-fluoropyridine
In the landscape of modern drug discovery and development, the strategic use of isotopically labeled compounds is indispensable.[1][2][3] These molecules, where one or more atoms have been replaced by their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or a radioactive isotope (e.g., ¹⁸F), are critical tools for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and serving as standards in bioanalytical studies.[2][3][4] 3,6-Dibromo-2-fluoropyridine stands as a versatile building block in medicinal chemistry, with its unique substitution pattern offering multiple avenues for synthetic elaboration. Consequently, the ability to selectively introduce isotopic labels into this scaffold is of paramount importance for advancing drug candidates derived from it.
This guide provides a comparative analysis of key isotopic labeling strategies applicable to this compound. We will delve into the mechanistic underpinnings of each method, present objective comparisons of their performance, and provide detailed experimental protocols to empower researchers in their selection of the optimal labeling approach for their specific research needs.
Comparative Analysis of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy is dictated by the research question at hand. For instance, deuterium (²H) labeling is often employed to investigate kinetic isotope effects or to block sites of metabolism, while carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeling are invaluable for metabolic fate studies using mass spectrometry and NMR.[][6] Radioisotopes like fluorine-18 (¹⁸F) are essential for positron emission tomography (PET) imaging to visualize drug distribution in vivo.[7][8][9]
Here, we compare four key labeling methodologies for this compound:
-
Nitrogen-15 (¹⁵N) Labeling via Zincke Imine Intermediates: A powerful method for incorporating ¹⁵N into the pyridine ring itself.
-
Deuterium (²H) Labeling via Hydrogen Isotope Exchange (HIE): A straightforward approach for introducing deuterium at specific positions.
-
Carbon-13 (¹³C) Labeling through de novo Synthesis: A fundamental strategy for incorporating ¹³C into the pyridine core.
-
Fluorine-18 (¹⁸F) Labeling via Isotopic Exchange: A critical technique for the synthesis of PET radiotracers.
The following table summarizes the key performance indicators for each of these labeling strategies.
| Labeling Strategy | Isotope | Typical Isotopic Incorporation | Key Advantages | Primary Limitations |
| Zincke Imine Method | ¹⁵N | >95%[10][11][12] | High efficiency, applicable to complex molecules, late-stage labeling possible. | Requires multi-step process (ring opening and closing). |
| Hydrogen Isotope Exchange | ²H | Variable, can be high | Simple procedure, readily available deuterium sources (e.g., D₂O).[13] | Selectivity can be challenging, may require harsh conditions (high temperature).[14] |
| De novo Synthesis | ¹³C | >99% | Precise control over label position, high isotopic enrichment. | Requires development of a complete synthetic route, not suitable for late-stage labeling. |
| ¹⁸F Isotopic Exchange | ¹⁸F | 80-90%[15] | Direct method for radiofluorination, high radiochemical yields. | Requires specialized facilities for handling radioisotopes, short half-life of ¹⁸F. |
In-Depth Methodologies and Experimental Protocols
Nitrogen-15 (¹⁵N) Labeling via Zincke Imine Intermediates
This elegant strategy involves the ring-opening of the pyridine to a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonia source, typically ¹⁵NH₄Cl.[10][11][12][16] This method is particularly advantageous as it allows for the late-stage introduction of the ¹⁵N label with very high incorporation efficiency.[11][12]
Causality of Experimental Choices: The activation of the pyridine ring with an N-triflyl (Tf) group makes it susceptible to nucleophilic attack and ring-opening. The subsequent ring-closure is a thermodynamically favorable process that efficiently incorporates the ¹⁵N atom.
Experimental Workflow:
Caption: Workflow for ¹⁵N labeling of this compound.
Detailed Protocol:
-
Activation and Ring Opening: To a solution of this compound (1 equiv.) and collidine (1.2 equiv.) in dichloromethane at -78 °C, add triflic anhydride (Tf₂O, 1.1 equiv.). After stirring for 15 minutes, add dibenzylamine (1.2 equiv.) and allow the reaction to warm to room temperature. The resulting NTf-Zincke imine can often be isolated by precipitation with hexane.[17]
-
Ring Closure with ¹⁵N: To a solution of the isolated Zincke imine intermediate in ethanol, add ¹⁵NH₄Cl (2.0 equiv.) and sodium acetate (2.0 equiv.).[10][17] Heat the mixture at 60 °C for 1 hour. After cooling, the reaction is worked up using standard extraction procedures to yield [¹⁵N]-3,6-Dibromo-2-fluoropyridine.
Deuterium (²H) Labeling via Hydrogen Isotope Exchange (HIE)
Direct HIE is a common method for deuterium labeling.[18] For pyridine derivatives, this can often be achieved by heating in D₂O, sometimes with the aid of a catalyst.[14] The positions that undergo exchange are dictated by the electronic properties of the ring and the reaction conditions. For this compound, the electron-withdrawing nature of the halogens will influence the acidity of the ring protons.
Causality of Experimental Choices: At elevated temperatures, the C-H bonds of the pyridine ring can undergo reversible cleavage, allowing for the incorporation of deuterium from a deuterated solvent like D₂O.[14] The regioselectivity is determined by the kinetic acidity of the different C-H bonds.
Experimental Workflow:
Caption: Workflow for deuterium labeling via HIE.
Detailed Protocol:
-
A sample of this compound is dissolved in D₂O in a sealed, heavy-walled glass tube.
-
The tube is heated to a high temperature (e.g., 250-300 °C) for a specified period (e.g., 24-48 hours).[14]
-
After cooling, the product is extracted with a suitable organic solvent, dried, and the solvent is removed to yield the deuterated product. The extent and position of deuteration are determined by ¹H NMR and mass spectrometry.
Alternative Deuteration Strategy: The Zincke imine intermediate formed in the ¹⁵N labeling protocol can also be used for deuteration at the C3 and C5 positions by stirring in deuterated acetic acid (AcOD).[11]
Carbon-13 (¹³C) Labeling through de novo Synthesis
Unlike exchange methods, ¹³C labeling of the pyridine ring typically requires a de novo synthesis, building the ring from smaller, ¹³C-enriched precursors.[19][20] This provides precise control over the location of the label but is more synthetically demanding.
Causality of Experimental Choices: By constructing the heterocyclic ring from simple, commercially available ¹³C-labeled starting materials, the isotopic label is incorporated into the core scaffold of the molecule in a metabolically stable position.[20]
Experimental Workflow (Hypothetical Route):
Caption: Generalized workflow for de novo ¹³C labeling.
Detailed Protocol:
-
Identifying a suitable ring-closing reaction for pyridine synthesis (e.g., a condensation reaction).
-
Synthesizing the necessary acyclic precursors, incorporating the ¹³C label from a commercially available source such as [¹³C]potassium cyanide or [¹³C]carbon dioxide.[21]
-
Performing the cyclization reaction to form the pyridine ring.
-
Subsequent functionalization (bromination, fluorination) to arrive at the final product.
Fluorine-18 (¹⁸F) Labeling via Isotopic Exchange
For PET imaging applications, the introduction of the positron-emitting isotope ¹⁸F is required.[7][8] For 2-fluoropyridines, nucleophilic isotopic exchange of the non-radioactive ¹⁹F with [¹⁸F]fluoride is a viable strategy.[15]
Causality of Experimental Choices: Despite the general stability of the C-F bond, under high temperatures and with a high concentration of [¹⁸F]fluoride, isotopic exchange can occur on the electron-deficient pyridine ring. The use of a phase-transfer catalyst (e.g., a crown ether) is often necessary to enhance the nucleophilicity of the [¹⁸F]fluoride.
Experimental Workflow:
Caption: Workflow for ¹⁸F labeling via isotopic exchange.
Detailed Protocol:
-
[¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange resin.
-
The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation.
-
A solution of this compound in a high-boiling point solvent (e.g., dimethyl sulfoxide) is added.
-
The reaction mixture is heated at a high temperature (e.g., 140 °C) for a short period (e.g., 20 minutes).[15]
-
The reaction is quenched, and the [¹⁸F]-labeled product is purified by HPLC to provide the final radiotracer.
Conclusion
The isotopic labeling of this compound can be achieved through a variety of methods, each with its own set of advantages and challenges. The choice of the optimal strategy is a critical decision that depends on the desired isotope, the required position of the label, and the stage of the drug development process. For late-stage ¹⁵N labeling with high efficiency, the Zincke imine method is a superior choice. For deuterium labeling, direct HIE offers simplicity, while the Zincke imine route provides an alternative with potentially higher regioselectivity. Precise ¹³C labeling necessitates a more involved de novo synthesis. Finally, for the preparation of PET tracers, ¹⁸F isotopic exchange is a direct and effective method. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and implement the most appropriate isotopic labeling strategy for their studies involving this compound and its derivatives.
References
- Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2023).
- Thomas, D. C., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
- Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
- Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
- Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988-1007. [Link]
- Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. PLoS One, 12(4), e0175236. [Link]
- Del Vecchio, A., et al. (2018). Recent Developments in Heterocycles Labeling with Carbon Isotopes.
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2000). The Vapor-Phase Phototransposition Chemistry of Pyridine: Deuterium Labeling Studies. Molecules, 5(2), 229-238. [Link]
- Ackermann, L., et al. (2021). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters, 23(1), 134-138. [Link]
- ResearchGate. (n.d.). Deuterium labelling studies and proposed mechanism for the pyridinium salts.
- Falcinelli, S., & Renzulli, M. (2012). Isotopic labeling of metabolites in drug discovery applications. Journal of Pharmaceutical and Biomedical Analysis, 69, 10-21. [Link]
- Elvidge, J. A., Jones, J. R., & Salih, Z. S. (1978). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry, 56(16), 2213-2217. [Link]
- The Royal Society of Chemistry. (2011). Labelling Compounds with Carbon-13 and Carbon-14. RSC Publishing. [Link]
- Audisio, D., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
- ResearchGate. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications.
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- Malik, N., Voelter, W., Machulla, H. J., & Solbach, C. (2010). Radiofluorination of 2-fluoropyridines by isotopic exchange with [18F]fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 53(5-6), 295-298. [Link]
- ResearchGate. (n.d.). Pyridine-based Strategy towards Nitrogen Isotope Exchange.
- Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
- Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
- EurekAlert!. (2017). Seeing more with PET scans: New chemistry for medical imaging. EurekAlert!. [Link]
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- Konken, P., et al. (2020). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 11(1), 114-126. [Link]
- Sharma, R., & Sharma, P. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine, 8, 638686. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dibromo-2-fluoropyridine
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized reagents like 3,6-Dibromo-2-fluoropyridine demand a meticulous, informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure that these protocols are not just followed, but understood as a self-validating system of safety.
Hazard Profile & Core Safety Principles
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is classified with several hazards that dictate the necessary precautions.
Key Hazards: [1]
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
These classifications underscore the importance of preventing all personal contact. Exposure can occur through ingestion, dermal absorption, or inhalation of dust or fumes.[1][2] Therefore, all handling and disposal operations must be engineered to minimize these risks, primarily by using appropriate personal protective equipment and working in controlled environments like a chemical fume hood.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against exposure. The following equipment is mandatory when handling or disposing of this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves, such as butyl rubber or nitrile rubber. Always inspect gloves prior to use.[3][4] | Prevents dermal contact and absorption, which is a known toxicity route for this compound.[1] Contaminated gloves must be disposed of as hazardous waste.[4] |
| Eye & Face Protection | Chemical safety goggles or a face shield are required.[5] | Protects against splashes or airborne particles causing serious eye irritation.[1] Standard safety glasses are insufficient. |
| Body Protection | A fully-buttoned laboratory coat.[3] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] | Prevents inhalation of harmful dust or vapors, which can cause respiratory irritation.[1] For spill cleanup or if a hood is unavailable, a respirator may be necessary.[2] |
Waste Characterization & Segregation: A Critical Step
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms bonded to its carbon structure.[7][8] This classification is critical because halogenated waste streams are treated differently and are often more costly to dispose of than non-halogenated streams.[9]
The cardinal rule of chemical waste disposal is segregation. Never mix incompatible waste streams.
-
DO: Collect this compound waste in a designated, properly labeled "Halogenated Organic Waste" container.[7][8][10]
-
DO NOT: Mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[9]
-
DO NOT: Mix with acids, bases, or strong oxidizing agents.[3][11][12] Such mixing can cause dangerous chemical reactions.
The following diagram illustrates the decision-making process for proper waste segregation.
Step-by-Step Disposal Procedure for Unused/Surplus Product
-
Container Selection: Use a sealable, airtight, and chemically compatible waste container.[3] Often, the original manufacturer's container is suitable if it is in good condition. For liquid solutions, dedicated hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department are preferred.[8]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[3][10] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[10]
-
An accurate list of all components and their approximate concentrations if it is a solution.
-
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from incompatible materials.[1][3][6] This area should be a satellite accumulation area compliant with institutional and regulatory standards.
-
Disposal Request: Once the container is full (do not exceed 90% capacity) or ready for disposal, follow your institution's procedures to request a pickup from your authorized hazardous waste management provider (e.g., your EHS department).[3][13]
-
Final Disposal Method: The ultimate disposal will be handled by a licensed facility, typically via high-temperature incineration, which is a standard and environmentally appropriate method for halogenated organic compounds.[7][14]
Emergency Procedures: Spill & Decontamination Protocol
Accidents require a calm and systematic response. All personnel working with this chemical must be familiar with these spill cleanup procedures.
-
Assess and Secure: Immediately alert personnel in the area.[1] If the spill is large or you feel it is unsafe to handle, evacuate and contact your institution's emergency response team. Control all ignition sources.[15]
-
Don PPE: Before addressing the spill, put on the full PPE described in Section 2.
-
Containment: Prevent the spillage from entering drains or water courses.[1][16]
-
Cleanup:
-
Decontamination: Wash the spill area down with soap and water.[15]
-
Waste Disposal: Label the container with the spilled chemical's name and "Spill Debris." Dispose of it as hazardous waste according to the procedures in Section 4.
-
Reporting: Report the incident to your supervisor or Principal Investigator as per your laboratory's safety plan.
The following diagram outlines the workflow for responding to a chemical spill.
Regulatory Framework
The disposal of this compound is governed by multiple layers of regulations. In the United States, the Environmental Protection Agency (EPA) regulates the treatment and disposal of hazardous wastes, including halogenated organic compounds, under the Resource Conservation and Recovery Act (RCRA).[14][17][18] Your institution's EHS department translates these regulations into specific, actionable protocols. Always adhere to your local and institutional guidelines, as they are designed to ensure compliance with all relevant laws.[1]
By adhering to these detailed procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your critical research is conducted with the utmost environmental responsibility.
References
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- U.S. Environmental Protection Agency (EPA).
- Bucknell University.
- Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. [Link]
- Electronic Code of Federal Regulations (eCFR).
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- Loba Chemie.
- National Center for Biotechnology Information (NCBI). Table 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
- Nipissing University. (2019, June 12).
- Washington State University.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- University of Victoria. Hazardous Waste Reduction. [Link]
- Jubilant Ingrevia.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
- Braun Research Group.
- University of Nevada, Reno.
- Pipzine Chemicals. 3,6-Dibromo-2-chloropyridine. [Link]
- PubChem. 3,6-Dibromo-2-methylpyridine. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 3,6-Dibromo-2-fluoropyridine
As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 3,6-Dibromo-2-fluoropyridine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to build a self-validating system of safety, ensuring that every operational step is grounded in a clear understanding of the potential hazards and their mitigation.
Part 1: Hazard Analysis & Risk Mitigation
This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is limited, the chemical class itself necessitates a high degree of caution. Based on data from similar compounds, we must assume it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.
Our safety strategy is therefore built on the Hierarchy of Controls , a foundational concept in occupational safety endorsed by authoritative bodies like the U.S. Occupational Safety and Health Administration (OSHA).[2] Before relying on PPE, we must prioritize:
-
Elimination/Substitution: Not applicable in this research context.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to control airborne particulates.[3]
-
Administrative Controls: Restrict access to areas where the compound is handled and ensure all personnel are trained on these specific protocols.
-
Personal Protective Equipment (PPE): The final, but critical, layer of defense.
Part 2: Task-Specific PPE Protocols
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Primary Hazards | Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing & Solids Transfer | Inhalation of fine powder, Dermal contact | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat |
| Solution Preparation & Transfers | Dermal contact with liquid, Splashes to eyes/face | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Flame-Resistant Lab Coat |
| Running Reactions (Ambient Temp) | Dermal contact, Splashes | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat |
| Running Reactions (Heated/Reflux) | Increased vapor pressure, Splashes, System pressurization | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Flame-Resistant Lab Coat |
| Spill Cleanup | High risk of inhalation, dermal, and eye contact | Evacuate area, Ventilate | Heavy-duty Chemical Resistant Gloves (e.g., Butyl rubber over Nitrile) | Goggles & Face Shield | Flame-Resistant Lab Coat, N95 Respirator (minimum) |
Detailed Step-by-Step Protocol: Weighing Solid this compound
This protocol exemplifies a self-validating safety workflow. Each step is designed to minimize exposure and prevent contamination.
-
Preparation:
-
Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Lay down a disposable, absorbent bench liner within the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood before introducing the chemical.
-
-
PPE Donning Sequence:
-
Chemical Handling:
-
Carefully open the this compound container inside the fume hood.
-
Use a dedicated spatula to transfer the solid to a weigh boat. Avoid any actions that could generate dust.
-
Once the desired amount is weighed, securely close the primary container.
-
Transfer the weighed solid to its destination vessel.
-
-
Decontamination & Doffing:
-
Clean the spatula with an appropriate solvent (e.g., ethanol) into a designated halogenated organic waste container.
-
Dispose of the weigh boat and any other contaminated disposables into a sealed, labeled hazardous waste bag inside the fume hood.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Wipe down the work surface with the cleaning solvent.
-
Close the fume hood sash.
-
Step away from the work area. Remove goggles and lab coat.
-
Remove the inner pair of gloves and wash hands thoroughly with soap and water.[1]
-
Part 3: Visualization of PPE Selection Logic
To ensure consistent and correct PPE selection, the following decision-making workflow should be mentally followed before any operation.
Caption: PPE Selection Workflow for this compound.
Part 4: Emergency Procedures & Disposal
Emergency Response
In the event of an accidental exposure, immediate and correct action is critical to minimizing harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7][8][9] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[6][7]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing while under a safety shower.[6][7][8] If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately.[8][10] If symptoms like coughing, wheezing, or dizziness persist, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount for laboratory and environmental safety.
-
Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, paper towels, bench liners) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[3][12]
-
Container Management: Never fill waste containers beyond 80% capacity. Ensure containers are kept closed when not in use and are stored in a secondary containment bin within a ventilated cabinet.
-
Final Disposal: Disposal must be handled by the institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[13] Never dispose of halogenated organic compounds down the drain.[3]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of the research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



